molecular formula C25H33NO5S B1673721 L 366509 CAS No. 138382-23-7

L 366509

カタログ番号: B1673721
CAS番号: 138382-23-7
分子量: 459.6 g/mol
InChIキー: XKVDTEPESVJNPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

oxytocin antagonist;  considered for treatment of preterm labor;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

138382-23-7

分子式

C25H33NO5S

分子量

459.6 g/mol

IUPAC名

2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28)

InChIキー

XKVDTEPESVJNPJ-UHFFFAOYSA-N

正規SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
L 366509
L-366,509

製品の起源

United States

Foundational & Exploratory

L-368,899: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OXTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become a widely utilized tool in neuroscience research to investigate the central and peripheral roles of oxytocin signaling.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of L-368,899, including its binding affinity, selectivity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its application in research and drug development.

Core Mechanism of Action

L-368,899 exerts its effects by selectively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signal transduction.[5] This competitive antagonism effectively blocks the physiological and behavioral effects mediated by oxytocin. The oxytocin receptor is known to couple to Gαq and Gαi proteins, leading to the activation of multiple intracellular signaling cascades, including the phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and calcium/calmodulin-dependent protein kinase (CaMK) pathways.[6][7] By occupying the receptor's binding site, L-368,899 inhibits these downstream events.

Quantitative Pharmacological Data

The efficacy and selectivity of L-368,899 have been quantified across various species and receptor subtypes. The following tables summarize key in vitro and in vivo pharmacological parameters.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Species/TissueReceptorParameterValueReference
Rat UterusOxytocin ReceptorIC508.9 nM[1]
Human UterusOxytocin ReceptorIC5026 nM[1]
Coyote BrainOxytocin ReceptorKi12.38 nM[2]
Coyote BrainVasopressin 1a Receptor (AVPR1a)Ki511.6 nM[2]
Human LiverVasopressin ReceptorIC50510 nM[1]
Human KidneyVasopressin ReceptorIC50960 nM[1]
Rat LiverVasopressin ReceptorIC50890 nM[1]
Rat KidneyVasopressin ReceptorIC502400 nM[1]

Table 2: In Vivo Pharmacokinetic Parameters

SpeciesDose & RouteParameterValueReference
Rat1, 2.5, 10 mg/kg IVt1/2~2 hr[8]
Dog1, 2.5, 10 mg/kg IVt1/2~2 hr[8]
Rat1, 2.5, 10 mg/kg IVPlasma Clearance23-36 ml/min/kg[8]
Dog1, 2.5, 10 mg/kg IVPlasma Clearance23-36 ml/min/kg[8]
Rat5 mg/kg POOral Bioavailability (Female)14%[1][8]
Rat5 mg/kg POOral Bioavailability (Male)18%[1][8]
Rat25 mg/kg POOral Bioavailability (Male)41%[8]
Dog5 mg/kg POOral Bioavailability17%[8]
Dog33 mg/kg POOral Bioavailability41%[8]

Signaling Pathways

The primary mechanism of L-368,899 is the blockade of the oxytocin receptor signaling cascade. The following diagram illustrates the key pathways inhibited by this antagonist.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OXTR Oxytocin Receptor Oxytocin->OXTR Binds & Activates L-368,899 L-368,899 L-368,899->OXTR Binds & Blocks Gq_protein Gαq OXTR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) MAPK_Cascade->Cellular_Response Leads to

Caption: L-368,899 blocks oxytocin receptor signaling.

Experimental Protocols

Competitive Binding Receptor Autoradiography

This in vitro technique is used to determine the binding affinity (Ki) and selectivity of L-368,899 for the oxytocin receptor versus other receptors, such as the vasopressin 1a receptor (AVPR1a).

Methodology:

  • Tissue Preparation: Brain tissue sections from the species of interest are sliced on a cryostat, mounted on microscope slides, and stored at -80°C.

  • Radioligand Incubation: Slides are incubated in a solution containing a constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin analog for OXTR) and varying concentrations of the unlabeled competitor, L-368,899.

  • Washing: Unbound radioligand is removed through a series of buffer washes.

  • Autoradiography: Slides are apposed to autoradiographic film. The radioactive signal from the bound radioligand exposes the film, creating an image of receptor distribution and density.

  • Quantification: The optical density of the film is measured using digital densitometry. The displacement of the radioligand by increasing concentrations of L-368,899 is used to generate a competition curve and calculate the Ki value.

In Vivo Pharmacokinetic Studies in Coyotes

This protocol describes the assessment of L-368,899's concentration in blood and cerebrospinal fluid (CSF) over time following peripheral administration.

Methodology:

  • Drug Administration: L-368,899 is administered to the animal, for example, via intramuscular injection (e.g., 3 mg/kg).

  • Sample Collection: Paired blood and CSF samples are collected at multiple time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes).

  • Sample Processing: Blood samples are centrifuged to separate plasma. Both plasma and CSF samples are stored at -80°C until analysis.

  • Quantification: The concentration of L-368,899 in the plasma and CSF samples is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

The following diagram illustrates the general workflow for a pharmacokinetic study.

Pharmacokinetic_Workflow Start Start Drug_Admin Administer L-368,899 (e.g., Intramuscular Injection) Start->Drug_Admin Sample_Collection Collect Blood and CSF Samples at Timed Intervals Drug_Admin->Sample_Collection Sample_Processing Process Samples (e.g., Centrifuge Blood for Plasma) Sample_Collection->Sample_Processing Analysis Quantify L-368,899 Concentration (e.g., LC-MS) Sample_Processing->Analysis Data_Analysis Analyze Pharmacokinetic Data (t1/2, Cmax, AUC) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

L-368,899 is a well-characterized, selective oxytocin receptor antagonist with demonstrated utility in both in vitro and in vivo research. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system functions of oxytocin.[9] The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this compound to probe the complexities of the oxytocin system.

References

L-368,899: A Technical Guide to a Potent Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). Its high affinity and selectivity for the OTR over the structurally related vasopressin receptors have established it as a critical pharmacological tool for investigating the physiological and behavioral roles of oxytocin. This technical guide provides a comprehensive overview of L-368,899, including its binding kinetics, functional antagonism, and in vivo efficacy. Detailed experimental protocols for key assays are presented to facilitate its application in research and drug development. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and experimental application.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and various social behaviors.[1] The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family, mediates these effects. The development of selective OTR antagonists is paramount for both therapeutic applications, such as the management of preterm labor, and for elucidating the intricate functions of the oxytocinergic system. L-368,899 emerged as a significant advancement in this field, offering a non-peptide structure with good oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of L-368,899, providing a comparative overview of its binding affinity, selectivity, and in vivo potency.

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899

ReceptorSpecies/TissueAssay TypeParameterValue (nM)Reference(s)
Oxytocin ReceptorRat UterusRadioligand BindingIC₅₀8.9[4][5]
Oxytocin ReceptorHuman UterusRadioligand BindingIC₅₀26[4][5]
Oxytocin ReceptorCoyote BrainCompetitive BindingKᵢ12.38[6]
Vasopressin V₁ₐ ReceptorHuman LiverRadioligand BindingIC₅₀370
Vasopressin V₂ ReceptorHuman KidneyRadioligand BindingIC₅₀570
Vasopressin V₁ₐ ReceptorRat LiverRadioligand BindingIC₅₀890[4]
Vasopressin V₂ ReceptorRat KidneyRadioligand BindingIC₅₀2400[4]
Vasopressin V₁ₐ ReceptorCoyote BrainCompetitive BindingKᵢ511.6[6]

Table 2: In Vitro and In Vivo Functional Antagonism of L-368,899

Assay TypeSpeciesTissue/ModelParameterValueReference(s)
Functional AntagonismRatIsolated UteruspA₂8.9[5]
In Vivo AntagonismRatIn situ Uterus (i.v.)ED₅₀0.35 mg/kg[5]

Table 3: Pharmacokinetic Parameters of L-368,899

SpeciesRouteDoseOral Bioavailability (%)Reference(s)
Rat (female)i.v.10 mg/kg~2 hrN/A[3]
Rat (male)i.v.10 mg/kg~2 hrN/A[3]
Rat (female)p.o.5 mg/kg-14[7]
Rat (male)p.o.5 mg/kg-18[7]
Dog (female)i.v.10 mg/kg~2 hrN/A[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-368,899.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat uterus, CHO cells transfected with human OTR).

  • Radioligand: [³H]Oxytocin or a selective radio-labeled OTR antagonist like [¹²⁵I]ornithine vasotocin analog ([¹²⁵I]-OVTA).

  • Unlabeled Ligand: L-368,899.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-368,899 in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a final concentration typically at or below its Kₔ value.

    • Thaw and dilute the membrane preparation in ice-cold Assay Buffer to a concentration that provides adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL radioligand solution + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL unlabeled oxytocin (1 µM) + 50 µL radioligand solution + 100 µL membrane preparation.

    • Competition Binding: 50 µL of each L-368,899 dilution + 50 µL radioligand solution + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by kinetic experiments.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total and competition binding counts.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the L-368,899 concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the ability of L-368,899 to antagonize oxytocin-induced intracellular calcium release.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the oxytocin receptor (e.g., hTERT-C3 human myometrial cells, HEK293 cells transfected with human OTR).[9]

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Oxytocin: Agonist.

  • L-368,899: Antagonist.

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with Assay Buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of L-368,899 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of oxytocin (typically the EC₈₀) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a percentage of the control (oxytocin alone) against the logarithm of the L-368,899 concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • The pA₂ value can be calculated from the IC₅₀ values obtained at different agonist concentrations using a Schild plot.[10][11]

In Vivo Assay: Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol evaluates the in vivo efficacy of L-368,899 in a relevant physiological model.[12][13]

Materials:

  • Adult female Sprague-Dawley rats, treated with diethylstilbestrol (DES) to induce a receptive uterine state.[12]

  • Anesthesia (e.g., pentobarbital sodium).[12]

  • Intrauterine balloon catheter connected to a pressure transducer and polygraph.

  • Intravenous (i.v.) or intraduodenal (i.d.) catheters for drug administration.

  • Oxytocin.

  • L-368,899.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Insert an intrauterine balloon catheter to monitor uterine contractions.[14]

    • Place catheters for drug administration.

  • Baseline Measurement: Record baseline uterine activity.

  • Antagonist Administration: Administer L-368,899 via the desired route (e.g., i.v. bolus or infusion).

  • Agonist Challenge: After a set pre-treatment time, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Record the uterine contractile response (frequency and amplitude) for a defined period.

  • Data Analysis:

    • Quantify the uterine response (e.g., area under the curve of the pressure recording).

    • Compare the response in L-368,899-treated animals to vehicle-treated controls.

    • Determine the dose of L-368,899 that produces a 50% inhibition of the oxytocin-induced response (ED₅₀).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to L-368,899.

G Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca_ER->Physiological_Response Leads to PKC->Physiological_Response Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Blocks

Caption: Oxytocin receptor signaling and L-368,899 antagonism.

G Experimental Workflow for Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - L-368,899 dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Prepare_Reagents->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Count_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

L-368,899 remains a cornerstone tool for the investigation of the oxytocinergic system. Its well-characterized pharmacology, including high affinity and selectivity for the oxytocin receptor, coupled with its oral bioavailability and central nervous system penetration, makes it an invaluable antagonist for a wide range of in vitro and in vivo studies. The detailed protocols and visualizations provided in this guide are intended to support researchers in the effective application of L-368,899 to further unravel the multifaceted roles of oxytocin in health and disease.

References

The Discovery and History of L-368,899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Developed by Merck in the early 1990s, its initial therapeutic target was the management of preterm labor. While its clinical development for this indication was not pursued extensively, L-368,899 has become an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled detailed investigation into the central roles of oxytocin in social behaviors such as pair bonding, social recognition, and maternal care. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-368,899, including detailed experimental protocols and a summary of its key quantitative data.

Introduction and Historical Context

The discovery of L-368,899 emerged from a targeted screening program at Merck Research Laboratories aimed at identifying non-peptide, orally active antagonists of the oxytocin receptor.[1] The primary goal was to develop a tocolytic agent to prevent preterm labor by inhibiting oxytocin-induced uterine contractions.[1] The seminal publication by Williams et al. in 1994 in the Journal of Medicinal Chemistry detailed the synthesis and initial characterization of a series of potent oxytocin antagonists, with L-368,899 emerging as a lead candidate.[2]

L-368,899, chemically named (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide, was selected for further development due to its high potency, selectivity, and oral bioavailability in preclinical species.[1] Although it entered Phase I human studies, its development for preventing preterm labor was ultimately limited.[3] However, its unique pharmacological properties, particularly its ability to penetrate the central nervous system, have made it a widely used tool for investigating the diverse roles of oxytocin in the brain.[3]

Pharmacological Profile

L-368,899 is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] Its mechanism of action involves blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting downstream signaling cascades.[4]

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin V1a and V2 receptors. This selectivity is crucial for dissecting the specific physiological effects of oxytocin versus vasopressin.

Receptor SubtypeSpeciesIC50 (nM)Ki (nM)Reference(s)
Oxytocin ReceptorRat (uterus)8.9-[5]
Oxytocin ReceptorHuman (uterus)26-[2][5]
Oxytocin ReceptorCoyote (brain)-12.38[3]
Vasopressin V1a Receptor-370-
Vasopressin V2 Receptor-570-
Vasopressin V1a ReceptorCoyote (brain)-511.6[3]
Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that L-368,899 is orally bioavailable and has a relatively short half-life.

SpeciesDose and Routet1/2 (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference(s)
Rat (female)1, 2.5, 10 mg/kg IV~223-36 (18 at 10 mg/kg)2.0-2.6-[2]
Rat (female)5 mg/kg PO---14[2]
Rat (female)25 mg/kg PO---17[2]
Rat (male)5 mg/kg PO---18[2]
Rat (male)25 mg/kg PO---41[2]
Dog (female)1, 2.5, 10 mg/kg IV~223-363.4-4.9-[2]
Dog (female)5 mg/kg PO---17[2]
Dog (female)33 mg/kg PO---41[2]

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of L-368,899 to the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat uterus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of membrane preparation (50-100 µg protein).

    • 50 µL of various concentrations of L-368,899 (e.g., 10^-12 to 10^-5 M).

    • 50 µL of [3H]-oxytocin (specific activity ~40-60 Ci/mmol) at a final concentration near its Kd (e.g., 1-2 nM).

  • For non-specific binding determination, add 1 µM unlabeled oxytocin instead of L-368,899.

  • Incubate at 22°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Contraction Assay

This protocol describes a method to assess the functional antagonism of L-368,899 on oxytocin-induced uterine contractions.

1. Tissue Preparation:

  • Euthanize a female Sprague-Dawley rat in proestrus or estrus.

  • Excise the uterine horns and place them in oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., de Jalon's solution) at 32°C.

  • Cut longitudinal strips of myometrium (approximately 2 cm long and 2 mm wide).

2. Contraction Measurement:

  • Mount the uterine strips in an organ bath containing physiological salt solution at 32°C, aerated with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.

  • Induce submaximal contractions with a concentration of oxytocin that produces approximately 80% of the maximal response (e.g., 0.5 nM).

  • Once stable contractions are achieved, add increasing cumulative concentrations of L-368,899 to the bath.

  • Record the contractile activity (amplitude and frequency) for a set period after each addition.

3. Data Analysis:

  • Measure the inhibition of the oxytocin-induced contractile response at each concentration of L-368,899.

  • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Signaling Pathways and Visualizations

L-368,899 exerts its antagonistic effects by blocking the oxytocin receptor, which is primarily coupled to the Gq/11 G-protein.[6][7] This inhibition prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is essential for smooth muscle contraction.[6][7]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction Mediates L368899 L-368,899 L368899->OTR Blocks

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional In Vitro Uterine Contraction Assay MembranePrep Membrane Preparation Incubation Incubation with [3H]Oxytocin & L-368,899 MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50 & Ki Determination Counting->Analysis_Binding TissuePrep Uterine Strip Preparation Mounting Mounting in Organ Bath TissuePrep->Mounting Stimulation Oxytocin Stimulation Mounting->Stimulation Antagonist Addition of L-368,899 Stimulation->Antagonist Recording Contraction Recording Antagonist->Recording Analysis_Functional pA2 Value Calculation Recording->Analysis_Functional

Caption: Workflow for the pharmacological characterization of L-368,899.

Conclusion

L-368,899 remains a cornerstone in the pharmacological toolkit for studying the oxytocin system. Its discovery marked a significant advancement in the development of non-peptide receptor antagonists. While its initial clinical application was not fully realized, its utility in basic research is undisputed. This technical guide provides a centralized resource for researchers, summarizing the key historical, pharmacological, and methodological information necessary for the effective use and understanding of this important compound. The provided data and protocols serve as a foundation for future investigations into the multifaceted roles of oxytocin in health and disease.

References

L-368,899: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent, Orally Bioavailable Oxytocin Receptor Antagonist

This technical guide provides a comprehensive overview of L-368,899, a non-peptide, selective oxytocin receptor (OTR) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OTR modulation. This document details the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to L-368,899.

Core Chemical and Physical Properties

L-368,899 is a synthetic molecule designed for high affinity and selectivity for the oxytocin receptor.[1] It is often supplied as a hydrochloride salt to improve solubility and stability.

PropertyValueReference
IUPAC Name (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[2]
Molecular Formula C₂₆H₄₂N₄O₅S₂ (Free Base)[2]
Molar Mass 554.77 g/mol (Free Base)[2]
CAS Number 148927-60-0 (Free Base)[2]

Pharmacological Profile

L-368,899 functions as a competitive antagonist of the oxytocin receptor.[1] Its ability to be administered orally and penetrate the blood-brain barrier makes it a valuable tool for investigating both peripheral and central oxytocinergic systems.[2]

Mechanism of Action

The primary mechanism of action for L-368,899 is the selective blockade of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, it prevents oxytocin from activating the receptor, thereby inhibiting downstream signaling cascades, such as the Gq/phospholipase C (PLC)/inositol triphosphate (IP3) pathway, which is crucial for stimulating uterine contractions.[1]

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates OXY Oxytocin OXY->OTR binds L368 L-368,899 L368->OTR blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers release Contraction Uterine Contraction Ca->Contraction leads to

Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Blockade.

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V₁a and V₂) receptors.

Target ReceptorSpecies/TissueAssay TypeValueReference
Oxytocin (OTR) Rat UterusRadioligand Binding (IC₅₀)8.9 nM[1]
Oxytocin (OTR) Human Uterus (pregnant)Radioligand Binding (IC₅₀)26 nM[1]
Oxytocin (OTR) Rat UterusFunctional Assay (pA₂)8.9[1]
Vasopressin (V₁a) Human LiverRadioligand Binding (IC₅₀)370 nM[3]
Vasopressin (V₂) Human KidneyRadioligand Binding (IC₅₀)570 nM[3]
In Vivo Efficacy

Studies in animal models have confirmed the potent antagonist activity of L-368,899 in vivo.

SpeciesAdministrationEffectValue (AD₅₀/ED₅₀)Reference
Rat Intravenous (i.v.)Antagonism of OT-stimulated uterine contractions0.35 mg/kg[1]
Rat Intraduodenal (i.d.)Antagonism of OT-stimulated uterine contractions7.0 mg/kg[1]
Rhesus Macaque Intravenous (i.v.)Inhibition of OT-stimulated uterine activity27 µg/kg[1]
Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties, including oral bioavailability, though this can vary between species and sexes.

SpeciesDose & RouteParameterValueReference
Rat (Female) 5 mg/kg p.o.Oral Bioavailability14%[4]
Rat (Male) 5 mg/kg p.o.Oral Bioavailability18%[4]
Rat 1, 2.5, 10 mg/kg i.v.Plasma t₁/₂~2 hr[4]
Rat 1, 2.5, 10 mg/kg i.v.Plasma Clearance23 - 36 ml/min/kg[4]
Dog 1, 2.5, 10 mg/kg i.v.Plasma t₁/₂~2 hr[4]
Dog 1, 2.5, 10 mg/kg i.v.Plasma Clearance23 - 36 ml/min/kg[4]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of L-368,899 to determine its pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of L-368,899 for oxytocin and vasopressin receptors.

Methodology:

  • Membrane Preparation: Uterine or other relevant tissues (e.g., liver, kidney) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[1]

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]Oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (L-368,899).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by nonlinear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue 1. Tissue Homogenization (e.g., Uterus) Membrane 2. Membrane Isolation (Centrifugation) Tissue->Membrane Mix 3. Incubation of: - Membranes - [³H]Oxytocin (Radioligand) - L-368,899 (Competitor) Membrane->Mix Filter 4. Vacuum Filtration (Separates Bound/Free) Mix->Filter Count 5. Scintillation Counting (Measures Bound Radioactivity) Filter->Count Calculate 6. Data Analysis (Calculate IC₅₀ & Kᵢ) Count->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro Uterine Contraction Assay (Isolated Rat Uterus)

This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced muscle contractions, providing a measure of its potency (pA₂).

Methodology:

  • Tissue Preparation: Uterine horns are isolated from rats (often pre-treated with estrogen to induce OTR expression) and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at a constant temperature and aerated.

  • Tension Recording: The uterine strips are connected to an isometric force transducer to record contractile activity.

  • Agonist Response: A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of L-368,899 for a set period.

  • Challenge: The oxytocin concentration-response curve is repeated in the presence of L-368,899.

  • Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value via a Schild plot analysis. This value quantifies the antagonist's potency. A pA₂ of 8.9 indicates a high antagonist potency.[1]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its oral bioavailability and ability to cross the blood-brain barrier have made it an invaluable research tool for elucidating the diverse physiological roles of the oxytocin system. The comprehensive data on its chemical properties, pharmacological activity, and pharmacokinetic profile provide a solid foundation for further investigation and potential therapeutic development.

References

In Vitro Pharmacological Profile of L-368,899: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OXTR).[1][2] Developed in the 1990s by Merck Research Laboratories, it was initially investigated for its potential utility in managing preterm labor.[1] While its clinical development for this indication was not pursued, L-368,899 has become a widely used pharmacological tool in preclinical research to investigate the central and peripheral roles of the oxytocin system.[3][4] This technical guide provides a comprehensive summary of the in vitro characterization of L-368,899, including its binding affinity and functional antagonist activity, based on key published studies.

Core Data Summary

The in vitro pharmacological properties of L-368,899 have been primarily characterized by its high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.

Table 1: Receptor Binding Affinity of L-368,899
ReceptorSpecies/TissueRadioligandIC50 (nM)Reference
Oxytocin (OTR)Rat Uterus[³H]-Oxytocin8.9[2]
Oxytocin (OTR)Human Uterus[³H]-Oxytocin26[2]
Vasopressin V1aHuman LiverNot Specified370[5]
Vasopressin V2Human KidneyNot Specified570[5]
Vasopressin V1aRat LiverNot Specified890[1]
Vasopressin V2Rat KidneyNot Specified2400[1]
Table 2: Functional Antagonist Activity of L-368,899
AssayTissue/Cell LineAgonistpA2 / ED50Reference
Inhibition of Oxytocin-induced Uterine ContractionIsolated Rat UterusOxytocinpA2 = 8.9[2]
Inhibition of Oxytocin-induced Uterine ContractionIn situ Rat UterusOxytocinED50 = 0.35 mg/kg (i.v.)[2]

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of L-368,899.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of L-368,899 for the oxytocin and vasopressin receptors.

General Protocol (based on methodologies for oxytocin receptor binding): [6][7][8][9]

  • Membrane Preparation:

    • Tissues (e.g., rat or human uterus, liver, kidney) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-Oxytocin for the oxytocin receptor).

      • Increasing concentrations of the unlabeled test compound (L-368,899).

      • The prepared cell membrane suspension.

    • Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference ligand).

    • The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the log concentration of L-368,899.

    • The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Functional Antagonism Assay: Isolated Rat Uterus Contraction

Objective: To determine the functional antagonist potency (pA2) of L-368,899 in inhibiting oxytocin-induced uterine muscle contraction.[8][10]

  • Tissue Preparation:

    • Uterine horns are isolated from estrogen-primed rats.

    • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve for Oxytocin:

    • Increasing concentrations of oxytocin are added to the organ bath, and the resulting isometric contractions are recorded until a maximal response is achieved.

  • Antagonist Incubation and Challenge:

    • The tissue is washed to remove the oxytocin.

    • A fixed concentration of L-368,899 is added to the organ bath and allowed to incubate with the tissue for a defined period.

    • A second cumulative concentration-response curve for oxytocin is then generated in the presence of L-368,899.

  • Data Analysis:

    • The concentration-response curves for oxytocin in the absence and presence of L-368,899 are plotted.

    • The dose ratio (the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated.

    • The pA2 value, a measure of the antagonist's potency, is determined from the Schild plot analysis of the dose ratios obtained at different antagonist concentrations.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction. L-368,899 acts as a competitive antagonist, blocking the binding of oxytocin to the receptor and thereby inhibiting this downstream signaling.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds & Activates L368899 L-368,899 (Antagonist) L368899->OTR Blocks Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Stimulates

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like L-368,899 using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue/cells) Incubation 4. Incubation (Membranes + Radioligand + L-368,899) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand (e.g., [³H]-Oxytocin) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilutions (L-368,899) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate Specific Binding) Counting->Analysis IC50_Determination 8. IC50 Determination (Non-linear Regression) Analysis->IC50_Determination

Caption: Workflow for a competitive radioligand binding assay.

References

L-368,899: A Technical Guide to its Selectivity for the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of L-368,899, a potent, non-peptide antagonist of the oxytocin receptor (OTR). A comprehensive understanding of its selectivity over the structurally related vasopressin receptors (AVPR) is critical for its application in preclinical and clinical research.

Quantitative Binding Affinity Data

The selectivity of L-368,899 is demonstrated by its significantly higher affinity for the oxytocin receptor compared to vasopressin receptor subtypes. The following tables summarize the available quantitative data from various studies.

Receptor Species Parameter Value (nM) Reference
Oxytocin Receptor (OTR)Rat (uterus)IC508.9[1]
Oxytocin Receptor (OTR)Human (uterus)IC5026[1]
Oxytocin Receptor (OTR)CoyoteKi12.38[2]
Vasopressin V1a Receptor (AVPR1a)Human (liver)IC50510[1]
Vasopressin V1a Receptor (AVPR1a)Rat (liver)IC50890[1]
Vasopressin V1a Receptor (AVPR1a)CoyoteKi511.6[2]
Vasopressin V2 Receptor (AVPR2)Human (kidney)IC50960[1]
Vasopressin V2 Receptor (AVPR2)Rat (kidney)IC502400[1]

Selectivity Ratios:

Comparison Selectivity Fold Species Reference
AVPR1a / OTR> 40Not Specified
AVPR2 / OTR> 40Not Specified
AVPR1a / OTR~41Coyote[2][3][4]

Experimental Protocols

The binding affinity and selectivity of L-368,899 have been determined using competitive binding assays. A common methodology is competitive binding receptor autoradiography .

Protocol: Competitive Binding Receptor Autoradiography for Coyote Brain Tissue [2][5]

  • Tissue Preparation:

    • Brains from adult coyotes were flash-frozen and stored at -80°C.

    • Coronal sections (20 µm) were cut using a cryostat, thaw-mounted onto microscope slides, and stored at -80°C until the assay.

  • Assay Procedure:

    • Slides were brought to room temperature and briefly fixed with 0.1% paraformaldehyde.

    • Sections were incubated with a specific radioligand for either the oxytocin receptor or the vasopressin V1a receptor.

      • OTR Radioligand: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA)

      • AVPR1a Radioligand: ¹²⁵I-linearized vasopressin antagonist (¹²⁵I-LVA)

    • Co-incubation was performed with increasing concentrations of unlabeled L-368,899 (the competitor).

    • After incubation, slides were washed to remove unbound radioligand, dried, and apposed to autoradiographic film.

  • Data Analysis:

    • The optical density of the autoradiograms was quantified using digital densitometry.

    • Competition curves were generated by plotting the displacement of the radioligand by L-368,899.

    • The half-maximal inhibitory concentration (IC50) was determined from these curves, and the inhibition constant (Ki) was calculated to reflect the binding affinity of L-368,899 for each receptor.

Visualizations

Signaling Pathway and Antagonism

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, oxytocin, it activates downstream signaling cascades. L-368,899 acts as a competitive antagonist, binding to the receptor without initiating this signaling cascade, thereby blocking the effects of oxytocin.

G_protein_signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gq/11 G-protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 (Antagonist) L368899->OTR Binds & Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: Oxytocin receptor signaling and antagonism by L-368,899.

Receptor Binding Selectivity of L-368,899

The following diagram illustrates the differential binding affinity of L-368,899 for the oxytocin receptor versus the vasopressin receptors, highlighting its selectivity.

selectivity cluster_receptors Receptors L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR High Affinity (IC50: 8.9-26 nM) AVPR1a Vasopressin V1a Receptor (AVPR1a) L368899->AVPR1a Low Affinity (IC50: 370-890 nM) AVPR2 Vasopressin V2 Receptor (AVPR2) L368899->AVPR2 Low Affinity (IC50: 570-2400 nM)

Caption: Binding selectivity of L-368,899 for oxytocin vs. vasopressin receptors.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay to determine the selectivity of a compound like L-368,899 is depicted below.

workflow start Start: Tissue Preparation incubation Incubation: Radioligand + L-368,899 start->incubation wash Washing Steps incubation->wash autoradiography Autoradiography wash->autoradiography analysis Data Analysis: Densitometry & Curve Fitting autoradiography->analysis end End: Determine IC50/Ki analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Pharmacological Profile of L-368,899: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of L-368,899, including its binding affinity, functional antagonist activity, and detailed experimental protocols for its characterization.

Core Pharmacological Data

The pharmacological activity of L-368,899 has been characterized across various species and experimental systems. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of L-368,899 at Oxytocin and Vasopressin Receptors
SpeciesReceptorTissue/Cell LineAssay TypeParameterValue (nM)
RatOxytocinUterusRadioligand BindingIC508.9
HumanOxytocinUterusRadioligand BindingIC5026
CoyoteOxytocinBrainCompetitive Binding AutoradiographyKi12.38[1]
RatVasopressin V1aLiverRadioligand BindingIC50370
RatVasopressin V2KidneyRadioligand BindingIC50570
CoyoteVasopressin V1aBrainCompetitive Binding AutoradiographyKi511.6[1]
Table 2: Functional Antagonist Activity of L-368,899
SpeciesAssay TypePreparationParameterValue
RatOxytocin-induced uterine contractionsIsolated UteruspA28.9
RatOxytocin-induced uterine contractionsAnesthetized Rat (in vivo, i.v.)AD500.35 mg/kg
RatOxytocin-induced uterine contractionsAnesthetized Rat (in vivo, i.d.)AD507 mg/kg

Key Experimental Protocols

Competitive Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol details the determination of the binding affinity of L-368,899 for the oxytocin receptor through competition with a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat or human uterine tissue) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Assay Procedure:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled oxytocin (1 µM, for non-specific binding) or varying concentrations of L-368,899.

    • 50 µL of a fixed concentration of [³H]-Oxytocin (typically at or below its Kd value).

    • 100 µL of the prepared membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the L-368,899 concentration.

  • Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Uterine Contraction Assay

This functional assay assesses the antagonist activity of L-368,899 by measuring its ability to inhibit oxytocin-induced contractions of isolated uterine tissue.

1. Tissue Preparation:

  • Euthanize a female rat in estrus and dissect the uterine horns.

  • Place the uterine horns in an oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., De Jalon's solution).

  • Cut longitudinal strips of myometrium (approximately 1.5 cm in length).

2. Assay Setup:

  • Mount the uterine strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bath solution.

3. Experimental Procedure:

  • Obtain a cumulative concentration-response curve for oxytocin by adding increasing concentrations of oxytocin to the organ bath and recording the contractile response until a maximum effect is achieved.

  • Wash the tissue thoroughly to return to baseline.

  • Incubate the tissue with a fixed concentration of L-368,899 for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of L-368,899, obtain a second cumulative concentration-response curve for oxytocin.

  • Repeat this procedure with different concentrations of L-368,899.

4. Data Analysis:

  • Measure the amplitude of the contractions for each oxytocin concentration in the absence and presence of the antagonist.

  • Plot the contractile response against the logarithm of the oxytocin concentration to generate concentration-response curves.

  • Determine the EC50 values for oxytocin in the absence and presence of each concentration of L-368,899.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of L-368,899. The dose ratio is the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 in its absence.

  • The pA2 value, which is a measure of the antagonist's potency, is the x-intercept of the Schild plot.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (L-368,899) Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis

Workflow for the competitive radioligand binding assay.
Oxytocin Receptor Signaling and Antagonism by L-368,899

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade OTR Oxytocin Receptor (OTR) Gq Gq Protein Activation OTR->Gq Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Oxytocin receptor signaling and its inhibition by L-368,899.

References

L-368,899 Binding Affinity to Oxytocin Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-368,899, a non-peptide oxytocin receptor (OTR) antagonist. L-368,899 has been a critical tool in neuroscience and pharmacology for decades, enabling the exploration of the oxytocin system's role in various physiological and behavioral processes. This document consolidates quantitative binding data, details experimental methodologies, and illustrates key pathways and workflows to support ongoing research and drug development efforts.

Core Data Presentation: Quantitative Binding Affinity of L-368,899

The binding affinity of L-368,899 for the oxytocin receptor has been characterized across different species, demonstrating its potency and selectivity. The following table summarizes key quantitative data from published studies.

Species/TissueReceptorParameterValue (nM)Reference
Human UterusOXTRIC₅₀26
Rat UterusOXTRIC₅₀8.9
Coyote BrainOXTRKᵢ12.38
Coyote BrainAVPR1aKᵢ511.6
Human LiverV1aIC₅₀510
Human KidneyV2IC₅₀960
Rat LiverV1aIC₅₀890
Rat KidneyV2IC₅₀2400

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of the potency of an inhibitor. A smaller Kᵢ value indicates a more potent inhibitor. The data highlights that L-368,899 is a potent oxytocin receptor antagonist with considerable selectivity over vasopressin receptors. For instance, in coyotes, L-368,899 was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.

Experimental Protocols

The determination of L-368,899's binding affinity to oxytocin receptors primarily relies on competitive radioligand binding assays. These experiments are crucial for quantifying the interaction between a ligand (L-368,899) and its receptor (OTR).

Radioligand Competition Binding Assay

This in vitro technique is used to determine the binding affinity of an unlabeled compound (L-368,899) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Tissue of interest (e.g., uterine smooth muscle, brain tissue) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the oxytocin receptors.

  • The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

  • A constant amount of the prepared membrane preparation is incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or ¹²⁵I-ornithine vasotocin analog).

  • Increasing concentrations of the unlabeled test compound, L-368,899, are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid vacuum filtration through a filter mat, which traps the membranes with the bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin receptor ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted with the specific binding as a function of the log concentration of L-368,899.

  • The IC₅₀ value is determined from the resulting competition curve using non-linear regression analysis.

  • The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend ProteinAssay Protein Quantification Resuspend->ProteinAssay Incubate Incubation: Membranes + Radioligand + L-368,899 (varying conc.) ProteinAssay->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Specific Binding vs. [L-368,899] Count->Plot CalcIC50 Determine IC50 Plot->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Caption: Workflow for determining binding affinity using a radioligand competition binding assay.

Signaling Pathways

L-368,899 acts as an antagonist at the oxytocin receptor, which is a G-protein-coupled receptor (GPCR). By binding to the receptor, L-368,899 prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the oxytocin receptor is the Gq/phospholipase C (PLC) pathway.

Oxytocin Receptor Signaling Pathway (Antagonized by L-368,899)

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates OT Oxytocin OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., muscle contraction) Ca->Response PKC->Response

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Upon binding of oxytocin to its receptor, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium leads to various cellular responses, such as smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents this entire cascade from occurring.

This guide provides a foundational understanding of the binding characteristics of L-368,899 at the oxytocin receptor. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the role of the oxytocin system in health and disease.

Early Preclinical Studies of L-368,899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). L-368,899 was initially developed as a potential agent for the prevention of preterm labor.[1][2][3][4] While its clinical development for this indication was limited, it has become a widely used pharmacological tool in neuroscience research to investigate the central and peripheral roles of oxytocin.[1][2][3] This document summarizes the key binding, functional, and pharmacokinetic data, and provides detailed experimental methodologies for the foundational preclinical studies.

Core Data Summary

The following tables present the quantitative data from early preclinical evaluations of L-368,899.

Table 1: Receptor Binding Affinity of L-368,899
SpeciesTissue/ReceptorAssay TypeRadioligandKi (nM)IC50 (nM)Selectivity (vs. V1a)Reference
RatUterusRadioligand Binding125I-OTA-8.9>40-fold[5]
HumanUterusRadioligand Binding125I-OTA-26-[5][6]
HumanLiver (V1a)Radioligand Binding--510-[6]
HumanKidney (V2)Radioligand Binding--960-[6]
CoyoteBrain (OXTR)Autoradiography125I-OVTA12.38-~41-fold[2]
CoyoteBrain (AVPR1a)Autoradiography125I-LVA511.6--[2]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; 125I-OTA: 125I-labeled ornithine vasotocin antagonist; 125I-OVTA: 125I-ornithine vasotocin analog; 125I-LVA: 125I-linear vasopressin antagonist.

Table 2: In Vitro and In Vivo Functional Antagonism of L-368,899
SpeciesAssayParameterValueReference
RatIsolated Uterus ContractionpA28.9[5]
RatIn Situ Uterus Contraction (i.v.)ED500.35 mg/kg[5]

pA2: A measure of antagonist potency; ED50: Half-maximal effective dose.

Table 3: Pharmacokinetic Parameters of L-368,899
SpeciesDose & Routet1/2 (hr)CLp (ml/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference
Rat (Female)1, 2.5 mg/kg i.v.~223-362.0-2.6-[1]
Rat (Female)10 mg/kg i.v.~2182.0-2.6-[1]
Rat (Male)1, 2.5, 10 mg/kg i.v.~223-362.0-2.6-[1]
Rat (Female)5 mg/kg p.o.---14[6]
Rat (Male)5 mg/kg p.o.---18[6]
Rat (Male)25 mg/kg p.o.---41[1]
Dog (Female)1, 2.5, 10 mg/kg i.v.~223-363.4-4.9-[1]
Dog (Female)5 mg/kg p.o.---17[1]
Dog (Female)33 mg/kg p.o.---41[1]
Coyote3 mg/kg i.m.Peak CSF: 15-30 min---[2]

t1/2: Half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; i.v.: Intravenous; p.o.: Oral; i.m.: Intramuscular; CSF: Cerebrospinal fluid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-368,899 and the workflows of the key preclinical experiments.

cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq_alpha Gq/11 OTR->Gq_alpha Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq_alpha->PLC

Figure 1. Oxytocin Receptor Signaling and L-368,899 Antagonism.

cluster_prep Sample Preparation cluster_binding Competitive Binding Incubation cluster_analysis Analysis brain_tissue Excise & Freeze Coyote Brain Tissue slice_tissue Cryostat Sectioning (20 µm) brain_tissue->slice_tissue mount_slides Mount Sections on Slides slice_tissue->mount_slides incubate Co-incubate Slides with Radioligand & Competitor mount_slides->incubate prepare_ligand Prepare Radioligand (¹²⁵I-OVTA or ¹²⁵I-LVA) prepare_ligand->incubate prepare_competitor Prepare Serial Dilutions of L-368,899 prepare_competitor->incubate wash_slides Wash to Remove Unbound Ligand incubate->wash_slides expose_film Expose to Autoradiography Film wash_slides->expose_film quantify Densitometry to Quantify Binding Density expose_film->quantify curve_fit Generate Competition Curve & Calculate Ki quantify->curve_fit

Figure 2. Workflow for Competitive Binding Autoradiography.

cluster_animal_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_measurement Measurement and Analysis anesthetize Anesthetize Rat cannulate_uterus Insert Intrauterine Balloon Catheter anesthetize->cannulate_uterus cannulate_vein Place Jugular Vein Cannula anesthetize->cannulate_vein record_contractions Record Uterine Contractions cannulate_uterus->record_contractions administer_antagonist Administer L-368,899 (i.v. bolus) cannulate_vein->administer_antagonist administer_oxytocin Administer Oxytocin (i.v. bolus) administer_antagonist->administer_oxytocin 5 min interval administer_oxytocin->record_contractions integrate_area Integrate Area Under Curve for 10 min record_contractions->integrate_area calculate_inhibition Calculate % Inhibition and ED₅₀ integrate_area->calculate_inhibition

Figure 3. Workflow for In Vivo Rat Uterine Contraction Assay.

Experimental Protocols

Competitive Binding Receptor Autoradiography (Coyote Brain)

This protocol is adapted from the study by Freeman et al. (2024).[2]

  • Tissue Preparation:

    • Brains from opportunistically collected coyotes were blocked coronally into 5 slabs and stored at -80°C.[7]

    • The frozen blocks were sliced at a 20 µm thickness using a cryostat.[7]

    • Sections were thaw-mounted onto microscope slides and stored at -80°C in sealed boxes with desiccant until use.[7]

  • Ligand and Competitor Preparation:

    • Radioligands: 125I-ornithine vasotocin analog (125I-OVTA) for OXTR and 125I-linear vasopressin antagonist (125I-LVA) for AVPR1a were used at a consistent concentration.[7]

    • Competitor (L-368,899): A stock solution of L-368,899 was prepared in DMSO. Serial dilutions were made to create nine logarithmic molarities. These were further diluted 1:1,000 in the assay buffer to achieve final concentrations ranging from 10 µM to 0.1 pM.[2]

  • Binding Assay:

    • Brain sections containing regions with known high densities of OXTR (e.g., olfactory bulb, olfactory tubercle, piriform cortex) or AVPR1a (e.g., lateral septum) were selected.[2]

    • Slides were co-incubated with the specific radioligand and one of the nine concentrations of L-368,899.[2][7]

    • Following incubation, slides were washed to remove unbound radioligand.

  • Data Analysis:

    • The dried slides were apposed to autoradiography film.[7]

    • The resulting films were analyzed using a calibrated digital densitometry system to quantify the binding density of the radioligand at each concentration of the competitor.[7]

    • Competition curves were generated by plotting binding density against the log concentration of L-368,899.[7]

    • The Ki value was calculated from the IC50 value obtained from the competition curve, representing the binding affinity of L-368,899 for the receptor.[7]

In Vivo Oxytocin-Induced Uterine Contraction Assay (Rat)

This protocol is based on the methods described for in vivo oxytocin antagonist activity.[5][8]

  • Animal Preparation:

    • Female Sprague-Dawley rats in estrus are anesthetized.

    • A water-filled balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure.[8]

    • A cannula is placed in the jugular vein for intravenous administration of compounds.[8]

  • Experimental Procedure:

    • After a stabilization period, a baseline of uterine activity is recorded.

    • L-368,899 is administered as a single intravenous bolus injection at varying doses (e.g., 0.1, 0.3, 1 mg/kg).

    • Five minutes after the antagonist administration, a bolus of oxytocin (e.g., 100 mU) is injected to induce uterine contractions.[8]

    • Uterine activity is continuously monitored.

  • Data Analysis:

    • The uterine contractile activity is quantified by integrating the area under the pressure curve for a 10-minute period following the oxytocin challenge.[8]

    • The response in L-368,899-treated animals is compared to the response in vehicle-treated control animals.

    • A dose-response curve is generated, and the ED50 (the dose of L-368,899 required to reduce the oxytocin-induced response by 50%) is calculated.[5]

Pharmacokinetic Studies (Rat and Dog)

This protocol is a summary of the study conducted by Thompson et al. (1997).[1]

  • Animal Models:

    • Female and male rats and female dogs were used, as these were the species for toxicology studies.[1]

  • Drug Administration:

    • Intravenous (i.v.): L-368,899 was administered at doses of 1, 2.5, and 10 mg/kg.[1]

    • Oral (p.o.): L-368,899 was administered to rats at 25 and 100 mg/kg and to dogs at 5 and 33 mg/kg.[1]

  • Sample Collection:

    • Blood samples were collected at various time points post-administration.

    • For disposition studies, bile duct-cannulated rats were used, and urine, feces, and bile were collected over 72 hours.[1]

  • Sample Analysis:

    • The concentration of L-368,899 in plasma and other biological matrices was determined using an appropriate analytical method (details not available in the abstract).

    • For metabolism studies, radiolabeled L-368,899 was used, and radioactivity was measured in excreta.[1]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data were used to calculate standard pharmacokinetic parameters, including half-life (t1/2), plasma clearance (CLp), volume of distribution at steady state (Vdss), and area under the curve (AUC).[1]

    • Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[1]

Conclusion

The early preclinical data for L-368,899 characterize it as a potent and selective oxytocin receptor antagonist with oral bioavailability in several species.[1][4][7] Its ability to cross the blood-brain barrier has made it an invaluable tool for elucidating the role of oxytocin in the central nervous system.[2] The data and protocols summarized in this guide provide a foundational understanding for researchers utilizing L-368,899 in their studies.

References

Investigating the Role of Oxytocin Using L-368,899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OT), a nonapeptide hormone, plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, social recognition, pair bonding, and anxiety modulation.[1] The diverse effects of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). To elucidate the specific functions of the oxytocinergic system, selective antagonists are indispensable tools. L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[2] Its ability to cross the blood-brain barrier makes it particularly valuable for investigating the central effects of oxytocin. This technical guide provides a comprehensive overview of the use of L-368,899 as a research tool, including its pharmacological properties, detailed experimental protocols, and the underlying signaling pathways.

L-368,899: Pharmacological Profile

L-368,899 is a highly selective antagonist for the oxytocin receptor, exhibiting significantly lower affinity for the structurally related vasopressin (V1a and V2) receptors.[3] This selectivity is critical for dissecting the specific roles of oxytocin without confounding effects from the vasopressin system.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The following tables summarize the key quantitative data for L-368,899 from various studies.

Table 1: In Vitro Binding Affinity of L-368,899

ReceptorSpeciesTissueIC50 (nM)Ki (nM)Reference
Oxytocin ReceptorRatUterus8.9-[4]
Oxytocin ReceptorHumanUterus26-[4]
Oxytocin ReceptorCoyoteBrain-12.38[3]
Vasopressin V1a ReceptorHuman-370-[4]
Vasopressin V2 ReceptorHuman-570-[4]
Vasopressin V1a ReceptorCoyoteBrain-511.6[3]

Table 2: In Vivo Effects of L-368,899

SpeciesDosageRoute of AdministrationObserved EffectReference
Rhesus Monkey1 mg/kgIntravenous (IV)Inhibition of spontaneous nocturnal uterine contractions[2]
Human--Blocked OT-stimulated uterine activity postpartum[2]
Female Rhesus Monkey1 and 3 mg/kgIntravenous (IV)Altered maternal and sexual behavior[2]
Male Mice10 mg/kgIntraperitoneal (IP)No change in social rank (when administered to first-place mice)[5]
Neonatal Mice10 mg/kgIntraperitoneal (IP)Attenuated the increase in ultrasonic vocalizations upon reunion with the mother after separation[6]
Mice10 mg/kgIntraperitoneal (IP)Pre-treatment blocked the effect of oxytocin on ethanol consumption[7]

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is coupled to various G-proteins, primarily Gαq/11, leading to the activation of multiple downstream signaling cascades. L-368,899, as an antagonist, blocks the initiation of these pathways by preventing oxytocin from binding to its receptor.

Oxytocin Receptor Signaling Cascade

Oxytocin_Signaling OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Blocks Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_responses Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_responses MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_responses

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-368,899 to investigate the role of oxytocin.

Preparation of L-368,899 for In Vivo Administration

Objective: To prepare a sterile solution of L-368,899 for intraperitoneal (IP) injection in rodents.

Materials:

  • L-368,899 hydrochloride (e.g., from Tocris Bioscience)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (26-27 gauge)

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of L-368,899 in 100% DMSO.[8]

    • Ensure the powder is completely dissolved by vortexing.

  • Working Solution Preparation:

    • For a final injection volume of 10 mL/kg, dilute the stock solution with sterile 0.9% saline.[8]

    • To achieve a final DMSO concentration of 10% or less (to minimize toxicity), dilute the stock solution at a ratio of at least 1:10 with saline.[8]

    • Example for a 1 mg/mL working solution: Mix 100 µL of the 10 mg/mL L-368,899 stock in DMSO with 900 µL of sterile 0.9% saline.[8]

    • Vortex the solution thoroughly to ensure complete mixing.[8] The final solution should be clear.

  • Administration:

    • Administer the solution via intraperitoneal (IP) injection.

    • The injection volume is typically 10 mL/kg of body weight.[6][7]

    • The timing of the injection relative to the behavioral test is crucial and should be determined based on the specific experimental design (e.g., 30 minutes before testing).[6]

Three-Chamber Social Approach Test

Objective: To assess social affiliation and preference for social novelty in rodents.

Apparatus:

  • A rectangular, three-chambered box. Each chamber is typically 20 cm x 40.5 cm x 22 cm.[9]

  • Dividing walls with small openings allow access between chambers.[9]

  • Two identical wire containment cages.

Protocol:

  • Habituation (Day 1):

    • Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes. The wire cages are empty.

  • Sociability Test (Day 2):

    • Place a novel, unfamiliar mouse (Stranger 1) inside one of the wire cages in a side chamber.

    • Place an inanimate novel object in the wire cage in the other side chamber.

    • Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test (Optional, immediately following sociability test):

    • Replace the inanimate object with a second novel, unfamiliar mouse (Stranger 2).

    • The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).

    • Allow the test mouse to explore for 10 minutes and record the time spent in each chamber and sniffing each mouse.

  • L-368,899 Administration:

    • Administer L-368,899 or vehicle via IP injection at a predetermined time (e.g., 30 minutes) before the start of the sociability test.

Experimental Workflow: Three-Chamber Social Approach Test

Three_Chamber_Test_Workflow start Start injection Administer L-368,899 or Vehicle (e.g., 30 min prior to test) start->injection habituation Habituation Phase (10 min) Subject mouse explores empty apparatus injection->habituation sociability Sociability Phase (10 min) Choice: Stranger 1 vs. Novel Object habituation->sociability social_novelty Social Novelty Phase (10 min) Choice: Familiar Stranger 1 vs. Novel Stranger 2 sociability->social_novelty data_analysis Data Analysis (Time in chambers, sniffing time) social_novelty->data_analysis end End data_analysis->end

Caption: Workflow for the three-chamber social approach test with L-368,899.

Resident-Intruder Test

Objective: To assess aggressive and social behaviors in a semi-naturalistic setting.[10]

Procedure:

  • Housing:

    • House the "resident" male mouse individually for at least one week to establish territory.[10]

  • L-368,899 Administration:

    • Administer L-368,899 or vehicle to the resident mouse at a specified time before the test.

  • Test:

    • Introduce an unfamiliar "intruder" male mouse (typically slightly smaller) into the home cage of the resident.[10]

    • Record the interaction for a set period (e.g., 10 minutes).[10]

  • Behavioral Scoring:

    • Score behaviors such as latency to the first attack, number of attacks, duration of fighting, and non-aggressive social behaviors (e.g., sniffing, grooming).

Fear Conditioning

Objective: To assess the role of oxytocin in fear learning and memory.

Apparatus:

  • A conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • A sound generator to deliver an auditory cue (conditioned stimulus, CS).

Protocol:

  • Conditioning (Day 1):

    • Place the mouse in the conditioning chamber.

    • After a habituation period, present a neutral auditory cue (CS, e.g., a tone) for a specific duration (e.g., 20-30 seconds).[11][12]

    • At the termination of the cue, deliver a mild foot shock (unconditioned stimulus, US, e.g., 0.5-0.75 mA for 1-2 seconds).[12]

    • Repeat the CS-US pairing for a set number of trials.

  • Contextual Fear Test (Day 2):

    • Place the mouse back into the same conditioning chamber (context) without presenting the cue or the shock.

    • Measure freezing behavior as an index of fear memory for the context.

  • Cued Fear Test (Day 3):

    • Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • Present the auditory cue (CS) without the shock.

    • Measure freezing behavior in response to the cue.

  • L-368,899 Administration:

    • L-368,899 can be administered before the conditioning phase to study its effect on fear acquisition, or before the recall tests to investigate its role in the expression of fear memory.

Conclusion

L-368,899 is a powerful and selective pharmacological tool for investigating the multifaceted roles of the oxytocinergic system. Its ability to be administered systemically and penetrate the central nervous system makes it invaluable for both peripheral and central studies. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize L-368,899 to advance our understanding of oxytocin's function in health and disease, paving the way for potential therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for L-368,899 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-368,899, a potent and selective oxytocin receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing experiments to investigate the role of the oxytocinergic system in various physiological and behavioral processes.

Introduction

L-368,899 is a non-peptide, orally active antagonist of the oxytocin receptor (OTR).[1][2][3] It exhibits high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors.[3][4] Due to its ability to cross the blood-brain barrier, L-368,899 is a valuable tool for investigating the central effects of oxytocin, including its role in social behavior, pair bonding, and stress responses.[1][5][6]

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits the physiological and behavioral effects mediated by oxytocin.[7]

cluster_0 Oxytocin Receptor Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->CellularResponse PKC->CellularResponse

Figure 1: L-368,899 antagonizes oxytocin receptor signaling.

Pharmacokinetic Properties in Rats

Understanding the pharmacokinetic profile of L-368,899 is crucial for designing experiments with appropriate dosing and timing. The following tables summarize key pharmacokinetic parameters in rats.

Table 1: Intravenous Administration of L-368,899 in Rats [8]

ParameterValueSpecies/SexDose (mg/kg)
Half-life (t½) ~ 2 hoursRat (Male & Female)1, 2.5, 10
Plasma Clearance 23 - 36 ml/min/kgRat (Male & Female)1, 2.5
Plasma Clearance 18 ml/min/kgRat (Female)10
Volume of Distribution (Vdss) 2.0 - 2.6 L/kgRat (Male & Female)1, 2.5, 10

Table 2: Oral Administration of L-368,899 in Rats [8][9][10]

ParameterValueSpecies/SexDose (mg/kg)
Time to Max Concentration (Tmax) < 1 hourRat25
Time to Max Concentration (Tmax) 1 - 4 hoursRat100
Oral Bioavailability 14%Rat (Female)5
Oral Bioavailability 18%Rat (Male)5
Oral Bioavailability 41%Rat (Male)25

Note: Plasma drug concentrations have been observed to be higher in female rats compared to male rats, particularly at lower doses.[8] This is attributed to gender differences in metabolizing capacity.[8][11]

Experimental Protocols

The following are generalized protocols for the administration of L-368,899 in rodents for behavioral and physiological studies. Researchers should adapt these protocols to their specific experimental needs.

Materials
  • L-368,899 hydrochloride (e.g., from Tocris Bioscience, Cayman Chemical)[4][12][13]

  • Vehicle (e.g., sterile 0.9% saline, sterile phosphate-buffered saline)[12][13][14]

  • Vortex mixer

  • Sonication bath (recommended for dissolution)[9]

  • Appropriate syringes and needles for the chosen route of administration

  • Rodent scale

Drug Preparation
  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the required concentration of the L-368,899 solution.

  • Weigh the compound: Accurately weigh the required amount of L-368,899 hydrochloride powder.

  • Dissolution:

    • Add the appropriate volume of vehicle (e.g., 0.9% saline) to the powder.

    • Vortex thoroughly to mix.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution.[9]

  • Storage: It is recommended to prepare the solution fresh on the day of the experiment.[10] If short-term storage is necessary, store at an appropriate temperature and protect from light. For longer-term storage of the powdered compound, follow the manufacturer's recommendations (typically -20°C).

Administration Protocols

The choice of administration route and dose will depend on the specific research question.

Table 3: Reported Dosages and Administration Routes of L-368,899 in Rodents

RouteDose (mg/kg)Rodent SpeciesExperimental ContextReference
Intraperitoneal (i.p.) 1, 3, 5, 10MouseSocial behavior, Ethanol self-administration[12][13][14]
Intraperitoneal (i.p.) 3.0RatRisky decision making[15]
Intravenous (i.v.) 0.1, 0.3, 1RatUterine contractions[2]
Oral (p.o.) 10RatBioavailability studies[2]
Intraduodenal (i.d.) 3, 10, 30RatUterine contractions[2]
Intracerebral Infusion 1 µ g/side MouseSocial avoidance[14]

4.3.1. Intraperitoneal (i.p.) Injection Protocol

This is a common route for systemic administration in behavioral studies.

  • Animal Handling: Gently restrain the rodent.

  • Injection Site: Locate the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Administer Solution: Inject the calculated volume of the L-368,899 solution.

  • Timing: Injections are typically administered 30 minutes before behavioral testing to allow for drug absorption and distribution.[13][14]

4.3.2. Experimental Workflow for a Behavioral Study

cluster_workflow Behavioral Experiment Workflow Start Start Prep Prepare L-368,899 and Vehicle Solutions Start->Prep Acclimate Acclimate Rodent to Test Environment Prep->Acclimate Weigh Weigh Rodent & Calculate Dose Acclimate->Weigh Inject Administer L-368,899 or Vehicle (e.g., i.p.) Weigh->Inject Wait Wait for 30 minutes (Absorption Period) Inject->Wait Test Conduct Behavioral Test (e.g., Social Interaction) Wait->Test Record Record & Analyze Data Test->Record End End Record->End

Figure 2: Generalized workflow for a behavioral experiment.

Important Considerations

  • Dose-response studies: It is advisable to conduct pilot studies to determine the optimal dose for the desired effect in your specific experimental paradigm.

  • Sex differences: Be aware of the potential for sex-dependent effects of L-368,899 on both pharmacokinetics and behavior.[8][15]

  • Control groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • Selectivity: While L-368,899 is highly selective for the oxytocin receptor, it is good practice to be aware of its lower affinity for vasopressin receptors, especially at higher doses.[3][4]

  • Animal welfare: All procedures should be carried out in accordance with institutional and national guidelines for the ethical use of animals in research.

By following these guidelines and protocols, researchers can effectively utilize L-368,899 to further elucidate the complex roles of the oxytocinergic system in health and disease.

References

Application Notes and Protocols for In Vivo Dissolution of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes in in vivo studies.[2][4][5] Proper dissolution and formulation of L-368,899 are critical for ensuring accurate dosing and obtaining reliable experimental results. These application notes provide detailed protocols for the dissolution of L-368,899 for use in in vivo research.

Physicochemical Properties of L-368,899 Hydrochloride

A summary of the key physicochemical properties of L-368,899 hydrochloride is presented in the table below. This information is essential for the preparation of stock solutions and final formulations.

PropertyValueSource
Molecular Weight591.2 g/mol (monohydrochloride); 627.68 g/mol (dihydrochloride)[3][6]
Solubility in Water100 mM[6]
Solubility in DMSO100 mM[6]

Recommended Solvents and Formulations for In Vivo Administration

The choice of solvent and formulation for L-368,899 depends on the desired route of administration, the target concentration, and the specific animal model. Based on published literature, two primary formulation strategies are recommended: a simple saline-based solution and a co-solvent system for potentially higher concentrations or different administration routes.

Formulation Summary
FormulationCompositionRoute of AdministrationAnimal Model Examples
Saline SolutionL-368,899 dissolved in 0.9% salineIntraperitoneal (i.p.), Intramuscular (i.m.), Intravenous (i.v.)Mice, Coyotes
Co-solvent System10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral (p.o.), Intraperitoneal (i.p.)Rats

Experimental Protocols

Protocol 1: Preparation of L-368,899 in Saline

This protocol is suitable for intraperitoneal, intramuscular, and intravenous administrations where the required concentration is achievable in saline.

Materials:

  • L-368,899 hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of L-368,899: Based on the desired concentration and final volume, calculate the mass of L-368,899 hydrochloride needed.

  • Weigh the compound: Carefully weigh the calculated amount of L-368,899 powder.

  • Dissolution: Add the weighed L-368,899 to a sterile conical tube. Add the required volume of sterile 0.9% saline.

  • Mixing: Vortex the solution until the L-368,899 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: For immediate use, the solution can be kept at room temperature. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Example from literature:

  • For intraperitoneal injection in mice, L-368,899 was dissolved in 0.9% saline at a dose of 10 mg/kg.[7]

  • For intramuscular injection in coyotes, L-368,899 was formulated in saline to a concentration of 3 mg/kg.[8]

Protocol 2: Preparation of L-368,899 using a Co-solvent System

This protocol is recommended when a higher concentration of L-368,899 is required or for oral administration. The use of co-solvents helps to increase the solubility of the compound.

Materials:

  • L-368,899 hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle: In a sterile conical tube, prepare the co-solvent vehicle by adding the components in the following order, ensuring each component is fully mixed before adding the next:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Calculate and weigh L-368,899: Determine the required mass of L-368,899 for your desired final concentration and volume.

  • Initial Dissolution in DMSO: First, dissolve the weighed L-368,899 powder in the DMSO portion of the vehicle. Vortex until fully dissolved.

  • Addition of other co-solvents: Sequentially add the PEG300 and Tween-80, vortexing thoroughly after each addition.

  • Final dilution with saline: Add the saline to reach the final volume and vortex until the solution is clear and homogenous. Sonication can be used to aid dissolution.[9]

  • Storage: It is recommended to prepare this formulation fresh on the day of use. If storage is necessary, aliquot and store at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of L-368,899 and the general workflow for its preparation and administration in in vivo studies.

G OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Cellular Response (e.g., Uterine Contraction) Ca_release->Contraction PKC->Contraction

Caption: Mechanism of action of L-368,899 as an OTR antagonist.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh L-368,899 dissolve 2. Dissolve in Vehicle (Saline or Co-solvent) weigh->dissolve mix 3. Vortex/Sonicate until clear dissolve->mix sterilize 4. Sterile Filter (0.22 µm) mix->sterilize animal 5. Select Animal Model sterilize->animal inject 6. Administer via Chosen Route (i.p., i.m., etc.) animal->inject observe 7. Behavioral/Physiological Observation inject->observe

Caption: General workflow for L-368,899 preparation and in vivo use.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of L-368,899, a potent and selective oxytocin receptor antagonist, in behavioral research. L-368,899 is a valuable tool for investigating the role of the oxytocin system in various social and affective behaviors due to its ability to cross the blood-brain barrier.[1][2]

Mechanism of Action

L-368,899 is a non-peptide antagonist that selectively binds to and blocks the oxytocin receptor (OXTR), thereby preventing the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[3][4] This blockade allows researchers to investigate the necessity of oxytocin signaling for specific behaviors. It displays high selectivity for the oxytocin receptor over the structurally related vasopressin receptors.[4]

Data Presentation: Recommended Dosages

The following tables summarize recommended dosages of L-368,899 for various animal models and behavioral paradigms based on published literature. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, including the animal strain, age, sex, and the specific behavioral assay being used. Pilot studies are always recommended to determine the most effective dose for your specific research question.

Table 1: Recommended Dosages of L-368,899 in Rodents

SpeciesBehavioral ParadigmRoute of AdministrationDosage RangeReference(s)
Mouse Social RecognitionIntraperitoneal (IP)10 mg/kg[1]
Social Dominance (Tube Test)Intraperitoneal (IP)3 - 10 mg/kg[5]
Alcohol ConsumptionIntraperitoneal (IP)5 - 10 mg/kg[6][7]
Rat Maternal BehaviorIntravenous (IV)0.1 - 1 mg/kg[2]
Uterine ContractionsIntravenous (IV), Intraduodenal (i.d.), Oral (p.o.)0.35 mg/kg (IV, AD50), 7 mg/kg (i.d., AD50), 10 mg/kg (p.o.)[2]
Prairie Vole Partner Preference TestIntraperitoneal (IP)10 mg/kg[2]

Table 2: Recommended Dosages of L-368,899 in Non-Rodent Mammals

SpeciesBehavioral ParadigmRoute of AdministrationDosage RangeReference(s)
Rhesus Macaque Maternal & Sexual BehaviorIntravenous (IV)1 - 3 mg/kg[8]
Marmoset Partner PreferenceOral20 mg/kg[9]
Coyote Pharmacokinetic StudiesIntramuscular (IM)3 mg/kg[10][11]

Experimental Protocols

The following are detailed methodologies for key behavioral experiments utilizing L-368,899.

Social Recognition Test in Mice

This test assesses the ability of a mouse to distinguish between a novel and a familiar conspecific.

Materials:

  • Test arena (e.g., a clean, standard mouse cage)

  • Two juvenile stimulus mice (unfamiliar to the test mouse)

  • L-368,899 solution (dissolved in saline)

  • Vehicle solution (saline)

  • Timer

  • Video recording and analysis software (optional, but recommended for accurate scoring)

Protocol:

  • Habituation: Habituate the test mouse to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer L-368,899 (10 mg/kg, IP) or vehicle to the test mouse. The original protocol suggests a 2-hour pre-treatment time.[1]

  • Acclimation to Arena: Place the test mouse in the center of the test arena and allow it to explore freely for 5-10 minutes.

  • Trial 1 (Familiarization): Introduce an unfamiliar juvenile stimulus mouse into the arena. Allow the test mouse to interact with the stimulus mouse for a set period (e.g., 5 minutes). Social interaction is typically defined as sniffing any part of the stimulus mouse's body.

  • Inter-Trial Interval: Remove the stimulus mouse and return the test mouse to its home cage for a defined interval (e.g., 30 minutes).

  • Trial 2 (Recognition): Re-introduce the now-familiar stimulus mouse along with a novel, unfamiliar juvenile stimulus mouse into the arena.

  • Data Collection: Record the amount of time the test mouse spends interacting with each of the two stimulus mice during a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a recognition index, typically as (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar). A positive index indicates a preference for the novel mouse and intact social memory.

Partner Preference Test in Marmosets

This paradigm is used to assess the formation of a pair bond between a male and a female marmoset.

Materials:

  • Three-chambered testing apparatus (a central choice chamber connected to two side chambers)

  • Familiar partner and an unfamiliar "stranger" marmoset of the opposite sex

  • L-368,899 (formulated in a palatable food item)

  • Placebo (palatable food item without the drug)

  • Video recording and analysis software

Protocol:

  • Pairing: House a male and female marmoset together for a period of 3 weeks to allow for pair-bond formation.

  • Drug Administration: On the day of testing, administer L-368,899 (20 mg/kg, oral) or a placebo mixed in a preferred food item to the test animal 90 minutes before the test.[9]

  • Test Setup: Place the familiar partner in one of the side chambers and the unfamiliar stranger in the other side chamber. The test animal is placed in the central choice chamber.

  • Testing: Allow the test animal to freely explore all three chambers for a set duration (e.g., 30-60 minutes).

  • Data Collection: Record the amount of time the test animal spends in close proximity (huddling) with the partner versus the stranger. Other social behaviors such as food sharing can also be scored.[9]

  • Data Analysis: Compare the time spent with the partner versus the stranger between the L-368,899 and placebo groups. A significant preference for the partner in the placebo group that is attenuated or absent in the L-368,899 group suggests a role for oxytocin in maintaining the partner preference.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXY Oxytocin OXTR Oxytocin Receptor (OXTR) OXY->OXTR Binds to G_protein Gq/11 Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Ca_release Ca2+ Release IP3_DAG->Ca_release Induces Behavioral_Effects Social & Affective Behaviors Ca_release->Behavioral_Effects Leads to L368899 L-368,899 L368899->OXTR Blocks

Caption: Signaling pathway of the oxytocin receptor and the inhibitory action of L-368,899.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Primate) Behavioral_Paradigm Choose Behavioral Paradigm (e.g., Social Recognition, Partner Preference) Animal_Model->Behavioral_Paradigm Dose_Selection Determine L-368,899 Dosage & Route of Administration Behavioral_Paradigm->Dose_Selection Habituation Habituate Animal to Testing Environment Dose_Selection->Habituation Drug_Administration Administer L-368,899 or Vehicle Habituation->Drug_Administration Behavioral_Testing Conduct Behavioral Test Drug_Administration->Behavioral_Testing Data_Collection Record & Score Behavioral Data Behavioral_Testing->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for using L-368,899 in behavioral research.

References

Application Notes and Protocols: Utilizing L-368,899 for the Study of Social Behavior in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the role of endogenous oxytocin in modulating social behaviors in animal models, particularly in mice.[1][2][3] Oxytocin, a neuropeptide synthesized in the hypothalamus, is critically involved in a wide array of social functions, including social recognition, pair-bonding, maternal care, and social decision-making.[2] By selectively blocking central oxytocin receptors, L-368,899 allows researchers to elucidate the causal relationship between oxytocinergic signaling and specific social behaviors.[1] These application notes provide a comprehensive overview, quantitative data summary, and detailed protocols for using L-368,899 in murine social behavior research.

Mechanism of Action

L-368,899 exerts its effects by competitively binding to oxytocin receptors, thereby preventing the endogenous ligand, oxytocin, from activating its signaling cascade. Oxytocin receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, influencing various social behaviors. L-368,899 blocks the initial step of this cascade, the binding of oxytocin to its receptor, thus inhibiting all downstream effects.

OXT Oxytocin (OXT) OTR Oxytocin Receptor (OTR) (GPCR) OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior PKC->Social_Behavior

Caption: Oxytocin signaling pathway and L-368,899 inhibition.

Data Presentation: Effects of L-368,899 on Social Behaviors in Mice

The following tables summarize the quantitative findings from various studies that have utilized L-368,899 to investigate social behavior in mice.

Table 1: Social Recognition and Interaction

Mouse Strain L-368,899 Dose (mg/kg) Route Pre-treatment Time Behavioral Test Key Findings Reference
C57BL/6J 10 i.p. 2 hours Social Recognition Significantly suppressed recognition of novel conspecifics. [4]
C57BL/6J 10 i.p. 30 min Dyadic Interaction No effect on direct social interaction between male mice. [1][2]
California Mice (F) 5 i.p. 30 min Social Approach (stressed) Increased social approach in stressed females. [5]
California Mice (M) 5 i.p. 30 min Social Approach (naïve) Decreased social approach in males naïve to defeat. [5]
C57BL/6 0.75 µg/5 µl i.c.v. N/A Social Preference Reduced social exploration of a novel conspecific. [6]

| C57BL/6J | 1.25 mM (0.5 µl/side) | Intra-VTA | 20 min | Social Interaction | Blocked social isolation-induced increase in social interaction. |[7] |

Table 2: Social Rank and Preference

Mouse Strain L-368,899 Dose (mg/kg) Route Pre-treatment Time Behavioral Test Key Findings Reference
C57BL/6J 10 i.p. N/A Tube Test (Dominance) No effect on rank in dominant (first-rank) mice; caused rank fluctuation in second-rank mice. [1][8]
C57BL/6J 3 and 10 i.p. N/A Sex Preference Dose-dependently impaired sex preference in male mice. [1][2]

| C57BL/6J | 10 | i.p. | N/A | Social Preference (male) | Did not affect social preference for unfamiliar male mice. |[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Drug Preparation and Administration

Objective: To prepare L-368,899 for intraperitoneal administration in mice.

Materials:

  • L-368,899 hydrochloride (e.g., Tocris Bioscience, CAS 160312-62-9)[1]

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Insulin syringes (e.g., 28-30 gauge)

  • Scale for weighing mice

Procedure:

  • Preparation of Stock Solution:

    • Dissolve L-368,899 in sterile 0.9% saline to the desired stock concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL). The compound is soluble in saline.[1][4][9]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[1]

  • Dosage Calculation:

    • Weigh each mouse immediately before injection to ensure accurate dosing.

    • Calculate the required volume using the formula: Volume (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)

  • Administration:

    • Prior to the experiment, thaw an aliquot of the L-368,899 solution.[1]

    • Administer the calculated volume via intraperitoneal (i.p.) injection. A typical injection volume is 0.01 ml/g of body weight.[10]

    • The timing of administration relative to the behavioral test is critical and varies by study (e.g., 30 minutes to 2 hours prior to testing).[4][5] Control animals should receive an equivalent volume of the vehicle (sterile saline).

Protocol 2: Social Recognition Test

Objective: To assess the ability of a mouse to recognize a previously encountered conspecific. This task relies on the natural tendency of mice to investigate novel stimuli more than familiar ones.[11][12]

Start Start: Experimental Mouse in Home Cage Administer Administer L-368,899 (e.g., 10 mg/kg i.p.) or Vehicle Start->Administer Wait Waiting Period (e.g., 2 hours) Administer->Wait Habituation Phase 1: Habituation Present Juvenile 1 (Familiar) Wait->Habituation ITI Inter-Trial Interval (ITI) (e.g., 30-60 min) Habituation->ITI Test Phase 2: Test Re-introduce Juvenile 1 (Familiar) & Introduce Juvenile 2 (Novel) ITI->Test Measure Measure Investigation Time (Sniffing) for each juvenile Test->Measure Analyze Analyze Data: Recognition Index = (Time_Novel - Time_Familiar) Measure->Analyze

Caption: Experimental workflow for the Social Recognition Test.

Materials:

  • Experimental adult male mouse

  • Two unfamiliar juvenile stimulus mice (of the same sex)

  • Test cage (can be the home cage of the adult mouse)

  • Video recording equipment and analysis software

Procedure:

  • Pre-treatment: Administer L-368,899 or vehicle to the adult experimental mouse at the designated time before the test (e.g., 2 hours).[4]

  • Phase 1: Habituation/Sampling:

    • Introduce the first juvenile stimulus mouse (Juvenile 1) into the home cage of the experimental mouse.

    • Allow for a 4-5 minute interaction period.[11]

    • Record the duration of investigatory behavior (e.g., sniffing) by the adult mouse towards the juvenile.

    • Remove the juvenile mouse at the end of the period.

  • Inter-Trial Interval (ITI):

    • A retention interval follows, which can range from 30 minutes to 24 hours depending on the memory phase being tested.

  • Phase 2: Test:

    • Simultaneously introduce the now-familiar Juvenile 1 and a novel juvenile stimulus mouse (Juvenile 2) into the cage.

    • Allow for another 4-5 minute interaction period.

    • Record the time the experimental mouse spends investigating each of the two juveniles.

  • Data Analysis:

    • Calculate a Recognition Index or Discrimination Index . A common formula is: (Time investigating Novel - Time investigating Familiar) / (Total investigation time).

    • A positive index indicates successful recognition (preference for the novel mouse). L-368,899 is expected to reduce this index, indicating impaired social recognition.[4]

Protocol 3: Three-Chamber Social Interaction Test

Objective: To assess sociability (preference for a mouse over an object) and preference for social novelty (preference for a novel mouse over a familiar one).[7][12]

Start Start: Place Test Mouse in Center Chamber Phase1 Phase 1: Habituation (10 min) Mouse explores all 3 empty chambers Start->Phase1 Phase2 Phase 2: Sociability Test (10 min) Place Stranger 1 in one side chamber (in wire cage) Phase1->Phase2 Measure2 Measure time in each chamber & time sniffing Stranger 1 vs. empty cage Phase2->Measure2 Phase3 Phase 3: Social Novelty Test (10 min) Place Stranger 2 in opposite side chamber (Stranger 1 remains) Measure2->Phase3 Measure3 Measure time sniffing Stranger 2 (Novel) vs. Stranger 1 (Familiar) Phase3->Measure3 End End of Test Measure3->End

Caption: Workflow for the Three-Chamber Social Interaction Test.

Materials:

  • Three-chambered apparatus

  • Experimental mouse

  • Two unfamiliar "stranger" mice

  • Two small wire cages

  • Video recording and tracking software

Procedure:

  • Pre-treatment: Administer L-368,899 or vehicle to the experimental mouse before placing it in the apparatus.

  • Phase 1: Habituation (10 min):

    • Place the experimental mouse in the central chamber and allow it to freely explore all three empty chambers. This serves to acclimate the mouse to the new environment.

  • Phase 2: Sociability Test (10 min):

    • Confine an unfamiliar mouse (Stranger 1) within one of the wire cages and place it in one of the side chambers. Place an identical empty wire cage in the opposite side chamber.

    • Place the experimental mouse back in the center chamber and allow it to explore all three chambers.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

    • Expected Outcome: A typical mouse will spend more time in the chamber with Stranger 1 and sniff that cage more than the empty one.

  • Phase 3: Preference for Social Novelty Test (10 min):

    • Keep the now-familiar Stranger 1 in its chamber. Place a second, novel unfamiliar mouse (Stranger 2) in the wire cage in the opposite chamber.

    • Place the experimental mouse back in the center and allow it to explore.

    • Record the time spent sniffing the cage containing the familiar Stranger 1 versus the novel Stranger 2.

    • Expected Outcome: A typical mouse will spend more time sniffing the novel Stranger 2. L-368,899 may impair this preference.

Protocol 4: Tube Test for Social Dominance

Objective: To establish a social hierarchy (rank) within a group of mice by testing their dominance in a forced dyadic contest.[1][13]

Habituation Phase 1: Habituation Place short tube in home cage (2 hours for 2 days) Training Phase 2: Training Train each mouse to pass through a long tube (10 times) Habituation->Training Testing Phase 3: Testing (Round-Robin) Two mice enter opposite ends of the tube Training->Testing Contest Contest Mice meet in the middle Testing->Contest Determine Determine Winner/Loser Loser is the first to retreat (all four paws out) Contest->Determine Rank Establish Social Rank Based on number of wins Determine->Rank Drug Administer L-368,899 or Vehicle to specific-ranked mice Rank->Drug Retest Re-test Rank Post-Injection Drug->Retest

Caption: Workflow for the Tube Test for Social Dominance.

Materials:

  • Acrylic tube (e.g., 30 cm long, 3.5 cm diameter)[13]

  • Group-housed male mice

  • Testing arena

Procedure:

  • Phase 1: Habituation & Training:

    • Habituate mice to a short version of the tube in their home cage for a couple of days.[13]

    • Train each mouse individually to run through the longer test tube.[13]

  • Phase 2: Baseline Rank Determination:

    • Conduct a round-robin tournament where every mouse in a cage competes against every other cage mate.

    • To start a trial, release two mice simultaneously into opposite ends of the tube.

    • The mice will meet in the middle. The "loser" is the mouse that retreats and backs out of the tube completely. The "winner" remains in the tube.

    • Record the winner and loser of each bout.

    • Establish a stable social rank over several days based on the number of wins.[1]

  • Phase 3: Drug Administration and Re-testing:

    • Once a stable hierarchy is established, administer L-368,899 (e.g., 10 mg/kg, i.p.) or vehicle to mice of a specific rank (e.g., the first- and second-ranked mice).[1]

    • Re-test the social hierarchy using the tube test after the drug administration to determine if blocking oxytocin receptors alters social dominance.

    • Key Finding: Studies have shown that L-368,899 administration did not affect the rank of dominant mice but caused rank instability in subordinate (second-rank) mice.[1][8]

Logical Relationships and Considerations

The use of L-368,899 is predicated on the central hypothesis that oxytocin is necessary for the normal expression of certain social behaviors. By blocking the receptor, the antagonist creates a temporary "knockout" state, allowing for the assessment of behavior in the absence of oxytocinergic signaling.

OXT Endogenous Oxytocin OTR Oxytocin Receptor OXT->OTR Activates Signaling Oxytocinergic Signaling OTR->Signaling Initiates Impairment Impairment of Social Behaviors OTR->Impairment Leads to (when blocked) L368899 L-368,899 L368899->OTR Blocks L368899->Impairment Behavior Pro-Social Behaviors (e.g., Social Recognition, Sex Preference) Signaling->Behavior Promotes

Caption: Logical relationship of L-368,899 in social behavior studies.

Important Considerations:

  • Dose-Dependency: The effects of L-368,899 can be dose-dependent, as seen in the impairment of sex preference.[2] It is crucial to perform dose-response studies to identify the optimal concentration for the desired effect without causing confounding off-target or sedative effects.

  • Context Specificity: The role of oxytocin, and thus the effect of its antagonist, is highly context-dependent. For example, L-368,899 impaired sex preference and social rank stability in subordinates but had no effect on general dyadic social interaction or the rank of dominant mice.[1][2]

  • Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. Peak concentrations of L-368,899 in the CNS after injection occur within a specific window, which should be considered when designing experiments.[3][5]

  • Controls: The use of vehicle-injected controls is mandatory to ensure that observed behavioral changes are due to the pharmacological action of L-368,899 and not the injection procedure itself.

References

L-368,899: Application Notes and Protocols for Blocking Central Oxytocin Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central effects of oxytocin, a neuropeptide crucial for regulating complex social behaviors.[4][5] Developed initially for the prevention of preterm labor, its utility in neuroscience research has since been widely established.[3][6] L-368,899 has been instrumental in studies elucidating the role of endogenous oxytocin in maternal behavior, social bonding, and sexual behavior in various animal models.[5][7] These notes provide comprehensive data and protocols for the effective use of L-368,899 in a research setting.

Chemical and Pharmacokinetic Properties

L-368,899 is a nonpeptide compound characterized by its lipophilic nature and low molecular weight, which facilitate its passage across the blood-brain barrier.[6] It exhibits high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors.[6][8]

Table 1: Physicochemical and Pharmacokinetic Properties of L-368,899
PropertyValueSpeciesReference
Molecular Weight 591.23 g/mol (hydrochloride salt: 627.68 g/mol )N/A[1][8]
CAS Number 148927-60-0 (hydrochloride salt: 160312-62-9)N/A[4][9]
Solubility Soluble to 100 mM in water and DMSON/A
Half-life (t1/2) ~2 hoursRats, Dogs[1][10]
Plasma Clearance 23-36 ml/min/kgRats, Dogs[1][10]
Volume of Distribution (Vdss) 2.0-2.6 L/kgRats[10]
3.4-4.9 L/kgDogs[10]
Oral Bioavailability 14% (female), 18% (male) at 5 mg/kgRats[1][10]
17% (female), 41% (male) at 25 mg/kgRats[1]
17% at 5 mg/kg, 41% at 33 mg/kgDogs[10]

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor and significant selectivity over vasopressin V1a and V2 receptors.

Table 2: Receptor Binding Affinity and Selectivity of L-368,899
ReceptorIC50 / KiSpecies/TissueReference
Oxytocin Receptor (OTR) IC50 = 8.9 nMRat Uterus[1][2]
IC50 = 26 nMHuman Uterus[1][2]
Ki = 12.38 nMCoyote Brain[6]
Vasopressin V1a Receptor IC50 = 370 nMN/A[8]
Ki = 511.6 nMCoyote Brain[6]
Vasopressin V2 Receptor IC50 = 570 nMN/A[8]

Signaling Pathways

Oxytocin binding to its G-protein coupled receptor (OTR) activates various intracellular signaling cascades. L-368,899 acts by competitively blocking this initial binding step.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-368,899 L-368,899 OTR Oxytocin Receptor (OTR) L-368,899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds G_protein Gq/Gi Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Transcription_Factors Transcription Factors (CREB, MEF-2) MAPK_pathway->Transcription_Factors Cellular_Response Cellular Response (e.g., uterine contraction, neurite outgrowth) Transcription_Factors->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway and Blockade by L-368,899.

Experimental Protocols

Protocol 1: In Vivo Administration of L-368,899 for Behavioral Studies

This protocol provides a general framework for the administration of L-368,899 to investigate its effects on central oxytocin-mediated behaviors in rodents.

Materials:

  • L-368,899 hydrochloride (commercially available)

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Animal scale

Procedure:

  • Preparation of L-368,899 Solution:

    • L-368,899 is soluble in saline.[9] For a typical dose of 3-10 mg/kg, calculate the required amount of L-368,899 based on the animal's body weight.

    • Dissolve the calculated amount of L-368,899 in sterile saline to the desired final concentration. Ensure the solution is clear and fully dissolved. Vortex if necessary.

    • If solubility is an issue, L-368,899 can be initially dissolved in a small volume of DMSO and then brought to the final volume with saline.[6] Note the final percentage of DMSO in the vehicle and administer the same vehicle to control animals.

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions to minimize stress.

    • Weigh the animal immediately before administration to ensure accurate dosing.

    • Administer L-368,899 via the desired route. Common routes for central effects include:

      • Intraperitoneal (i.p.) injection: A common and effective route for systemic administration in rodents.[9]

      • Intramuscular (i.m.) injection: Has been shown to be effective in coyotes and marmosets.[6]

      • Intravenous (i.v.) injection: Used in primate studies for direct entry into the bloodstream.[7]

      • Oral gavage (p.o.): L-368,899 is orally bioavailable.[1][10]

  • Timing of Behavioral Testing:

    • The timing of behavioral testing post-administration is critical. In coyotes, L-368,899 peaked in the cerebrospinal fluid (CSF) 15-30 minutes after intramuscular injection.[6][11] In rhesus monkeys, the compound was found in the CSF and brain tissue 60 minutes after intravenous administration.[7][12]

    • It is recommended to conduct behavioral testing within a 15-60 minute window after administration for optimal central receptor blockade.

  • Control Group:

    • Administer a vehicle-only solution (e.g., sterile saline or saline with the same percentage of DMSO as the drug group) to a control group of animals.

start Start prep Prepare L-368,899 Solution (e.g., in Saline) start->prep weigh Weigh Animal prep->weigh administer Administer L-368,899 (i.p., i.m., i.v., or p.o.) weigh->administer wait Wait for CNS Penetration (15-60 min) administer->wait behavioral_test Conduct Behavioral Assay wait->behavioral_test data_analysis Data Collection and Analysis behavioral_test->data_analysis end End data_analysis->end start Start prep_ligand Prepare Serial Dilutions of L-368,899 start->prep_ligand prep_tissue Prepare Brain Tissue Sections start->prep_tissue binding Incubate Sections with Radioligand and L-368,899 prep_ligand->binding prep_tissue->binding wash Wash to Remove Unbound Ligand binding->wash autorad Expose to Phosphor Imaging Screen wash->autorad scan Scan Screen autorad->scan analyze Quantify and Analyze Binding Data (IC50, Ki) scan->analyze end End analyze->end

References

Application Notes and Protocols for Intraperitoneal Injection of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of oxytocin in the central nervous system and its influence on various social behaviors.[3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) injection of L-368,899 in a research setting, along with relevant quantitative data and a depiction of the associated signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for L-368,899.

Table 1: In Vitro Receptor Binding Affinity (IC₅₀)

ReceptorSpeciesTissueIC₅₀ (nM)
Oxytocin ReceptorRatUterus8.9
Oxytocin ReceptorHumanUterus26
Vasopressin V₁ₐ Receptor--370
Vasopressin V₂ Receptor--570

Data sourced from Tocris Bioscience and Cayman Chemical.[1][2]

Table 2: Pharmacokinetic Parameters in Animal Models

ParameterSpeciesDoseRouteValue
Half-life (t½)Rat, Dog1, 2.5, 10 mg/kgIV~2 hours
Plasma ClearanceRat, Dog1, 2.5, 10 mg/kgIV23-36 ml/min/kg
Oral BioavailabilityRat (female)5 mg/kgOral14%
Oral BioavailabilityRat (male)5 mg/kgOral18%

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: Preparation of L-368,899 Solution (Saline Vehicle)

This protocol is suitable for studies where L-368,899 hydrochloride is readily soluble in saline.

Materials:

  • L-368,899 hydrochloride

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Determine the required amount of L-368,899: Calculate the total mass of L-368,899 hydrochloride needed based on the desired dose (e.g., 1-10 mg/kg), the number of animals, and their average body weight.

  • Weigh the L-368,899: Accurately weigh the calculated amount of L-368,899 hydrochloride powder.

  • Dissolve in saline: Add the weighed L-368,899 to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. A common injection volume for mice is 10 ml/kg.[5]

  • Vortex: Vortex the solution thoroughly until the L-368,899 is completely dissolved.

  • Storage: The solution can be divided into small aliquots and stored at -80°C for future use. Before each experiment, thaw an aliquot to room temperature.[3]

Protocol 2: Preparation of L-368,899 Solution (Co-Solvent Vehicle)

This protocol is recommended when higher concentrations of L-368,899 are required or if solubility in saline alone is limited.

Materials:

  • L-368,899

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMSO: Dissolve L-368,899 in DMSO to create a concentrated stock solution (e.g., 20 mg/ml).[6]

  • Prepare the final injection solution: On the day of the experiment, prepare the final dosing solution using the following co-solvent formulation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Dilution Steps: a. Take the required volume of the L-368,899 DMSO stock solution. b. Add PEG300 and vortex until the solution is clear. c. Add Tween 80 and vortex until the solution is clear. d. Add saline to reach the final volume and vortex thoroughly.

  • Final Concentration: The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 5-10 ml/kg).

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared L-368,899 solution

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each animal accurately on the day of the experiment to calculate the precise injection volume.

  • Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.

  • Injection Site Identification: The injection site is the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major organs.

  • Disinfection: Wipe the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the intestines) is drawn into the syringe. If this occurs, discard the needle and syringe and start with a fresh preparation at a slightly different site.

  • Injection: Once confident of correct needle placement, slowly and steadily inject the L-368,899 solution.

  • Needle Withdrawal: Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions. Behavioral testing is typically performed 30 minutes after injection.

Visualizations

G L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Cellular Response (e.g., Uterine Contraction) Ca_release->Contraction PKC->Contraction

Caption: L-368,899 Signaling Pathway Blockade.

G start Start prep Prepare L-368,899 Solution (Protocols 1 or 2) start->prep weigh Weigh Animal prep->weigh inject Intraperitoneal Injection of L-368,899 weigh->inject wait Wait 30 Minutes inject->wait test Conduct Behavioral Experiment wait->test end End test->end

Caption: Experimental Workflow for L-368,899.

References

L-368,899: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it an invaluable tool for investigating the central roles of oxytocin in a variety of social behaviors.[3] These application notes provide a comprehensive overview of L-368,899, including its mechanism of action, key quantitative data, and detailed protocols for its use in neuroscience research.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascades.[4] This blockade of oxytocin signaling allows researchers to investigate the physiological and behavioral processes that are dependent on oxytocin. The primary signaling pathway of the OTR is through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][5]

Quantitative Data

The following tables summarize the binding affinity, selectivity, and pharmacokinetic parameters of L-368,899.

Table 1: Binding Affinity and Selectivity of L-368,899

ReceptorSpeciesPreparationIC50 (nM)Ki (nM)Reference(s)
Oxytocin ReceptorRatUterus8.9-[1][2]
Oxytocin ReceptorHumanUterus26-[2]
Oxytocin ReceptorCoyoteBrain-12.38[6][7]
Vasopressin V1a ReceptorRatLiver370-[1]
Vasopressin V1a ReceptorHumanLiver510-[2]
Vasopressin V1a ReceptorCoyoteBrain-511.6[7]
Vasopressin V2 ReceptorRatKidney570-[1]
Vasopressin V2 ReceptorHumanKidney960-[2]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesRoute of AdministrationDoseTmax (CSF)t1/2Oral BioavailabilityReference(s)
RatIntravenous--2 hr-[2]
RatOral5 mg/kg--14-18%[2]
DogIntravenous--2 hr-[2]
CoyoteIntramuscular3 mg/kg15-30 min--[7]
Rhesus MonkeyIntravenous1 mg/kg---[8]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its G-protein coupled receptor (OTR) initiates a cascade of intracellular events. L-368,899 blocks these downstream effects by preventing the initial binding of oxytocin.

OTR_Signaling Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Blocks PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission modulation) Ca_Release->Cellular_Response MAPK MAP Kinase (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response

Oxytocin receptor signaling cascade.
General Experimental Workflow for In Vivo Behavioral Studies

This workflow outlines the typical steps for investigating the effects of L-368,899 on animal behavior.

Behavioral_Workflow In Vivo Behavioral Study Workflow Animal_Habituation Animal Habituation (acclimatize to housing and handling) Administration Systemic Administration (e.g., IP, IM, IV, PO) Animal_Habituation->Administration Drug_Preparation L-368,899 Preparation (dissolve in appropriate vehicle) Drug_Preparation->Administration Pre_Test_Period Pre-Test Period (allow for drug absorption and BBB penetration) Administration->Pre_Test_Period Behavioral_Assay Behavioral Assay (e.g., Resident-Intruder, Social Preference) Pre_Test_Period->Behavioral_Assay Data_Collection Data Collection & Analysis (video recording, scoring, statistical analysis) Behavioral_Assay->Data_Collection

Workflow for behavioral experiments.

Experimental Protocols

Protocol 1: In Vivo Administration for Behavioral Studies in Rodents

This protocol is a general guideline for the systemic administration of L-368,899 to investigate its effects on social behaviors in mice and rats.

Materials:

  • L-368,899 hydrochloride

  • Sterile saline (0.9%) or other appropriate vehicle

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the route of administration)

  • Experimental animals (mice or rats)

Procedure:

  • Drug Preparation:

    • On the day of the experiment, dissolve L-368,899 hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL).

    • Vortex the solution until the compound is fully dissolved.

  • Animal Handling and Administration:

    • Habituate the animals to handling and injection procedures for several days prior to the experiment to minimize stress.

    • Administer L-368,899 via the desired route. Common routes and dosages include:

      • Intraperitoneal (IP) injection: 3-10 mg/kg in mice.[9]

      • Intramuscular (IM) injection: 3 mg/kg in coyotes.[7]

      • Intravenous (IV) injection: 1 mg/kg in rhesus monkeys.[8]

      • Oral gavage (PO): 5-25 mg/kg in rats.[2]

    • Administer a vehicle control (e.g., saline) to a separate group of animals.

  • Timing of Behavioral Testing:

    • The timing of the behavioral test is critical and depends on the route of administration and the species.

    • Based on pharmacokinetic data, a pre-test period of 15-45 minutes is recommended following intramuscular injection in coyotes to coincide with peak CSF levels.[7]

    • For intraperitoneal injections in rodents, behavioral testing is often conducted 30-60 minutes post-injection.

  • Behavioral Assays:

    • Resident-Intruder Test (for aggression):

      • House the "resident" male with a female for at least one week to establish territoriality.[10]

      • Remove the female 1 hour before the test.[11]

      • Introduce a smaller, unfamiliar "intruder" male into the resident's cage.[10]

      • Record the interaction for a set period (e.g., 10 minutes) and score behaviors such as latency to attack, number of attacks, and duration of aggressive encounters.[11]

    • Social Preference Test:

      • Habituate the test animal to a three-chambered apparatus.

      • Place a novel, unfamiliar animal in one of the side chambers (e.g., in a wire cage).

      • Place the test animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 10 minutes).

      • Record the time spent in each chamber and the time spent interacting with the novel animal.

Protocol 2: Competitive Binding Autoradiography

This protocol describes a method to determine the binding affinity and selectivity of L-368,899 for oxytocin and vasopressin receptors in brain tissue.[6][7]

Materials:

  • Frozen brain sections (e.g., 20 µm) from the species of interest, mounted on slides.

  • L-368,899

  • Radioligand for OXTR (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA)

  • Radioligand for AVPR1a (e.g., ¹²⁵I-linear vasopressin antagonist, ¹²⁵I-LVA)

  • Incubation buffers and wash solutions

  • Phosphor imaging screens or autoradiography film

Procedure:

  • Slide Preparation:

    • Thaw slide-mounted brain sections at room temperature.

    • Briefly fix the tissue (e.g., 0.1% paraformaldehyde) and rinse with buffer.

  • Competitive Binding Incubation:

    • Prepare a series of dilutions of L-368,899.

    • Incubate slides with a constant concentration of the radioligand (for either OXTR or AVPR1a) and varying concentrations of L-368,899 for 1 hour at room temperature.

  • Washing and Drying:

    • Wash the slides in cold buffer to remove unbound radioligand.

    • Perform a final rinse in cold deionized water.

    • Dry the slides under a stream of cool air.

  • Imaging and Analysis:

    • Expose the slides to a phosphor imaging screen or autoradiography film.

    • Quantify the binding density in specific brain regions using densitometry software.

    • Generate competition curves by plotting the percentage of radioligand binding against the concentration of L-368,899.

    • Calculate the Ki value from the IC50 value obtained from the competition curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol provides a framework for investigating the effects of L-368,899 on neuronal activity in acute brain slices.

Materials:

  • Acute brain slices (250-350 µm thick) containing the region of interest.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

  • Internal solution for the patch pipette.

  • Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system.

  • L-368,899

Procedure:

  • Slice Preparation and Recovery:

    • Prepare acute brain slices from the animal using a vibratome in ice-cold, oxygenated cutting solution.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.

    • Record baseline neuronal activity (e.g., membrane potential, firing rate, synaptic currents).

  • Drug Application:

    • Bath-apply L-368,899 at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF.

    • To study the antagonistic properties, first apply an oxytocin receptor agonist to elicit a response, and then co-apply L-368,899 to observe the blockade of this response.

  • Data Analysis:

    • Analyze changes in neuronal properties (e.g., firing frequency, amplitude and frequency of postsynaptic currents) before, during, and after the application of L-368,899.

Protocol 4: c-Fos Immunohistochemistry for Mapping Neuronal Activation

This protocol details the use of c-Fos immunohistochemistry to identify neuronal populations activated or inhibited by the administration of L-368,899.

Materials:

  • Animals treated with L-368,899 or vehicle.

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Cryoprotectant solution (e.g., 30% sucrose in PBS).

  • Cryostat or vibratome.

  • Primary antibody against c-Fos.

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) kit.

  • 3,3'-Diaminobenzidine (DAB) substrate.

  • Microscope.

Procedure:

  • Tissue Preparation:

    • Ninety to 120 minutes after the behavioral test or drug administration, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight and then transfer to a cryoprotectant solution until it sinks.

    • Section the brain coronally (e.g., 40 µm thick) using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash the free-floating sections in PBS.

    • Incubate the sections in a blocking solution (e.g., 5% normal serum with 0.3% Triton X-100 in PBS) for 1-2 hours.

    • Incubate the sections in the primary antibody against c-Fos (diluted in blocking solution) for 24-48 hours at 4°C.

    • Wash the sections and then incubate in the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash the sections and then incubate in the ABC reagent for 1 hour.

    • Develop the signal by incubating the sections in a DAB solution until the desired staining intensity is reached.

  • Analysis:

    • Mount the stained sections onto slides, dehydrate, and coverslip.

    • Image the brain regions of interest using a bright-field microscope.

    • Quantify the number of c-Fos-positive cells in specific nuclei to map the neuronal circuits affected by L-368,899.

References

Application Notes and Protocols for L-368,899 in Anxiety Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-368,899, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, and its utility in anxiety-related research. The following sections detail its mechanism of action, pharmacological properties, and established protocols for its use in preclinical anxiety models.

Introduction

L-368,899 is a valuable pharmacological tool for investigating the role of the oxytocinergic system in modulating anxiety and social behaviors.[1] As a selective antagonist of the oxytocin receptor, it allows for the elucidation of the central and peripheral effects of oxytocin in various physiological and pathological states, including anxiety disorders.[1] Its oral bioavailability and ability to penetrate the blood-brain barrier make it particularly useful for in vivo studies in animal models.[1][2]

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor, thereby blocking the downstream signaling cascades initiated by the binding of endogenous oxytocin. Oxytocin receptors are G-protein coupled receptors (GPCRs) that can couple to different G-proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling pathways. By inhibiting this initial step, L-368,899 prevents the cellular responses mediated by oxytocin, which are implicated in the regulation of anxiety and social bonding.

Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates OT Oxytocin (OT) OT->OTR Binds L368899 L-368,899 L368899->OTR Blocks Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Anxiety_Modulation Modulation of Anxiety-Related Behaviors Ca2->Anxiety_Modulation ERK ERK PKC->ERK ERK->Anxiety_Modulation

Caption: Oxytocin signaling cascade and its blockade by L-368,899.

Pharmacological Data

L-368,899 exhibits high affinity and selectivity for the oxytocin receptor over vasopressin (AVP) receptors. The following tables summarize its binding affinities and pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Selectivity of L-368,899

ReceptorSpeciesIC50 (nM)Reference
Oxytocin ReceptorRat (uterus)8.9[3]
Oxytocin ReceptorHuman (uterus)26[3][4]
Oxytocin ReceptorCoyote12.38 (Ki)[5][6]
Vasopressin V1a ReceptorHuman (liver)510[3]
Vasopressin V1a ReceptorRat (liver)890[3]
Vasopressin V1a ReceptorCoyote511.6 (Ki)[5][6]
Vasopressin V2 ReceptorHuman (kidney)960[3]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesDose and RouteT1/2Oral BioavailabilityReference
Rat (female)5 mg/kg (oral)~2 hr (IV)14%[2][3]
Rat (male)5 mg/kg (oral)~2 hr (IV)18%[2][3]
Rat (male)25 mg/kg (oral)~2 hr (IV)41%[2][3]
Dog (female)5 mg/kg (oral)~2 hr (IV)17%[2]
Dog (female)33 mg/kg (oral)~2 hr (IV)41%[2]

Experimental Protocols

The following are detailed protocols for commonly used behavioral assays in anxiety research utilizing L-368,899.

Experimental Workflow for In Vivo Anxiety Studies

cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation L-368,899 Preparation Animal_Acclimation->Drug_Preparation Administration Drug Administration (e.g., IP, Oral) Drug_Preparation->Administration EPM Elevated Plus Maze Administration->EPM Pre-treatment Time OFT Open Field Test Administration->OFT Pre-treatment Time LDB Light-Dark Box Test Administration->LDB Pre-treatment Time Data_Collection Data Collection & Scoring EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for animal studies investigating L-368,899's effects on anxiety.

Protocol 1: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Adult mice or rats, singly housed and habituated to the testing room.

  • Drug Preparation: Dissolve L-368,899 hydrochloride in sterile saline (0.9%).[7][8] Doses typically range from 3-10 mg/kg.[7]

  • Procedure:

    • Administer L-368,899 or vehicle via the desired route (e.g., intraperitoneally, orally) 30-60 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (a measure of general activity).

  • Interpretation: A decrease in the time spent and entries into the open arms is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.

Protocol 2: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Animals: Adult mice or rats.

  • Drug Preparation: Prepare L-368,899 as described in Protocol 1.

  • Procedure:

    • Administer L-368,899 or vehicle 30-60 minutes before the test.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for 10 minutes.

    • Record the session for subsequent scoring.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Protocol 3: Stress-Induced Social Avoidance Test

This paradigm assesses social withdrawal, a behavior relevant to anxiety and depression.

  • Apparatus: A standard open field arena with a novel social target (e.g., a caged, unfamiliar conspecific).

  • Animals: Socially housed mice or rats. Stress can be induced through methods like social defeat.

  • Drug Preparation: Prepare L-368,899 as described in Protocol 1. Doses around 5 mg/kg have been used.[9]

  • Procedure:

    • Induce stress in the experimental group (e.g., through a social defeat paradigm).

    • Administer L-368,899 or vehicle.

    • After the pre-treatment period, place the animal in the open field with the social target.

    • Record a 10-minute session.

  • Parameters Measured:

    • Time spent in the interaction zone around the social target.

    • Latency to approach the social target.

    • Frequency of social interaction behaviors.

  • Interpretation: Stress typically induces social avoidance (less time in the interaction zone). An effective anxiolytic may reverse this effect. Studies have shown that L-368,899 can increase social approach in stressed female mice.[10]

Conclusion

L-368,899 is a critical tool for dissecting the role of the oxytocinergic system in anxiety. Its selectivity and bioavailability make it a reliable antagonist for in vivo studies. The provided protocols offer a foundation for designing and executing experiments to investigate the anxiolytic or anxiogenic potential of modulating the oxytocin system. Researchers should carefully consider the appropriate animal model, dosage, and behavioral paradigm to address their specific scientific questions.

References

Protocol for L-368,899 in Fear Conditioning Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-368,899, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, in murine fear conditioning experiments. This document outlines the methodologies for assessing the role of the oxytocinergic system in fear memory acquisition, consolidation, and extinction.

Introduction

L-368,899 is a valuable pharmacological tool for investigating the endogenous functions of oxytocin. By blocking the oxytocin receptor, researchers can elucidate the contributions of this neuropeptide system to the complex processes underlying fear and anxiety. Fear conditioning is a widely used behavioral paradigm to study associative learning and memory, where a neutral stimulus becomes associated with an aversive event, leading to a fear response, typically measured as freezing behavior.

Data Presentation

The following tables summarize the reported effects of L-368,899 on freezing behavior in various fear conditioning paradigms. It is important to note that the effects can be dose-dependent and vary based on the specific timing of administration and the fear conditioning protocol employed.

Table 1: Effect of L-368,899 on Fear Memory Acquisition

Fear Conditioning ParadigmSpeciesDose (mg/kg, IP)Administration TimeEffect on Freezing (%)
Observational FearMouse530 min pre-observationReduced freezing
Observational FearMouse1030 min pre-observationReduced freezing
Contextual FearRat51 hr pre-conditioningNo significant effect

Table 2: Effect of L-368,899 on Fear Memory Consolidation

Fear Conditioning ParadigmSpeciesDose (mg/kg, IP)Administration TimeEffect on Freezing (%)
Contextual FearRatNot specifiedPost-trainingRecent studies suggest no impairment[1]

Table 3: Effect of L-368,899 on Fear Extinction

Fear Conditioning ParadigmSpeciesDose (mg/kg, IP)Administration TimeEffect on Freezing (%)
Cued FearRatNot specifiedPre-extinction trainingData not available
Contextual FearRatNot specifiedPre-extinction trainingData not available

Experimental Protocols

Materials and Reagents
  • L-368,899 hydrochloride (Tocris, Cayman Chemical, or equivalent)

  • Sterile 0.9% saline solution

  • Vehicle (e.g., saline)

  • Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)

  • Fear conditioning apparatus with a grid floor for foot shocks, a speaker for auditory cues, and a video recording system.

  • Novel context for cued fear testing.

  • 70% Ethanol for cleaning.

L-368,899 Preparation
  • L-368,899 hydrochloride is soluble in water and saline.

  • Prepare a stock solution of L-368,899 in sterile 0.9% saline. For example, to achieve a 1 mg/ml stock solution, dissolve 10 mg of L-368,899 in 10 ml of saline.

  • Vortex until fully dissolved.

  • Prepare fresh solutions on the day of the experiment or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 1: Cued Fear Conditioning

Day 1: Habituation & Conditioning

  • Habituation: Place the mouse in the conditioning chamber for 2-3 minutes to acclimate.

  • Conditioning:

    • Present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 2800 Hz, 85 dB), for 20-30 seconds.

    • During the final 2 seconds of the CS presentation, deliver a mild foot shock (unconditioned stimulus, US), for example, 0.5-0.7 mA for 2 seconds.

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval (ITI) of 1-2 minutes.

    • Leave the mouse in the chamber for an additional 30-60 seconds after the final pairing.

  • L-368,899 Administration (for studying acquisition): Administer L-368,899 (e.g., 5 or 10 mg/kg, IP) or vehicle 30 minutes before placing the mouse in the conditioning chamber.

Day 2: Contextual Fear Testing

  • Place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.

  • Record the percentage of time the mouse spends freezing.

Day 3: Cued Fear Testing

  • Place the mouse in a novel context (different shape, flooring, and odor) to minimize contextual fear.

  • Allow the mouse to habituate to the novel context for 2-3 minutes.

  • Present the auditory CS for 3 minutes without the US.

  • Record the percentage of time the mouse spends freezing during the CS presentation.

  • L-368,899 Administration (for studying extinction): Administer L-368,899 or vehicle 30 minutes before the cued fear test.

Protocol 2: Contextual Fear Conditioning

Day 1: Conditioning

  • Place the mouse in the conditioning chamber.

  • Allow a 2-3 minute habituation period.

  • Deliver 2-3 mild foot shocks (e.g., 0.5-0.7 mA, 2 seconds) with a 1-2 minute inter-shock interval. No discrete cue is presented.

  • Leave the mouse in the chamber for an additional 30-60 seconds after the final shock.

  • L-368,899 Administration (for studying acquisition): Administer L-368,899 (e.g., 5 mg/kg, IP) or vehicle 1 hour before placing the mouse in the conditioning chamber.[2]

Day 2: Contextual Fear Testing

  • Place the mouse back into the same conditioning chamber for 5 minutes.

  • Record the percentage of time the mouse spends freezing.

  • L-368,899 Administration (for studying consolidation): Administer L-368,899 or vehicle immediately after the conditioning session on Day 1. Recent findings suggest peripheral administration of L-368,899 may not impair contextual fear memory consolidation.[1]

  • L-368,899 Administration (for studying extinction): Administer L-368,899 or vehicle 30 minutes before the contextual fear test on Day 2.

Mandatory Visualization

Signaling Pathway

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKC PKC DAG->PKC Activates MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates L368899 L-368,899 L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds

Caption: Oxytocin Receptor Signaling Pathway in Fear Memory.

Experimental Workflow

Fear_Conditioning_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimation (1 week) Drug_Prep L-368,899 Preparation (Fresh daily) Administration L-368,899 or Vehicle Administration (IP) Drug_Prep->Administration Habituation Habituation (2-3 min) Administration->Habituation Conditioning Fear Conditioning (CS-US Pairing) Habituation->Conditioning Testing Fear Memory Testing (Contextual/Cued) Conditioning->Testing Video_Analysis Video Scoring (% Freezing) Testing->Video_Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) Video_Analysis->Stats

Caption: Experimental Workflow for L-368,899 in Fear Conditioning.

References

Troubleshooting & Optimization

L-368,899 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the effective use of L-368,899 in your research.

Solubility Data Summary

The solubility of L-368,899 (hydrochloride) can vary based on the solvent and experimental conditions. Below is a summary of reported solubility data for quick reference.

Solvent/SystemReported SolubilityMolar Concentration (approx.)Notes
DMSO (Dimethyl Sulfoxide)~100 mg/mL[1], 130 mg/mL[2]~169 mM[1][3], ~220 mM[2]Ultrasonic assistance may be required.[1][2][3] Use newly opened, anhydrous DMSO for best results.[1]
Water~100 mM[4][5], 5 mg/mL[1], 2 mg/mL[3]~100 mM[4][5], ~8.46 mM[1], ~3.38 mM[3]Aqueous solutions are not recommended for storage for more than one day.[4] Sonication and gentle warming (up to 60°C) may be necessary.[1][3]
Saline3 mg/kg for injection-Used for in vivo studies.[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL~8.46 mMA common formulation for in vivo experiments.[3] Sonication is recommended.[3]

Troubleshooting Guides

This section addresses common solubility challenges encountered during experiments with L-368,899.

Issue 1: L-368,899 (hydrochloride) powder is not dissolving in the chosen solvent.
  • Possible Cause: Insufficient mixing or energy to break down the solid lattice.

  • Solution:

    • Vortexing: Ensure the solution is vortexed thoroughly for several minutes.

    • Sonication: Use a bath sonicator to provide additional energy for dissolution. This is often recommended for preparing solutions in DMSO and water.[1][3]

    • Gentle Warming: For aqueous solutions, gentle warming up to 60°C can aid dissolution.[1] However, be cautious with temperature to avoid potential degradation of the compound.

Issue 2: The compound dissolves initially but precipitates out of solution upon standing or dilution.
  • Possible Cause: The concentration exceeds the thermodynamic solubility in the final solvent system. This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer.

  • Solution:

    • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of L-368,899 in your aqueous medium.

    • Optimize Dilution Method: When diluting from a DMSO stock, add the DMSO solution to the aqueous buffer dropwise while vortexing. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

    • Use Co-solvents: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween 80 to improve and maintain solubility.[3]

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: Undissolved compound or precipitation in the assay medium can lead to variability in the effective concentration.

  • Solution:

    • Visual Inspection: Before use, always visually inspect your solutions for any precipitate. If observed, try the redissolving techniques mentioned in Issue 1.

    • Filter Sterilization: After dissolution and before use in cell-based assays, filter the final working solution through a 0.22 µm filter to remove any micro-precipitates.

    • Fresh Preparations: As recommended, aqueous solutions of L-368,899 (hydrochloride) should be prepared fresh for each experiment and not stored for more than a day to ensure stability and solubility.[4]

Troubleshooting Workflow

G Troubleshooting L-368,899 Solubility Issues cluster_start cluster_dissolution Initial Dissolution Problems cluster_precipitation Precipitation After Dissolution cluster_inconsistency Inconsistent Assay Results cluster_end start Start: Solubility Issue Encountered dissolve_issue Compound not dissolving? start->dissolve_issue Initial Dissolution precip_issue Precipitation on standing/dilution? start->precip_issue Post-Dissolution Precipitation inconsistent_results Inconsistent biological results? start->inconsistent_results Assay Inconsistency vortex Vortex thoroughly dissolve_issue->vortex sonicate Apply sonication vortex->sonicate Still not dissolved? warm Gentle warming (for aqueous) sonicate->warm Still not dissolved? end Solution Prepared Successfully warm->end lower_conc Lower final concentration precip_issue->lower_conc optimize_dilution Optimize dilution method lower_conc->optimize_dilution If concentration cannot be lowered use_cosolvent Use co-solvents (e.g., PEG300) optimize_dilution->use_cosolvent If precipitation persists use_cosolvent->end inspect Visually inspect solution inconsistent_results->inspect filter Filter-sterilize final solution inspect->filter No visible precipitate but issues persist fresh_prep Prepare fresh aqueous solutions filter->fresh_prep Ensure stability fresh_prep->end

Caption: A flowchart for troubleshooting common solubility issues with L-368,899.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of L-368,899 (hydrochloride)?

A: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of L-368,899 (hydrochloride), with reported solubilities up to 100-130 mg/mL (~169-220 mM).[1][2][3][5]

Q2: Can I dissolve L-368,899 (hydrochloride) directly in aqueous buffers like PBS or cell culture media?

A: While L-368,899 (hydrochloride) is reported to be soluble in water, achieving high concentrations directly in aqueous buffers can be challenging.[1][3][4] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer of choice to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Q3: How should I store my L-368,899 solutions?

A: Stock solutions of L-368,899 in anhydrous DMSO can be stored at -20°C or -80°C for extended periods. It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of L-368,899 (hydrochloride) are not recommended for storage beyond one day and should be prepared fresh before use.[4]

Q4: What is the mechanism of action of L-368,899?

A: L-368,899 is a selective antagonist of the oxytocin receptor (OTR). The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon activation by oxytocin, the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). L-368,899 blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.

Oxytocin Receptor Signaling Pathway

G Oxytocin Receptor (OTR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., muscle contraction) Ca_release->Cell_response PKC->Cell_response Oxytocin Oxytocin Oxytocin->OTR Activates L368899 L-368,899 L368899->OTR Blocks

Caption: The signaling pathway of the oxytocin receptor and the inhibitory action of L-368,899.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of L-368,899 (hydrochloride) in DMSO

Materials:

  • L-368,899 (hydrochloride) (FW: 591.2 g/mol )[4]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 591.2 g/mol = 0.05912 g = 59.12 mg

  • Weigh Compound: Accurately weigh 59.12 mg of L-368,899 (hydrochloride) and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 2-3 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for Determining the Aqueous Solubility of L-368,899 (Shake-Flask Method)

Objective: To determine the equilibrium solubility of L-368,899 in a specific aqueous buffer.

Materials:

  • L-368,899 (hydrochloride) powder

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated standards of L-368,899 in the chosen buffer

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of L-368,899 powder to a known volume of the aqueous buffer in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.

  • Equilibrate: Place the vial on an orbital shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separate Solid from Solution: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and Analyze: Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantify Concentration: Determine the concentration of L-368,899 in the diluted sample by comparing its signal to a standard curve prepared with known concentrations of the compound.

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of L-368,899 in the tested buffer.

Experimental Workflow for Solubility Determination

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_start_end add_excess Add excess L-368,899 to buffer shake Equilibrate on shaker (24-48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge sample Collect clear supernatant centrifuge->sample dilute Dilute supernatant sample->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End: Solubility Determined calculate->end start Start start->add_excess

Caption: A step-by-step workflow for determining the aqueous solubility of L-368,899.

References

Off-target effects of L-368,899 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of L-368,899, a potent and selective oxytocin receptor (OTR) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target binding sites for L-368,899?

The primary off-target binding sites for L-368,899 are the vasopressin V1a and V2 receptors. This is due to the structural homology between the oxytocin and vasopressin receptors. While L-368,899 is significantly more selective for the oxytocin receptor, it can exhibit antagonist activity at vasopressin receptors, particularly at higher concentrations.[1]

Q2: How significant is the off-target binding of L-368,899 to vasopressin receptors?

The significance of off-target binding is concentration-dependent. At lower concentrations, L-368,899 is highly selective for the oxytocin receptor. However, as the concentration increases, the likelihood of interactions with V1a and V2 receptors also increases. It is crucial to consider the relative receptor expression levels in the tissue or cells being studied.

Q3: What are the potential functional consequences of L-368,899 binding to vasopressin receptors?

Antagonism of the V1a receptor can lead to the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling events, such as inositol triphosphate (IP3) production and intracellular calcium mobilization.[2] Antagonism of the V2 receptor can inhibit adenylyl cyclase activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] These effects can confound experimental results aimed at studying oxytocin receptor-specific pathways.

Q4: What side effects have been observed in clinical trials with L-368,899 that could be related to off-target effects?

While L-368,899 was generally well-tolerated in Phase I human studies, potential side effects related to vasopressin receptor antagonism could theoretically include alterations in blood pressure (V1a receptor) and water balance (V2 receptor).[3] However, specific adverse events directly attributed to off-target effects in the available literature are not extensively detailed. It is important to monitor for such effects in preclinical and clinical studies.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in functional assays.

  • Possible Cause: Off-target effects at vasopressin V1a or V2 receptors may be interfering with the expected oxytocin receptor-mediated response.

  • Troubleshooting Steps:

    • Confirm Receptor Selectivity: Perform a comprehensive receptor binding profile to determine the affinity of your batch of L-368,899 for OTR, V1a, and V2 receptors in your experimental system.

    • Use a Lower Concentration: Titrate L-368,899 to the lowest effective concentration that provides sufficient OTR antagonism while minimizing off-target effects.

    • Employ Selective Antagonists: Use highly selective V1a and V2 receptor antagonists as controls to dissect the specific contributions of each receptor to the observed effect.

    • Utilize Receptor Knockout/Knockdown Models: If available, use cell lines or animal models with genetic deletion or silencing of the vasopressin receptors to eliminate off-target signaling.

Issue 2: Difficulty interpreting signaling pathway data.

  • Possible Cause: L-368,899 may be simultaneously inhibiting multiple G protein-coupled receptor (GPCR) signaling pathways (Gq/11 for OTR and V1a, Gs for V2).

  • Troubleshooting Steps:

    • Measure Specific Second Messengers: Instead of a general cell viability or proliferation assay, measure specific second messengers associated with each receptor (e.g., intracellular calcium for Gq/11, cAMP for Gs).

    • Use Pathway-Specific Inhibitors: Employ inhibitors of downstream effectors (e.g., PLC inhibitors for the Gq/11 pathway) to isolate the signaling cascade of interest.

    • Perform Receptor-Specific Functional Assays: Utilize functional assays tailored to each receptor subtype (see Experimental Protocols section).

Quantitative Data Summary

The following tables summarize the binding affinities of L-368,899 for the oxytocin and vasopressin receptors in various species and tissues.

Table 1: L-368,899 Binding Affinity (IC50/Ki in nM)

ReceptorSpecies/TissueIC50 (nM)Ki (nM)Reference
Oxytocin ReceptorHuman Uterus26-[4]
Oxytocin ReceptorRat Uterus8.9-[4]
Oxytocin ReceptorCoyote Brain-12.38[1]
Vasopressin V1a ReceptorHuman370-
Vasopressin V1a ReceptorCoyote Brain-511.6[1]
Vasopressin V2 ReceptorHuman570-

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a general guideline for a competitive binding assay to determine the inhibition constant (Ki) of L-368,899 for the oxytocin, V1a, and V2 receptors.

dot

Radioligand_Binding_Assay prep Receptor Preparation (Membranes from cells expressing OTR, V1aR, or V2R) incubation Incubation (Allow to reach equilibrium) prep->incubation radioligand Radioligand (e.g., [3H]Oxytocin, [3H]AVP) radioligand->incubation competitor L-368,899 (Varying concentrations) competitor->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human oxytocin, V1a, or V2 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% bovine serum albumin (BSA).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Oxytocin for OTR, [³H]Arginine Vasopressin for V1a/V2), and varying concentrations of L-368,899.

  • Equilibrium: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of L-368,899. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Receptor Antagonism

dot

Calcium_Mobilization_Assay cells Cells expressing OTR or V1aR dye Load with Calcium- Sensitive Dye (e.g., Fura-2) cells->dye pretreat Pre-incubate with L-368,899 dye->pretreat stimulate Stimulate with Agonist (Oxytocin or AVP) pretreat->stimulate measure Measure Fluorescence (Change in intracellular Ca2+) stimulate->measure analyze Data Analysis (Determine IC50) measure->analyze

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Culture: Plate cells expressing the oxytocin or V1a receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of L-368,899 for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the respective agonist (oxytocin for OTR, arginine vasopressin for V1aR) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of L-368,899 to determine the IC₅₀ value for its antagonist activity.

dot

cAMP_Assay cells Cells expressing V2R pretreat Pre-incubate with L-368,899 cells->pretreat stimulate Stimulate with AVP pretreat->stimulate lyse Lyse Cells and Measure cAMP stimulate->lyse analyze Data Analysis (Determine IC50) lyse->analyze

Caption: Workflow for a cAMP accumulation functional assay.

Methodology:

  • Cell Culture: Culture cells expressing the V2 receptor in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of L-368,899 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V2 receptor.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the AVP-induced cAMP production against the concentration of L-368,899 to determine the IC₅₀ value for its antagonist activity.

Signaling Pathways

Oxytocin and Vasopressin V1a Receptor Signaling (Gq/11 Pathway)

dot

Gq_Signaling Ligand Oxytocin or Vasopressin Receptor OTR or V1aR (GPCR) Ligand->Receptor Activates L368899 L-368,899 L368899->Receptor Inhibits Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: L-368,899 inhibits the Gq/11 signaling pathway of OTR and V1aR.

Vasopressin V2 Receptor Signaling (Gs Pathway)

dot

Gs_Signaling Ligand Vasopressin Receptor V2R (GPCR) Ligand->Receptor Activates L368899 L-368,899 L368899->Receptor Inhibits Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: L-368,899 inhibits the Gs signaling pathway of the V2R.

References

Optimizing L-368,899 dosage for specific animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899, a potent and selective oxytocin receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of L-368,899 in your animal models.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] It functions by competitively binding to the OTR, thereby blocking the downstream signaling pathways typically initiated by oxytocin.[4] This makes it a valuable tool for investigating the roles of oxytocin in various physiological and behavioral processes, such as social behavior, pair bonding, and uterine contractions.[2][5]

Q2: What is the selectivity of L-368,899 for the oxytocin receptor?

A2: L-368,899 exhibits good selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[2] Studies have shown it to be over 40 times more selective for the oxytocin receptor.[5][6] However, at higher concentrations, some off-target effects on vasopressin receptors might be possible. One study indicated that L-368,899 may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor in human brain tissue, suggesting that researchers should exercise caution when interpreting results.[7]

Q3: Can L-368,899 cross the blood-brain barrier?

A3: Yes, L-368,899 is a brain-penetrant compound.[2][3] Following peripheral administration, it has been shown to accumulate in various regions of the central nervous system, particularly in areas of the limbic system like the hypothalamus, amygdala, and hippocampus.[2] This property makes it suitable for investigating the central effects of oxytocin receptor blockade.

Q4: What is the recommended storage and stability for L-368,899?

A4: L-368,899 hydrochloride powder is typically stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions are best stored at -80°C for up to two years or -20°C for up to one year. It is recommended to prepare working solutions for in vivo experiments fresh on the day of use. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

Issue 1: I am not observing the expected behavioral or physiological effects after administering L-368,899.

  • Possible Cause 1: Suboptimal Dosage. The effective dose of L-368,899 can vary significantly depending on the animal model, administration route, and the specific experimental paradigm.

    • Solution: Consult the dosage tables below for established ranges in different species. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experiment. For instance, doses for behavioral studies in mice can range from 3 mg/kg to 10 mg/kg via intraperitoneal injection.[8]

  • Possible Cause 2: Poor Bioavailability. While L-368,899 is orally active, its oral bioavailability can be variable and is influenced by factors such as sex and species.[9] In rats, oral bioavailability has been estimated to be between 14% and 41%, with males sometimes showing higher bioavailability.[1][9]

    • Solution: Consider alternative administration routes with higher bioavailability, such as intravenous (IV), intraperitoneal (IP), or intramuscular (IM) injections. If oral administration is necessary, be aware of potential sex differences in your experimental design.

  • Possible Cause 3: Incorrect Timing of Administration. The pharmacokinetic profile of L-368,899 indicates a relatively short half-life of approximately 2 hours in rats and dogs after IV administration.[1][9] The timing of administration relative to behavioral or physiological testing is crucial.

    • Solution: For acute studies, administer L-368,899 shortly before the experimental window. For example, in coyotes, peak concentrations in the cerebrospinal fluid (CSF) were observed 15 to 30 minutes after intramuscular injection.[5][6] In mice, the antagonist is often administered 15-30 minutes prior to behavioral testing.

Issue 2: I am observing high variability in my results between animals.

  • Possible Cause 1: Sex Differences in Metabolism. Studies in rats have shown that the metabolism of L-368,899 can be sex-dependent, with female rats exhibiting higher plasma drug concentrations than males at the same dose.[9]

    • Solution: Analyze your data separately for males and females. If possible, use animals of a single sex for your experiments to reduce variability. If both sexes are required, ensure equal representation in all experimental groups and account for sex as a variable in your statistical analysis.

  • Possible Cause 2: Inconsistent Vehicle Preparation or Administration. The solubility of L-368,899 can be a factor. Improperly prepared vehicle solutions can lead to inconsistent drug delivery.

    • Solution: Ensure L-368,899 is fully dissolved in the chosen vehicle. Sonication may be required. Use a consistent and appropriate vehicle for your administration route. For IP injections, saline is a common vehicle. For solutions requiring organic solvents, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, but ensure it is well-mixed and stable.

Issue 3: I am concerned about the solubility of L-368,899 for my experiments.

  • Possible Cause: L-368,899 hydrochloride has specific solubility properties.

    • Solution: L-368,899 hydrochloride is soluble in DMSO (up to 100 mM) and water (up to 100 mM). For in vivo formulations, if a higher concentration is needed than what is readily soluble in saline, a co-solvent system can be used. A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. When preparing, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication can aid in dissolution.

Data Presentation

Table 1: Summary of L-368,899 Dosages in Rodent Models

Animal ModelAdministration RouteDosage RangeExperimental ContextReference(s)
Rat (Female)Intravenous (IV)0.1 - 10 mg/kgInhibition of uterine contractions[3][9]
Rat (Male & Female)Oral (PO)5 - 100 mg/kgPharmacokinetic studies[9]
RatIntraduodenal (ID)3 - 30 mg/kgInhibition of uterine contractions[3]
MouseIntraperitoneal (IP)3 - 10 mg/kgBehavioral studies (social rank, sex preference)[8]
MouseIntraperitoneal (IP)10 mg/kgEthanol self-administration

Table 2: Summary of L-368,899 Dosages in Other Animal Models

Animal ModelAdministration RouteDosage RangeExperimental ContextReference(s)
Dog (Female)Intravenous (IV)1 - 10 mg/kgPharmacokinetic studies[9]
Dog (Female)Oral (PO)5 - 33 mg/kgPharmacokinetic studies[9]
CoyoteIntramuscular (IM)3 mg/kgPharmacokinetic and behavioral studies[5][6]
Rhesus MonkeyIntravenous (IV)1 - 3 mg/kgBehavioral studies (maternal and sexual behavior)
MarmosetOral (PO)20 mg/kgSocial behavior studies

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of L-368,899 in Mice for Behavioral Studies

  • Preparation of L-368,899 Solution:

    • Weigh the required amount of L-368,899 hydrochloride powder.

    • Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse at an injection volume of 0.25 mL).

    • If solubility is an issue, L-368,899 can be first dissolved in a small amount of DMSO and then brought to the final volume with saline. Ensure the final DMSO concentration is low (typically <5%) and consistent across all experimental groups, including the vehicle control.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Prepare the vehicle control solution using the same solvent(s) in the same proportions.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Administer the L-368,899 solution or vehicle control via intraperitoneal injection. The injection volume is typically 5-10 mL/kg body weight.

    • The injection should be given into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Timing of Behavioral Testing:

    • Behavioral testing should commence approximately 15-30 minutes after the IP injection to coincide with the expected peak brain exposure.

Protocol 2: Oral Gavage (PO) Administration of L-368,899 in Rats

  • Preparation of L-368,899 Suspension:

    • For oral administration, L-368,899 can be suspended in a vehicle such as 0.5% methylcellulose or 1% Tween 80 in water.

    • Weigh the required amount of L-368,899 and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.

  • Animal Handling and Administration:

    • Gently restrain the rat.

    • Use a proper-sized gavage needle (e.g., 18-20 gauge for an adult rat).

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.

    • Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus to the pre-measured depth.

    • Administer the suspension slowly. The typical administration volume for rats is 5-10 mL/kg.

  • Timing of Experiment:

    • Following oral administration in rats, peak plasma concentrations (Cmax) are typically reached between 1 and 4 hours, depending on the dose.[9] Therefore, the timing of the experimental endpoint should be planned accordingly.

Mandatory Visualizations

G Oxytocin Receptor Signaling Pathway L368 L-368,899 OTR Oxytocin Receptor (Gq/11-coupled) L368->OTR Binds and Blocks OT Oxytocin OT->OTR Binds and Activates PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

G General Experimental Workflow for L-368,899 In Vivo Studies start Start prep Prepare L-368,899 Solution and Vehicle Control start->prep animal_prep Animal Acclimation and Baseline Measurement prep->animal_prep admin Administer L-368,899 or Vehicle animal_prep->admin timing Waiting Period (e.g., 15-30 min for IP) admin->timing testing Behavioral or Physiological Testing timing->testing data_collection Data Collection testing->data_collection analysis Data Analysis (Consider sex as a variable) data_collection->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo experiments using L-368,899.

References

Troubleshooting L-368,899 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective oxytocin receptor antagonist, L-368,899.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Handling and Preparation

Q1: I am having trouble dissolving L-368,899. What is the recommended solvent and procedure?

A1: L-368,899 hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO) up to 100 mM.[1][2] For the free base, DMSO is the recommended solvent, with a maximum solubility of around 100 mM.[3][4] If you are experiencing solubility issues, gentle warming to 37°C and sonication are recommended to facilitate dissolution.[4][5] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 5 mg/mL.[4] Always use a fresh, high-quality solvent, as hygroscopic DMSO can negatively impact solubility.[6]

Q2: How should I store L-368,899 powder and stock solutions to ensure stability?

A2:

  • Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[4] For short-term storage (days to weeks), it can be kept at 4°C in a dry, dark environment.[7]

  • Stock Solutions: In-solvent stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is recommended to prepare and use solutions on the same day, especially for in vivo experiments.[6] If preparing stock solutions in advance, ensure they are sealed to prevent moisture absorption and stored below -20°C.[5] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[5]

Experimental Variability and Inconsistent Results

Q3: My experimental results with L-368,899 are highly variable between experiments. What are the potential causes and how can I troubleshoot this?

A3: Variability in experiments with L-368,899 can arise from several factors. Here is a logical workflow to troubleshoot the issue:

G start High Experimental Variability Observed sub_a Check Compound Integrity & Preparation start->sub_a sub_b Review Experimental Protocol start->sub_b sub_c Evaluate Biological System start->sub_c a1 Improper Storage? sub_a->a1 a2 Incorrect Solvent or Concentration? sub_a->a2 a3 Degradation of Stock Solution? sub_a->a3 b1 Inconsistent Incubation Times? sub_b->b1 b2 Assay Buffer Composition Drift? sub_b->b2 b3 Cross-Contamination? sub_b->b3 c1 Cell Line Passage Number Too High? sub_c->c1 c2 Variation in Receptor Expression? sub_c->c2 c3 Genetic Variants of OXTR? sub_c->c3 solution_a Prepare Fresh Stock Solutions from Powder Stored at -20°C. Validate Solvent Quality. a1->solution_a a2->solution_a a3->solution_a solution_b Standardize All Protocol Steps. Use Consistent Timings & Fresh Buffers. b1->solution_b b2->solution_b b3->solution_b solution_c Use Low Passage Cells. Confirm Receptor Expression Levels. Consider Subject Genotype. c1->solution_c c2->solution_c c3->solution_c

Troubleshooting Workflow for Experimental Variability.

Key considerations include:

  • Compound Integrity: Ensure the compound and its solutions are stored correctly to prevent degradation.[4][6][7] Prepare fresh dilutions for each experiment from a validated stock.

  • Protocol Standardization: Maintain consistent incubation times, temperatures, and buffer compositions.

  • Biological System:

    • Cell-based assays: Use cells with a consistent and low passage number, as receptor expression levels can change over time.

    • In vivo studies: Factors such as animal age, sex, and housing conditions can influence results. L-368,899 pharmacokinetics can also vary between species.[6]

    • Genetic Variation: Be aware that genetic variants in the oxytocin receptor (OXTR) can alter signaling profiles and ligand binding, potentially contributing to variability in response.[8][9][10][11]

Q4: I am concerned about the selectivity of L-368,899. How strongly does it bind to vasopressin receptors?

A4: L-368,899 is highly selective for the oxytocin receptor (OXTR) over vasopressin receptors (AVPR1a and V2).[1][12] In multiple studies, its affinity for OXTR is over 40-fold higher than for AVPR1a and V2 receptors.[1][3][12] For example, one study reported an IC50 of 8.9 nM for OXTR, while the IC50 values for V1a and V2 receptors were 370 nM and 570 nM, respectively.[1][12] This selectivity makes it a reliable tool for specifically investigating oxytocin-mediated pathways. However, at very high concentrations, off-target effects at vasopressin receptors could be possible. It is always good practice to use the lowest effective concentration determined by dose-response experiments.

Pharmacological Data

The following table summarizes the key pharmacological parameters of L-368,899 from various sources.

ParameterSpecies/TissueValueReference
IC50 Rat Uterus8.9 nM[2][4][6][12][13]
Human Uterus26 nM[4][6][7][13]
Vasopressin V1a Receptor370 nM[1][12]
Vasopressin V2 Receptor570 nM[1][12]
Ki Coyote OXTR12.38 nM[3]
Coyote AVPR1a511.6 nM[3]
Solubility Water100 mM (hydrochloride)[1][2]
DMSO100 mM[1][2][3][4]

Experimental Protocols & Signaling Pathway

Oxytocin Signaling Pathway and L-368,899 Inhibition

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein-coupled receptor (GPCR).[14][15] The primary signaling cascade involves the activation of a Gq protein, which in turn activates Phospholipase C (PLC).[14][15] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses, including smooth muscle contraction.[15][16] L-368,899 acts as a competitive antagonist, blocking oxytocin from binding to the OXTR and thereby inhibiting this entire downstream signaling cascade.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor (OXTR) Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates OXT Oxytocin OXT->OXTR Binds L368899 L-368,899 L368899->OXTR Blocks Ca_release Ca²⁺ Release IP3->Ca_release Response Cellular Response (e.g., Contraction) Ca_release->Response

Oxytocin Signaling Pathway and Inhibition by L-368,899.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of L-368,899 for the oxytocin receptor in brain tissue homogenates.

Objective: To determine the inhibition constant (Ki) of L-368,899 by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

  • Tissue expressing OXTR (e.g., coyote brain tissue)[3][17]

  • Radioligand: e.g., 125I-labeled ornithine vasotocin analog (125I-OVTA)[17]

  • L-368,899 (competitor)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Workflow:

G A Prepare Tissue Homogenate C Incubate Homogenate with Radioligand & L-368,899 A->C B Prepare Serial Dilutions of L-368,899 B->C D Separate Bound & Free Ligand (Rapid Filtration) C->D E Measure Radioactivity (Gamma Counting) D->E F Data Analysis (Competition Curve & Ki Calculation) E->F

Experimental Workflow for a Competitive Binding Assay.

Procedure:

  • Tissue Preparation: Homogenize frozen brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to obtain the desired protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • Serial dilutions of L-368,899 (ranging from 10⁻¹³ M to 10⁻⁵ M)[3]

    • A constant concentration of the radioligand (e.g., 125I-OVTA)

    • Tissue homogenate to initiate the binding reaction.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of L-368,899.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

L-368,899 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-368,899 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is to competitively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[2][3]

Q2: What are the recommended storage conditions for L-368,899?

For optimal stability, L-368,899 should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions in DMSO can also be stored at -20°C for one year or -80°C for two years.[1] It is recommended to protect the compound from moisture.

Q3: In which solvents is L-368,899 soluble?

L-368,899 hydrochloride is soluble in both dimethyl sulfoxide (DMSO) and water, with a solubility of up to 100 mM in each.[4][5]

Q4: How stable is L-368,899 in aqueous solutions?

Aqueous solutions of L-368,899 are not recommended for long-term storage. It is advised to prepare these solutions fresh for each experiment and not to store them for more than one day.[4] As a sulfonamide-containing compound, L-368,899 is expected to be more stable in neutral to alkaline pH conditions and more susceptible to degradation under acidic conditions.

Troubleshooting Guides

Issue 1: Variability in experimental results over time.

Possible Cause: Degradation of L-368,899 in the experimental solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions of L-368,899 fresh from a frozen stock solution immediately before each experiment. Avoid using aqueous solutions that are more than a day old.[4]

  • pH of Culture Medium: Monitor the pH of your cell culture medium. L-368,899, as a sulfonamide, may be susceptible to hydrolysis in acidic conditions. Ensure your medium remains within the optimal physiological pH range (typically 7.2-7.4).

  • Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Assess Stability in Your System: If variability persists, consider performing a stability study of L-368,899 in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A suggested workflow is provided below.

Issue 2: Precipitation of L-368,899 upon dilution into aqueous buffer or cell culture medium.

Possible Cause: Poor solubility of the compound when transferred from a high-concentration organic stock (like DMSO) to an aqueous environment.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, ideally below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.

  • Dilution Method: Add the L-368,899 DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Intermediate Dilution Step: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous medium, ensuring it fully dissolves, before adding it to the final, larger volume.

  • Sonication: If precipitation occurs, gentle sonication of the solution in a water bath may help to redissolve the compound.

Data Presentation

Table 1: Recommended Storage Conditions for L-368,899

FormStorage TemperatureDurationReference(s)
Solid-20°C1 year[1]
-80°C2 years[1]
DMSO Stock Solution-20°C1 year[1]
-80°C2 years[1]
Aqueous SolutionRoom Temperature< 24 hours[4]

Table 2: Solubility of L-368,899 Hydrochloride

SolventMaximum ConcentrationReference(s)
DMSO100 mM[4][5]
Water100 mM[4][5]

Experimental Protocols

Protocol 1: Preparation of L-368,899 Stock Solution
  • Allow the solid L-368,899 vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of L-368,899 in high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution of L-368,899 hydrochloride (MW: 591.2 g/mol ), dissolve 5.912 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Workflow for Assessing L-368,899 Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of L-368,899 under specific long-term experimental conditions.

  • Preparation:

    • Prepare a fresh working solution of L-368,899 in your specific cell culture medium at the final experimental concentration.

    • Prepare a sufficient volume to collect samples at all planned time points.

  • Incubation:

    • Immediately after preparation, take a "time 0" sample and store it at -80°C. This will serve as your 100% reference.

    • Incubate the remaining medium containing L-368,899 under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect aliquots at various time points relevant to your long-term experiment (e.g., 2, 4, 8, 24, 48, 72 hours).

    • Store each sample at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of intact L-368,899 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Calculate the percentage of remaining L-368,899 at each time point relative to the "time 0" sample.

    • Plot the percentage of remaining compound against time to determine its stability profile and half-life in your experimental setup.

Mandatory Visualizations

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Responses Cellular Responses (e.g., Contraction) Ca2_release->Cellular_Responses PKC->Cellular_Responses

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare fresh working solution of L-368,899 in cell culture medium B Take 'Time 0' sample (Store at -80°C) A->B C Incubate remaining solution at 37°C, 5% CO₂ A->C E Analyze L-368,899 concentration in all samples via HPLC or LC-MS B->E D Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72h) C->D D->E F Calculate % remaining L-368,899 relative to 'Time 0' E->F G Plot % remaining vs. time to determine stability profile F->G

Caption: Experimental Workflow for Assessing L-368,899 Stability.

References

How to minimize stress during L-368,899 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of L-368,899, a selective oxytocin receptor antagonist. Our goal is to help you minimize stress for your experimental subjects and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] It functions by selectively binding to the oxytocin receptor, thereby blocking the downstream signaling pathways typically initiated by oxytocin.[1] This makes it a valuable tool for investigating the roles of oxytocin in various physiological and behavioral processes.[2]

Q2: What are the key advantages of using L-368,899 in research?

A2: L-368,899 offers several advantages for researchers:

  • High Selectivity: It displays a significantly higher affinity for the oxytocin receptor compared to the structurally related vasopressin receptors (V1a and V2).[1][2]

  • Oral Bioavailability: Unlike many peptide-based antagonists, L-368,899 is orally active, providing flexibility in administration routes.[2][3]

  • Blood-Brain Barrier Penetration: L-368,899 can cross the blood-brain barrier, allowing for the investigation of centrally-mediated oxytocin signaling.[2]

Q3: How should I store L-368,899 and its prepared solutions?

A3: L-368,899 hydrochloride powder should be stored at -20°C for long-term stability (≥ 4 years).[1][4] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year in sealed containers, protected from moisture.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: What are the common vehicles for dissolving L-368,899?

A4: L-368,899 hydrochloride is soluble in water and DMSO (up to 100 mM).[1][2] For in vivo studies, common vehicle formulations include saline, or a combination of DMSO, PEG300, and Tween 80 in saline.[5] The choice of vehicle will depend on the administration route and the required concentration.

Troubleshooting Guide

This guide addresses potential issues that may arise during L-368,899 administration, with a focus on minimizing subject stress and ensuring experimental validity.

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral results - Inconsistent drug administration technique.- Stress induced by handling and injection.[6][7]- Individual differences in drug metabolism.- Incorrect dosage or timing of administration.- Standardize administration protocols across all subjects and experimenters.- Habituate animals to handling and injection procedures prior to the experiment.[8] Consider less stressful administration routes like oral gavage if appropriate.[6]- Use a sufficient number of animals to account for individual variability. Ensure consistent timing of drug administration relative to behavioral testing.[9]
Signs of distress in animals post-administration (e.g., vocalization, freezing, excessive grooming) - Pain or discomfort from the injection.- Adverse reaction to the vehicle (e.g., DMSO).- Pharmacological effects of L-368,899 on social or anxiety-related behaviors.[10]- Refine injection technique to be as smooth and quick as possible. Use appropriate needle gauge for the animal's size.- Use the lowest effective concentration of potentially irritating vehicles. Conduct a vehicle-only control group to assess its effects.- Carefully observe and document all behavioral changes. Consider that altered social interaction may be an expected outcome of oxytocin receptor blockade.[10]
Precipitation of L-368,899 in solution - Exceeding the solubility limit in the chosen vehicle.- Improper mixing or temperature changes.- Prepare solutions at a concentration known to be stable in the chosen vehicle. Sonication may aid dissolution.[1]- Prepare fresh solutions for each experiment and store them appropriately until use.
Unexpected changes in locomotor activity - L-368,899 may have dose-dependent effects on locomotor activity.[11]- Stress from the experimental procedure itself can alter activity levels.- Include a locomotor activity test as part of your experimental design to assess for any confounding effects of the drug on movement.[5][10]- Ensure a proper habituation period to the testing environment to reduce novelty-induced stress.[8]
Difficulty with oral gavage administration - Improper restraint technique causing stress or injury.- Incorrect tube placement leading to aspiration.- Ensure personnel are thoroughly trained in proper oral gavage techniques.[12][13] Use flexible gavage tubes to minimize the risk of esophageal injury.[14]- Measure the gavage tube length for each animal to ensure it reaches the stomach without causing perforation.[12][15] Monitor the animal for any signs of respiratory distress after the procedure.[15][16]

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899

SpeciesDose & RouteHalf-life (t½)Plasma ClearanceOral Bioavailability (%)Reference
Rat (female)10 mg/kg IV~2 hr18 ml/min/kg-[17]
Rat (female)25 mg/kg Oral--14[3]
Rat (male)25 mg/kg Oral--41[3]
Dog (female)5 mg/kg Oral~2 hr23-36 ml/min/kg17[17]
Dog (female)33 mg/kg Oral--41[17]

Table 2: In Vitro Binding Affinity of L-368,899

ReceptorTissue SourceIC50Reference
Oxytocin ReceptorRat Uterus8.9 nM[1][2][3]
Oxytocin ReceptorHuman Uterus26 nM[1][2][3]
Vasopressin V1a Receptor-370 nM[1]
Vasopressin V2 Receptor-570 nM[1]

Experimental Protocols

Protocol 1: Preparation of L-368,899 for Intraperitoneal Injection in Mice

  • Materials:

    • L-368,899 hydrochloride

    • Sterile 0.9% saline

    • Vortex mixer

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of L-368,899 and saline based on the desired final concentration and the total volume needed. A common dosage for behavioral studies in mice is 10 mg/kg.[5]

    • Weigh the L-368,899 hydrochloride powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% saline to the tube.

    • Vortex the solution until the L-368,899 is completely dissolved.

    • Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.

    • Draw the solution into sterile syringes for administration. Prepare fresh on the day of the experiment.

Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM) in Mice

  • Apparatus:

    • An elevated, plus-shaped maze with two open and two enclosed arms.[8][18]

  • Procedure:

    • Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[8]

    • Administer L-368,899 or vehicle control (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).[5]

    • Place the mouse in the center of the EPM, facing one of the open arms.[19]

    • Allow the mouse to explore the maze for a 5-minute period.[18][19]

    • Record the session using a video camera for later analysis.

    • Analyze the video to quantify the time spent in and the number of entries into the open and closed arms.

    • An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.[19]

    • Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[20]

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to L368899 L-368,899 L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds to

Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Inhibition.

G cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (min. 1 week) handling Habituation to Handling (3-5 days) acclimatization->handling solution_prep Prepare L-368,899 Solution handling->solution_prep administration Administer L-368,899 or Vehicle (e.g., IP, Oral Gavage) solution_prep->administration wait Waiting Period (e.g., 30 min) administration->wait behavioral_test Behavioral Testing (e.g., EPM) wait->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General Experimental Workflow for L-368,899 Behavioral Studies.

References

Technical Support Center: L-368,899 Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin receptor antagonist, L-368,899. The following information is designed to address challenges related to its brain penetration and provide guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is the brain penetration of L-368,899 considered poor?

A1: The characterization of L-368,899's brain penetration can be context-dependent. While it is a non-peptide small molecule designed to have better blood-brain barrier (BBB) permeability than peptide-based antagonists, its penetration is not always high or uniformly distributed.[1][2] Studies in rhesus monkeys have shown that peripherally administered L-368,899 does cross the BBB and accumulates in specific limbic brain areas such as the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[1][3] However, it is undetectable in other regions like the visual cortex and cerebellum.[1] The concentration in the cerebrospinal fluid (CSF) reaches a peak and then declines, indicating a dynamic transport process.[1] Therefore, while it is brain-penetrant to a degree sufficient to elicit behavioral effects in some studies, its overall concentration in the brain may be limited, and researchers should consider this during experimental design.

Q2: What are the typical central concentrations of L-368,899 observed in animal models?

A2: Quantitative data on L-368,899 brain concentration is primarily available from studies in rhesus monkeys. Following a 1 mg/kg intravenous injection, concentrations in specific brain regions were measured after 60 minutes. The cerebrospinal fluid (CSF) concentration has also been tracked over time. These findings are summarized in the tables below.

Data Presentation

Table 1: Concentration of L-368,899 in Rhesus Monkey Brain Regions

Brain RegionMean Concentration (ng/g tissue) ± SEM
Hypothalamus45.3 ± 12.4
Orbitofrontal Cortex35.5 ± 8.7
Amygdala28.9 ± 7.1
Hippocampus25.6 ± 6.3
Septum23.9 ± 5.9
CaudateUndetectable
Visual CortexUndetectable
CerebellumUndetectable
BrainstemUndetectable
(Data sourced from a study in rhesus monkeys 60 minutes after a 1 mg/kg IV injection of L-368,899. The lowest level of detection was 12 ng/g of brain tissue.)[1]

Table 2: Cerebrospinal Fluid (CSF) Concentration of L-368,899 in Rhesus Monkeys Over Time

Time Point (minutes)CSF Concentration (ng/mL)
45~1.5
80~2.0
110~2.5 (Peak)
130~2.2
160~1.8
180~1.5
255~1.0
(Data represents approximate values from a graphical representation in a study with rhesus monkeys following a 1 mg/kg IV injection.)[1]

A study in coyotes following a 3 mg/kg intramuscular injection found that L-368,899 peaked in the CSF between 15 and 30 minutes and returned to baseline by 45 minutes.[2][4]

Troubleshooting and Optimization Strategies

Q3: My in vivo experiment with L-368,899 is not showing the expected central effects. What could be the issue?

A3: Several factors could contribute to a lack of central effects. Consider the following troubleshooting steps:

  • Dose and Route of Administration: Ensure the dose is appropriate for the species and desired target engagement. The route of administration significantly impacts pharmacokinetics. Intravenous or intraperitoneal injections may lead to more consistent systemic exposure compared to oral administration, which can have variable bioavailability.

  • Timing of Behavioral Testing: The concentration of L-368,899 in the brain is transient. As shown in primate and coyote studies, CSF concentrations peak and then decline.[1][2][4] Behavioral or physiological assessments should be timed to coincide with the peak brain concentration of the compound.

  • Brain Region Specificity: L-368,899 does not distribute uniformly throughout the brain.[1] If your experimental endpoint is mediated by a brain region where the compound does not significantly accumulate, you may not observe an effect.

  • Metabolism: L-368,899 is subject to metabolism, which can vary between species.[5] Rapid metabolism can lead to lower-than-expected brain concentrations.

Q4: How can I potentially improve the brain penetration of L-368,899 or a similar compound in my experiments?

A4: While modifying the L-368,899 molecule itself requires medicinal chemistry expertise, researchers can employ several strategies to enhance the delivery of compounds to the brain:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. Designing a more lipophilic prodrug of an L-368,899 analog could enhance its ability to cross the BBB.

  • Nanoparticle-based Delivery: Encapsulating L-368,899 in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands that target receptors on the brain endothelium to promote receptor-mediated transcytosis.

  • Co-administration with BBB Modulators: Transient disruption of the BBB can be achieved using agents like mannitol or focused ultrasound, potentially increasing the uptake of L-368,899. However, these methods are invasive and require careful consideration of potential neurotoxicity.

  • Inhibition of Efflux Pumps: If L-368,899 is a substrate for efflux transporters at the BBB (like P-glycoprotein), co-administration with an inhibitor of these pumps could increase its brain concentration. This would need to be experimentally verified.

Experimental Protocols

Protocol 1: In Vivo Assessment of L-368,899 Brain Penetration in Rodents

This protocol provides a general framework for quantifying the concentration of L-368,899 in the brain and CSF of rodents.

Materials:

  • L-368,899

  • Vehicle for administration (e.g., saline, DMSO/saline mixture)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for dissection

  • CSF collection capillaries

  • Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Tissue homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer L-368,899 to the animals at the desired dose and route. Include a vehicle-treated control group.

  • Time Points: Euthanize animals at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile.

  • CSF Collection: Immediately prior to euthanasia, collect CSF from the cisterna magna. Store samples on dry ice or at -80°C.

  • Brain Collection and Dissection: Perfuse the animal with ice-cold saline to remove blood from the brain. Rapidly dissect the brain and isolate specific regions of interest on an ice-cold surface. Weigh the tissue samples.

  • Brain Homogenization: Add a known volume of homogenization buffer to the brain tissue (e.g., 4 volumes of buffer to 1 part tissue weight). Homogenize the tissue until no visible particles remain.

  • Sample Processing: Centrifuge the brain homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

  • Quantification: Analyze the concentration of L-368,899 in the CSF and brain supernatant using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the brain tissue concentration (e.g., in ng/g) and the CSF concentration (e.g., in ng/mL). Determine the brain-to-plasma ratio if plasma samples are also collected.

Visualizations

Oxytocin_Signaling_Pathway L368_899 L-368,899 OTR Oxytocin Receptor (OTR) L368_899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds to Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response (e.g., social bonding, uterine contraction) Ca_release->Cellular_response MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response

Caption: Oxytocin Receptor Signaling Pathway and L-368,899's Mechanism of Action.

Experimental_Workflow start Start: In Vivo Experiment dosing Administer L-368,899 (Specify dose, route, species) start->dosing time_points Euthanize at Pre-determined Time Points dosing->time_points sample_collection Collect Blood, CSF, and Brain time_points->sample_collection brain_dissection Dissect Specific Brain Regions sample_collection->brain_dissection homogenization Homogenize Brain Tissue brain_dissection->homogenization centrifugation Centrifuge and Collect Supernatant homogenization->centrifugation analysis Quantify L-368,899 Concentration (e.g., LC-MS/MS) centrifugation->analysis data_analysis Analyze Data (PK profile, brain/plasma ratio) analysis->data_analysis end End: Determine Brain Penetration data_analysis->end

Caption: Experimental Workflow for Assessing L-368,899 Brain Penetration.

Troubleshooting_Guide start Issue: No Central Effect Observed with L-368,899 check_dose Is the dose and route of administration optimal? start->check_dose adjust_dose Adjust dose/route and re-evaluate check_dose->adjust_dose No check_timing Is the timing of assessment aligned with peak brain concentration? check_dose->check_timing Yes end Problem Resolved adjust_dose->end adjust_timing Adjust timing of behavioral/physiological tests check_timing->adjust_timing No check_region Is the target brain region one where L-368,899 accumulates? check_timing->check_region Yes adjust_timing->end consider_alt_target Consider alternative targets or validate target engagement check_region->consider_alt_target No consider_metabolism Could species-specific metabolism be a factor? check_region->consider_metabolism Yes consider_alt_target->end conduct_pk_study Conduct a pharmacokinetic study in the relevant species consider_metabolism->conduct_pk_study Yes consider_metabolism->end No conduct_pk_study->end

Caption: Troubleshooting Guide for L-368,899 In Vivo Experiments.

References

Technical Support Center: L-368,899 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-368,899 in behavioral studies. The information is tailored for scientists and drug development professionals to address common pitfalls and ensure experimental robustness.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is to selectively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways. It displays a higher selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors.[1] This makes it a valuable tool for investigating the central and peripheral roles of oxytocin in various physiological and behavioral processes.

Q2: Can L-368,899 cross the blood-brain barrier (BBB)?

A2: Yes, L-368,899 is known to cross the blood-brain barrier.[2] Studies in non-human primates have shown that peripherally administered L-368,899 can be detected in the cerebrospinal fluid (CSF) and accumulates in limbic brain areas.[3][4] This property allows for the investigation of the central effects of oxytocin receptor blockade on behavior.

Q3: What are the common behavioral assays in which L-368,899 is used?

A3: L-368,899 is frequently used in a variety of behavioral paradigms to study the role of oxytocin in social behaviors. These include, but are not limited to:

  • Social Approach and Preference: Assays like the three-chamber social approach test are used to assess an animal's propensity to engage with a novel conspecific.

  • Social Dominance: The tube test is a common method to evaluate social hierarchy and dominance within a group of animals.

  • Maternal and Sexual Behavior: Studies have used L-368,899 to investigate the role of oxytocin in infant care and sexual interest.[3][4]

  • Social Recognition and Memory: This antagonist can be used to explore the involvement of oxytocin in the ability to recognize and remember familiar individuals.

Q4: What is the recommended route of administration and dosage for L-368,899 in mice?

A4: The most common route of administration in mice is intraperitoneal (i.p.) injection. Dosages in behavioral studies typically range from 1 mg/kg to 10 mg/kg. The specific dose will depend on the research question and the specific behavioral assay being used. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide: Common Pitfalls and Solutions

This guide addresses specific issues that researchers may encounter during behavioral experiments with L-368,899.

Problem Potential Cause(s) Recommended Solution(s)
Lack of behavioral effect or inconsistent results. 1. Suboptimal Bioavailability: L-368,899 has known issues with oral bioavailability, which can be variable between species and even sexes.[5] 2. Inadequate CNS Penetration: While it does cross the BBB, the extent and timing of CNS penetration can be influenced by various factors. Much of the behavioral research has relied on a single primate study for this evidence.[6] 3. Incorrect Timing of Administration: The pharmacokinetic profile of L-368,899 shows a relatively short half-life.1. Optimize Administration Route: For consistent results, consider intraperitoneal (i.p.) or intravenous (i.v.) administration over oral routes. 2. Verify CNS Target Engagement: If possible, perform pilot studies to measure CSF or brain tissue concentrations of L-368,899 to confirm target engagement. 3. Adjust Administration Timing: Administer L-368,899 approximately 30-60 minutes before behavioral testing to coincide with peak plasma and CNS concentrations.
Unexpected or off-target behavioral effects. 1. Lack of Selectivity: Despite being marketed as a selective OTR antagonist, recent evidence suggests L-368,899 may have a higher affinity for the vasopressin 1a receptor (AVPR1a) in human brain tissue.[7][8] This could lead to confounding effects, as vasopressin also plays a crucial role in social behavior. 2. Species-Specific Differences: The selectivity and affinity of L-368,899 can vary across different species.1. Use Control Compounds: Include a selective AVPR1a antagonist as a control to differentiate between OTR and AVPR1a mediated effects. 2. Validate in Your Model: If feasible, perform in vitro binding assays using tissue from your specific animal model to confirm the selectivity profile of L-368,899. 3. Interpret with Caution: Be mindful of the potential for off-target effects when interpreting your data and acknowledge this limitation in your conclusions.
Variability in results between male and female subjects. Gender-Dependent Pharmacokinetics: Studies in rats have shown that the metabolism and plasma concentrations of L-368,899 can differ between males and females.[5]1. Analyze Data by Sex: Always analyze and report your behavioral data separately for males and females. 2. Consider Sex-Specific Dosing: It may be necessary to use different doses of L-368,899 for male and female subjects to achieve comparable levels of receptor occupancy.

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
SpeciesDoseRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat (Female) 25 mg/kgOral~1---
Rat (Male) 25 mg/kgOral~1--41
Rat (Female) 100 mg/kgOral1-4---
Dog (Female) 5 mg/kgOral<1--17
Dog (Female) 33 mg/kgOral1-4--41
Data compiled from publicly available pharmacokinetic studies.[5] Note that plasma levels increased more than proportionally with increasing oral doses, indicating non-linear kinetics.
Table 2: Selectivity Profile of L-368,899
ReceptorSpeciesIC50 (nM)Selectivity vs. OTR
Oxytocin Receptor (OTR) Rat (uterus)8.9-
Vasopressin V1a Receptor Rat370>40-fold
Vasopressin V2 Receptor Rat570>60-fold
Oxytocin Receptor (OTR) Human (brain)Higher than AVPR1a-
Vasopressin V1a Receptor Human (brain)Lower than OTR-
Data from Tocris Bioscience and a comparative study on human brain tissue.[1][7][8]

Experimental Protocols

Three-Chamber Social Approach Test in Mice

Objective: To assess sociability by measuring the time a subject mouse spends with a novel mouse versus a novel object.

Methodology:

  • Apparatus: A three-chambered box with openings between the chambers. The two side chambers contain small, transparent, perforated containers.

  • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

  • Sociability Test: A novel, unfamiliar mouse (stranger 1) is placed in one of the side chamber containers, and a novel object is placed in the other. The subject mouse is then placed back in the center chamber and allowed to explore for 10 minutes.

  • L-368,899 Administration: L-368,899 (1-10 mg/kg) or vehicle is administered via i.p. injection 30-60 minutes before the habituation phase.

  • Data Collection: The time spent in each chamber and the time spent sniffing each container are recorded and analyzed. A preference for the chamber with the novel mouse indicates normal sociability.

Tube Test for Social Dominance in Mice

Objective: To establish a social hierarchy by assessing which mouse in a pair is dominant.

Methodology:

  • Apparatus: A clear, narrow tube that does not allow two mice to pass each other.

  • Training: Mice are individually trained to run through the tube from one end to the other.

  • Testing: Two mice are released simultaneously from opposite ends of the tube. The trial ends when one mouse retreats and has all four paws out of the tube. The mouse that remains in the tube is considered the winner.

  • L-368,899 Administration: L-368,899 (typically 10 mg/kg) or vehicle is administered via i.p. injection 30-60 minutes before testing.

  • Data Analysis: A win-loss record is compiled for each mouse after multiple pairings to determine a dominance ranking.

Mandatory Visualization

Oxytocin_Signaling_Pathway L368_899 L-368,899 OTR Oxytocin Receptor (OTR) L368_899->OTR Antagonizes Oxytocin Oxytocin Oxytocin->OTR Activates Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Behavioral_Effects Social Behavior Modulation Ca_release->Behavioral_Effects Leads to PKC->Behavioral_Effects Leads to Experimental_Workflow_Troubleshooting Start Start Experiment Hypothesis Hypothesis: L-368,899 will alter social behavior Start->Hypothesis Dose_Selection Select Dose & Route of Administration Hypothesis->Dose_Selection Administration Administer L-368,899 or Vehicle Dose_Selection->Administration Behavioral_Test Conduct Behavioral Assay (e.g., Three-Chamber Test) Administration->Behavioral_Test Data_Analysis Analyze Data Behavioral_Test->Data_Analysis Expected_Result Expected Result: Significant difference between groups Data_Analysis->Expected_Result Unexpected_Result Unexpected Result: No effect or inconsistent data Data_Analysis->Unexpected_Result Conclusion Draw Conclusion Expected_Result->Conclusion Troubleshoot Troubleshoot: Review Pitfalls Unexpected_Result->Troubleshoot Check_Bioavailability Consider Bioavailability (Oral vs. IP) Troubleshoot->Check_Bioavailability Check_Selectivity Consider AVPR1a Off-Target Effects Troubleshoot->Check_Selectivity Check_Timing Verify Administration Timing Troubleshoot->Check_Timing Check_Bioavailability->Dose_Selection Re-evaluate Check_Selectivity->Hypothesis Refine Check_Timing->Administration Adjust

References

Technical Support Center: L-368,899 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective oxytocin receptor antagonist, L-368,899, in in vivo experiments. Our goal is to help you achieve consistent and reliable delivery of this compound in your research models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Solubility and Formulation

Q1: I am having trouble dissolving L-368,899. What are the recommended solvents and concentrations?

A1: L-368,899 hydrochloride is soluble in water and DMSO.[1][2] For in vivo preparations, starting with a stock solution in DMSO is common.[3] Subsequently, this stock can be diluted in an appropriate vehicle for administration. Sonication is recommended to aid dissolution in both water and DMSO.[1] If precipitation occurs upon dilution, warming the solution to 37°C and further sonication may help.[4]

Q2: What is a suitable vehicle for in vivo administration of L-368,899?

A2: The choice of vehicle depends on the route of administration. For intraperitoneal (i.p.) injections in mice, L-368,899 hydrochloride has been successfully dissolved in 0.9% saline.[5] For other routes or higher concentrations, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][6] It is crucial to prepare the final working solution fresh on the day of the experiment.[6]

Q3: My L-368,899 solution is cloudy or has precipitated after dilution. What should I do?

A3: Cloudiness or precipitation indicates that the compound is coming out of solution. Here are some troubleshooting steps:

  • Increase Sonication: Use a bath sonicator to ensure the compound is fully dispersed.

  • Gentle Warming: Warm the solution to 37°C.[4]

  • Adjust Vehicle Composition: The percentage of co-solvents like DMSO or PEG300 may need to be optimized for your desired final concentration.

  • Prepare Fresh: Always prepare the final dilution immediately before administration to minimize the risk of precipitation over time.[6]

2. Administration and Dosing

Q4: What are the common routes of administration for L-368,899 in vivo?

A4: L-368,899 has been administered via several routes in animal models, including:

  • Intravenous (i.v.): This route provides direct entry into the bloodstream and has been used in rats, dogs, and monkeys.[7][8]

  • Oral (p.o.): L-368,899 is orally active, though its bioavailability can be variable and is reported to be suboptimal in primates.[3][7][9][10]

  • Intraperitoneal (i.p.): This is a common route for administration in rodents.[5]

  • Intramuscular (i.m.): This route has been used in studies with coyotes and marmosets.[3][11]

  • Intraduodenal (i.d.): This route has been used in rats.[9]

Q5: How do I determine the correct dose for my experiment?

A5: The optimal dose will depend on the animal model, the research question, and the route of administration. Reviewing existing literature for similar studies is the best starting point. Doses ranging from 0.1 mg/kg to 30 mg/kg have been reported in various studies.[9] For instance, a dose of 10 mg/kg (i.p.) has been used in mice to study its effects on behavior.[5] It is advisable to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q6: I am observing high variability in my results. What could be the cause?

A6: Inconsistent delivery of L-368,899 can lead to variable results. Consider the following factors:

  • Solution Stability: Ensure your formulation is stable and the compound remains in solution throughout the experiment. Prepare fresh solutions for each experiment.[6]

  • Pharmacokinetics: L-368,899 has a half-life of approximately 2 hours in rats and dogs.[6][7] The timing of your experimental endpoint relative to the administration time is critical. In coyotes, after intramuscular injection, the compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes.[3][12][13]

  • Metabolism: L-368,899 is extensively metabolized.[7] There can be gender differences in metabolic capacity, as observed in rats where plasma drug concentrations were higher in females.[7]

  • Oral Bioavailability: If administering orally, be aware that bioavailability can be low and variable.[3][7][10] Intramuscular or intravenous injections can provide more controlled administration.[3]

Data and Protocols

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of L-368,899

SpeciesRouteDoseT1/2 (approx.)Oral BioavailabilityCmaxReference
Rat (female)i.v.1, 2.5, 10 mg/kg2 hours--[7]
Rat (male)i.v.1, 2.5, 10 mg/kg2 hours--[7]
Dog (female)i.v.1, 2.5, 10 mg/kg2 hours--[7]
Rat (female)p.o.5 mg/kg-14%<1 hour[1][7]
Rat (male)p.o.5 mg/kg-18%<1 hour[1][7]
Rat (male)p.o.25 mg/kg-41%1-4 hours[7]
Dogp.o.5 mg/kg-17%<1 hour[7]
Dogp.o.33 mg/kg-41%1-4 hours[7]

Table 2: In Vitro Potency and Selectivity of L-368,899

TargetSpeciesIC50SelectivityReference
Oxytocin ReceptorRat (uterus)8.9 nM-[1][9]
Oxytocin ReceptorHuman (uterus)26 nM-[1][9]
Vasopressin V1a Receptor-370 nM>40-fold vs. Oxytocin Receptor
Vasopressin V2 Receptor-570 nM>40-fold vs. Oxytocin Receptor
Oxytocin ReceptorCoyoteKi = 12.38 nM~40-fold vs. Vasopressin 1a Receptor[3][12][13]
Vasopressin 1a ReceptorCoyoteKi = 511.6 nM-[3]
Experimental Protocols

Protocol 1: Preparation of L-368,899 for Intraperitoneal Administration in Mice

This protocol is adapted from studies investigating the behavioral effects of L-368,899 in mice.[5]

Materials:

  • L-368,899 hydrochloride

  • 0.9% sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of L-368,899 hydrochloride based on the desired final concentration and the number of animals to be injected.

  • Dissolve the L-368,899 hydrochloride in 0.9% sterile saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse injected with 0.25 mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If present, repeat vortexing and sonication.

  • Administer the solution intraperitoneally at a volume of 0.01 mL/g body weight.[5]

  • Prepare the solution fresh on the day of the experiment.

Protocol 2: General Formulation for In Vivo Administration

This protocol provides a general method for formulating L-368,899, particularly when higher concentrations are needed or for routes other than intraperitoneal injection in saline.[1][6]

Materials:

  • L-368,899 hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • 0.9% sterile saline

  • Sterile tubes

Procedure:

  • Prepare a stock solution of L-368,899 in DMSO. The maximum solubility in DMSO is high (100 mg/mL).[1]

  • To prepare the final injection solution, add the vehicle components in the following order, vortexing after each addition: a. 10% DMSO (containing the L-368,899 stock) b. 40% PEG300 c. 5% Tween 80 d. 45% Saline

  • The final concentration of L-368,899 should be calculated based on the desired dose and injection volume. For example, a 5 mg/mL solution can be achieved with this vehicle.[1]

  • If precipitation or phase separation occurs, gentle warming and sonication can be used to aid dissolution.

  • This formulation should be prepared fresh and used on the same day.

Visualizations

Signaling_Pathway L368_899 L-368,899 OTR Oxytocin Receptor (Gq/11-coupled) L368_899->OTR Blocks PLC Phospholipase C (PLC) OTR->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds and Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of the oxytocin receptor and its inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis Formulation 1. Prepare L-368,899 Formulation Dose_Calc 2. Calculate Dose Formulation->Dose_Calc Animal_Prep 3. Prepare Animal Model Dose_Calc->Animal_Prep Injection 4. Administer L-368,899 Animal_Prep->Injection Behavioral_Test 5. Conduct Experiment (e.g., Behavioral Test) Injection->Behavioral_Test Data_Collection 6. Collect Data Behavioral_Test->Data_Collection Analysis 7. Analyze Results Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies with L-368,899.

Troubleshooting_Tree Start Inconsistent In Vivo Results? Check_Formulation Is the formulation clear and freshly prepared? Start->Check_Formulation Yes_Formulation Yes Check_Formulation->Yes_Formulation No_Formulation No Check_Formulation->No_Formulation Check_Dose Is the dose and route of administration appropriate? Yes_Formulation->Check_Dose Troubleshoot_Solubility Troubleshoot Solubility: - Sonicate - Gently warm - Adjust vehicle No_Formulation->Troubleshoot_Solubility Yes_Dose Yes Check_Dose->Yes_Dose No_Dose No Check_Dose->No_Dose Check_Timing Is the experimental timing consistent with PK data? Yes_Dose->Check_Timing Review_Literature Review Literature for optimal dose/route No_Dose->Review_Literature Yes_Timing Yes Check_Timing->Yes_Timing No_Timing No Check_Timing->No_Timing Consider_Metabolism Consider metabolic differences (e.g., sex differences) Yes_Timing->Consider_Metabolism Adjust_Timeline Adjust experimental timeline based on T1/2 and Cmax No_Timing->Adjust_Timeline

Caption: Troubleshooting decision tree for inconsistent L-368,899 in vivo results.

References

Refining experimental design for L-368,899 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving the oxytocin receptor antagonist, L-368,899.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of L-368,899.

1. How should I dissolve and store L-368,899?

  • Answer: L-368,899 hydrochloride is soluble in both water and DMSO up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year.[3] It is advisable to prepare fresh aqueous solutions on the day of use and avoid storing them for more than one day.[2] To aid dissolution, particularly in aqueous solutions, sonication and gentle warming to 37°C can be employed.[4]

2. I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can stem from several factors:

    • Compound Stability: Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. It is recommended to aliquot stock solutions to minimize degradation.

    • Solvent Effects: If using DMSO to dissolve L-368,899, be mindful of the final concentration in your assay. High concentrations of DMSO can have cytotoxic effects or interfere with cellular processes. Always include a vehicle control with the same final DMSO concentration as your experimental samples.

    • Off-Target Effects: While L-368,899 is a selective oxytocin receptor (OTR) antagonist, it does exhibit some affinity for vasopressin receptors (V1a and V2).[5] At higher concentrations, off-target effects at these receptors could contribute to your observations. Consider using a lower concentration of L-368,899 or including control experiments with vasopressin receptor antagonists to rule out these effects.

3. My in vivo experiments are showing lower than expected efficacy. What are the potential reasons?

  • Answer: Lower than expected efficacy in vivo can be attributed to several pharmacokinetic and experimental design factors:

    • Bioavailability: L-368,899 has variable and sometimes suboptimal oral bioavailability.[6] For instance, in rats, the oral bioavailability was reported to be between 14% and 41% depending on the dose and sex.[7] Consider alternative routes of administration, such as intraperitoneal or intravenous injection, which may provide more consistent systemic exposure.[8]

    • Pharmacokinetics: The compound is rapidly absorbed and has a relatively short half-life of approximately 2 hours in rats and dogs.[7] The timing of your behavioral or physiological measurements relative to the administration of L-368,899 is critical. In coyotes, peak concentrations in the cerebrospinal fluid (CSF) were observed 15 to 30 minutes after intramuscular injection.[9]

    • Metabolism: L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged.[7] The primary route of elimination is through feces.[7] Species and sex differences in metabolism can impact the effective dose. For example, female rats showed higher plasma concentrations than male rats due to slower metabolism.[7]

4. How can I be sure that the effects I am observing are due to central oxytocin receptor blockade?

  • Answer: L-368,899 can cross the blood-brain barrier and has been shown to accumulate in the central nervous system.[10] To confirm that your observed effects are centrally mediated, you can:

    • Measure Compound Levels: If feasible, measure the concentration of L-368,899 in the brain or CSF to correlate with the behavioral or physiological outcomes.

    • Central Administration: Compare the effects of peripheral administration with direct central administration (e.g., intracerebroventricular injection) of L-368,899.

    • Use a Peripherally Restricted Antagonist: As a control, use an oxytocin receptor antagonist that does not cross the blood-brain barrier to determine if the effects are mediated by peripheral oxytocin receptors.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899

ReceptorSpeciesTissue/Cell LineIC50 (nM)Ki (nM)Selectivity vs. OTRReference
Oxytocin Receptor (OTR) RatUterus8.9--[3][5]
HumanUterus26--[3][5]
CoyoteBrain-12.38-[9]
Vasopressin 1a Receptor (V1aR) HumanLiver510-~19.6-fold[3]
RatLiver890-~100-fold[3]
CoyoteBrain-511.6~41.3-fold[9]
Vasopressin 2 Receptor (V2R) HumanKidney960-~36.9-fold[3]
RatKidney2400-~269.7-fold[3]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesRoute of AdministrationDose (mg/kg)t1/2 (hours)Plasma Clearance (ml/min/kg)Oral Bioavailability (%)Reference
Rat (female) IV1, 2.5~223-36-[7]
IV10-18-[7]
Oral5--14[3]
Oral25--17[3]
Rat (male) IV1, 2.5, 10~223-36-[7]
Oral5--18[3]
Oral25--41[3]
Dog (female) IV1, 2.5, 10~223-36-[7]
Oral5--17[7]
Oral33--41[7]
Coyote IM3---[9]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor

  • Radiolabeled oxytocin analog (e.g., [³H]-Oxytocin)

  • L-368,899

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-368,899 in DMSO.

    • Prepare serial dilutions of L-368,899 in assay buffer to create a range of concentrations for the competition curve.

    • Dilute the radiolabeled oxytocin analog in assay buffer to a final concentration near its Kd value.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

      • Total Binding: Assay buffer, radiolabeled oxytocin analog, and cell membranes.

      • Non-specific Binding: Assay buffer, radiolabeled oxytocin analog, a high concentration of unlabeled oxytocin (to saturate the receptors), and cell membranes.

      • Competition: Assay buffer, radiolabeled oxytocin analog, varying concentrations of L-368,899, and cell membranes.

  • Incubation:

    • Incubate the plate/tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well/tube through glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-368,899 concentration.

    • Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L368_899 L-368,899 OTR Oxytocin Receptor (Gq-coupled) L368_899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Activates Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., uterine contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the oxytocin receptor and the antagonistic action of L-368,899.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents 1. Prepare Reagents - L-368,899 dilutions - Radiolabeled Ligand - Cell Membranes Assay_Setup 2. Assay Setup (Total, Non-specific, & Competition) Prepare_Reagents->Assay_Setup Incubation 3. Incubation (e.g., 60-120 min at RT) Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Data_Analysis 6. Data Analysis (IC50 & Ki determination) Quantification->Data_Analysis G cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Problem Inconsistent or Unexpected Results Compound_Stability Compound Stability? Problem->Compound_Stability Solvent_Effects Solvent Effects? Problem->Solvent_Effects Off_Target Off-Target Effects? Problem->Off_Target Bioavailability Low Bioavailability? Problem->Bioavailability PK Pharmacokinetics? Problem->PK Metabolism Rapid Metabolism? Problem->Metabolism Solution1 Aliquot stocks, avoid freeze-thaw Compound_Stability->Solution1 Solution Solution2 Include vehicle controls Solvent_Effects->Solution2 Solution Solution3 Use lower dose, add V1aR antagonist control Off_Target->Solution3 Solution Solution4 Consider IP or IV administration Bioavailability->Solution4 Solution Solution5 Optimize timing of measurements post-dose PK->Solution5 Solution Solution6 Consider species/ sex differences Metabolism->Solution6 Solution

References

Validation & Comparative

A Comparative Guide to Oxytocin Antagonists: L-368,899 vs. Atosiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent oxytocin receptor (OTR) antagonists: the non-peptide L-368,899 and the peptide-based atosiban. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction to L-368,899 and Atosiban

L-368,899 is a potent, orally bioavailable, and selective non-peptide antagonist of the oxytocin receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of oxytocin.[2] Atosiban, a synthetic nonapeptide analogue of oxytocin, is a competitive antagonist at both oxytocin and vasopressin V1a receptors.[3] It is clinically used as a tocolytic agent to delay premature labor.[3][4]

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of L-368,899 and atosiban, providing a quantitative comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki)
CompoundReceptorSpeciesKi (nM)Reference
L-368,899 Oxytocin ReceptorHuman26[3]
Oxytocin ReceptorRat8.9[3]
Vasopressin V1a ReceptorHuman370[5]
Vasopressin V2 ReceptorHuman570[5]
Atosiban Oxytocin ReceptorHuman397[6]
Vasopressin V1a ReceptorHuman4.7[6]

Note: Ki values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Antagonist Potency (pA2)
CompoundAssayTissuepA2Reference
L-368,899 In vitro uterine contractionRat Uterus8.9[3]
Atosiban In vitro uterine contractionHuman Myometrium~8.0 (IC50 ~10 nM)[7]

Note: The pA2 value for atosiban is an approximation based on its reported IC50, as a direct pA2 value from a comparable study was not available. The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates a more potent antagonist.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of antagonist characterization, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Blocks Atosiban Atosiban Atosiban->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

G cluster_binding Receptor Binding Assays cluster_functional In Vitro Functional Assays Membrane_Prep Membrane Preparation (from cells/tissue expressing OTR) Radioligand_Binding Radioligand Binding Assay ([³H]-Oxytocin) Membrane_Prep->Radioligand_Binding Competition_Assay Competition Binding (vs. L-368,899 or Atosiban) Radioligand_Binding->Competition_Assay Data_Analysis_Ki Data Analysis (Determine Ki values) Competition_Assay->Data_Analysis_Ki Comparison Comparative Analysis of Ki and pA2 values Data_Analysis_Ki->Comparison Tissue_Prep Uterine Tissue Preparation (e.g., myometrial strips) Contraction_Assay Oxytocin-Induced Contraction Tissue_Prep->Contraction_Assay Antagonist_Incubation Incubation with Antagonist (L-368,899 or Atosiban) Contraction_Assay->Antagonist_Incubation Data_Analysis_pA2 Data Analysis (Determine pA2 values) Antagonist_Incubation->Data_Analysis_pA2 Data_Analysis_pA2->Comparison Start Start: Characterization of Oxytocin Antagonists cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: Experimental Workflow for Antagonist Comparison.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-368,899 and atosiban for the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the oxytocin receptor (e.g., human myometrium or recombinant cell lines) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg protein/well).

  • Add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) at a concentration close to its Kd value.

  • Add increasing concentrations of the unlabeled competitor (L-368,899 or atosiban).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Uterine Contraction Assay

Objective: To determine the functional antagonist potency (pA2) of L-368,899 and atosiban in inhibiting oxytocin-induced uterine contractions.

1. Tissue Preparation:

  • Obtain fresh uterine tissue (e.g., from rats or human biopsies) and place it in ice-cold physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

  • Dissect longitudinal or circular strips of myometrium (e.g., 2 mm x 10 mm).

  • Mount the tissue strips in organ baths containing physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Connect the tissues to isometric force transducers to record contractile activity.

  • Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with regular changes of the bath solution.

2. Experimental Procedure:

  • After equilibration, induce submaximal contractions by adding a specific concentration of oxytocin (e.g., EC50 to EC80 concentration).

  • Once a stable contractile response to oxytocin is achieved, add increasing concentrations of the antagonist (L-368,899 or atosiban) cumulatively to the organ bath.

  • Allow the tissue to equilibrate with each antagonist concentration until a steady-state response is observed.

  • In parallel, run a time-matched control experiment with oxytocin alone to account for any time-dependent changes in tissue responsiveness.

3. Data Analysis:

  • Measure the amplitude and/or frequency of uterine contractions.

  • For each antagonist concentration, express the inhibition of the oxytocin-induced contraction as a percentage of the maximal response to oxytocin alone.

  • Construct a concentration-response curve for the antagonist by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • Calculate the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

This guide provides a comparative overview of the oxytocin antagonists L-368,899 and atosiban, highlighting their distinct pharmacological profiles. L-368,899 demonstrates higher selectivity for the oxytocin receptor over vasopressin receptors compared to atosiban, which exhibits a preference for the V1a receptor. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these important research tools. The choice between L-368,899 and atosiban will ultimately depend on the specific requirements of the research, including the desired selectivity profile, route of administration, and the need for central nervous system penetration.

References

L-368,899: A Comparative Guide to a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide oxytocin receptor antagonist L-368,899 with other key alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by providing objective performance data, detailed experimental methodologies, and a clear visualization of relevant biological pathways and workflows.

Introduction to L-368,899

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] It has been widely used in preclinical research to investigate the central and peripheral roles of oxytocin, particularly in studies related to social behavior, parturition, and uterine contractility. A key advantage of L-368,899 is its ability to cross the blood-brain barrier, making it a valuable tool for neuroscience research.

Comparative Analysis of Oxytocin Receptor Antagonists

The following tables provide a quantitative comparison of L-368,899 with other prominent oxytocin receptor antagonists. The data summarizes their binding affinities for the oxytocin receptor (OTR) and their selectivity over the closely related vasopressin 1a (V1aR) and 2 (V2R) receptors.

Table 1: Oxytocin Receptor (OTR) Binding Affinity

CompoundSpeciesAssay TypeBinding Affinity (Ki or IC50 in nM)
L-368,899 Rat (uterus)Radioligand Binding Assay8.9 (IC50)[1][2][3]
Human (uterus)Radioligand Binding Assay26 (IC50)[1]
AtosibanHumanRadioligand Binding Assay397 (Ki)[4]
BarusibanHumanRadioligand Binding Assay0.64 (Ki)
RetosibanHumanRadioligand Binding Assay0.65 (Ki)[5]
L-371,257HumanRadioligand Binding Assay4.6 (Ki)[6][7]
RatRadioligand Binding Assay19 (Ki)[6][8][9]
NolasibanHumanRadioligand Binding Assay52 (Ki)[10][11]

Table 2: Vasopressin Receptor (V1aR and V2R) Binding Affinity and Selectivity

CompoundReceptorSpeciesBinding Affinity (Ki or IC50 in nM)Selectivity (OTR vs. V1aR/V2R)
L-368,899 V1aRRat370 (IC50)~42-fold for OTR
V2RRat570 (IC50)~64-fold for OTR
AtosibanV1aRHuman4.7 (Ki)[4]~0.01-fold for OTR (higher affinity for V1aR)
BarusibanV1aRHuman11 (Ki)~17-fold for OTR
RetosibanV1aR/V1b/V2Human>1400-fold selectivity for OTR[12]>1400-fold
L-371,257V1aRHuman3.7 (Ki)[6][8][9]~0.8-fold for OTR (higher affinity for V1aR)
V2RHuman>800-fold selectivity for OTR[7]>800-fold
NolasibanV1aRHuman2.5-fold selectivity for OTR[13]2.5-fold
V2RHuman50-fold selectivity for OTR[13]50-fold

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the oxytocin receptor signaling pathway and standardized workflows for antagonist validation.

OxytocinReceptorSignaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Stimulates L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing OTR) Incubation Incubation of Membranes, Radioligand, and Antagonist Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]Oxytocin) Radioligand_Prep->Incubation Antagonist_Prep Antagonist Dilution Series (L-368,899 & Alternatives) Antagonist_Prep->Incubation Filtration Rapid Filtration to separate bound/free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Ki Calculate IC₅₀ and Ki values Competition_Curve->IC50_Ki FunctionalAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Isolation of Myometrial Strips (e.g., from rat uterus) Organ_Bath Mounting in Organ Bath with Physiological Saline Solution Tissue_Prep->Organ_Bath Baseline Record Baseline Spontaneous Contractions Organ_Bath->Baseline Oxytocin_Stim Stimulate with Oxytocin to induce contractions Baseline->Oxytocin_Stim Antagonist_Add Add Antagonist (L-368,899 or Alternative) Oxytocin_Stim->Antagonist_Add Record_Response Record Changes in Contraction Force & Frequency Antagonist_Add->Record_Response Dose_Response Generate Dose-Response Curve Record_Response->Dose_Response pA2_Calc Calculate pA₂ value (measure of antagonist potency) Dose_Response->pA2_Calc

References

A Comparative Analysis of L-368,899 and Genetic Knockout of Oxytocin Receptors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the study of the oxytocinergic system's role in physiology and behavior, researchers primarily rely on two key methodologies to inhibit oxytocin receptor (OTR) function: pharmacological blockade with antagonists like L-368,899 and genetic ablation through receptor knockout. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals the detailed information necessary to select the most appropriate model for their experimental needs.

Overview of L-368,899 and Oxytocin Receptor Knockout Models

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1] Developed initially for the prevention of preterm labor, it has become a widely used tool in animal research to investigate the central and peripheral effects of oxytocin.[2][3] Its ability to cross the blood-brain barrier allows for the study of oxytocin's role in social behaviors.[3][4]

Genetic knockout of oxytocin receptors (OTR-KO) involves the targeted deletion of the Oxtr gene, resulting in a complete absence of functional oxytocin receptors throughout the organism's development.[5] This approach provides a model of lifelong OTR deficiency, enabling the study of the receptor's role in development and enduring physiological and behavioral traits.[6][7] Conditional knockout models also exist, allowing for temporal and spatial control of OTR deletion.[5][8]

Quantitative Data Comparison

The following tables summarize key quantitative data for L-368,899 and observations from OTR-KO models, providing a basis for objective comparison.

Table 1: Pharmacological Profile of L-368,899

ParameterSpeciesValueReference
Binding Affinity (IC50) Rat Uterus8.9 nM[1]
Human Uterus26 nM[1]
Coyote Brain (Ki)12 nM[2][9]
Selectivity (vs. Vasopressin Receptors) > 40-fold over V1a and V2
Pharmacokinetics (t1/2) Rat & Dog~2 hours[1][10]
Oral Bioavailability Rat (5 mg/kg)14-18%[1]
Rat (25 mg/kg)17-41%[1]

Table 2: Behavioral Phenotypes of Oxytocin Receptor Knockout Mice

Behavioral DomainObservation in OTR-KO MiceReference
Social Recognition Impaired social memory for familiar individuals[5][6][11]
Maternal Behavior Deficits in the initiation of maternal care; increased pup abandonment[6]
Aggression Increased intermale aggression[6]
Anxiety-like Behavior Reportedly normal[6]
Autism-related Behaviors Reduced social interaction (frontal approach, huddling, allo-grooming), increased self-grooming[12]

Experimental Methodologies

Understanding the experimental protocols behind the data is crucial for interpretation and replication.

L-368,899 Administration and Behavioral Testing

Pharmacokinetic Analysis in Coyotes: Captive coyotes received an intramuscular injection of L-368,899. Blood and cerebrospinal fluid (CSF) samples were collected over a 90-minute time course to evaluate the drug's concentration and time to peak in the central nervous system.[2]

In Vitro Receptor Binding Assay: Coyote brain tissue sections were used to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor and the vasopressin 1a receptor (AVPR1a) through competitive binding assays with radiolabeled ligands.[2]

Social Behavior Studies in Mice: Male mice were intraperitoneally injected with L-368,899 (e.g., 10 mg/kg) to assess its effects on social rank, sex preference, and dyadic social interactions.[13][14] Behavioral tests, such as the tube test for social dominance and the three-chambered social preference test, were conducted following drug administration.[13][14]

Generation and Phenotyping of OTR-KO Mice

Generation of Conditional Knockout Mice: A line of mice was created with loxP sites flanking the Oxtr coding sequence. These "floxed" mice were then crossed with mice expressing Cre recombinase either ubiquitously or in specific tissues (e.g., forebrain) to generate whole-body or conditional knockouts, respectively.[5][7][15]

Social Recognition Test: The ability of OTR-KO mice to recognize familiar individuals was assessed. This typically involves exposing a subject mouse to a novel mouse in a home cage or a dedicated arena, followed by a re-exposure to the same mouse after a set period. The duration of investigation during the second exposure is measured, with a reduction in investigation time indicating recognition.[5][6]

Maternal Behavior Assessment: Postpartum OTR-KO dams were observed for their maternal care behaviors, including pup retrieval, licking, and grooming. The latency to initiate these behaviors and the incidence of pup abandonment were recorded.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action and experimental designs.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gαq and Gαi, to initiate a variety of intracellular signaling cascades.[16][17] These pathways ultimately regulate cellular processes such as smooth muscle contraction, neurotransmission, and gene expression.[16][18]

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OTR Oxytocin Receptor OXT->OTR Binds Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription MAPK->Transcription Experimental_Workflow cluster_L368899 L-368,899 (Pharmacological Blockade) cluster_KO OTR-KO (Genetic Ablation) L_start Wild-type Animal L_admin Administer L-368,899 L_start->L_admin L_behavior Behavioral/Physiological Testing (Acute) L_admin->L_behavior L_end Short-term OTR Blockade L_behavior->L_end KO_start Embryonic Stem Cells KO_gene Targeted Gene Deletion (Oxtr) KO_start->KO_gene KO_dev Animal Development KO_gene->KO_dev KO_behavior Behavioral/Physiological Testing (Chronic) KO_dev->KO_behavior KO_end Lifelong OTR Deficiency KO_behavior->KO_end

References

A Comparative Analysis of L-368,899 with Alternative Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the pharmacological effects of L-368,899, a potent and selective oxytocin receptor (OTR) antagonist, with other key pharmacological agents in the same class. The data presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs, based on a comprehensive comparison of binding affinities, selectivity, and in vivo efficacy.

Introduction

L-368,899 is a non-peptide, orally bioavailable antagonist of the oxytocin receptor, which has been instrumental in elucidating the physiological and behavioral roles of oxytocin. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin signaling. This guide compares L-368,899 with other notable OTR antagonists: Atosiban, the only OTR antagonist currently approved for tocolytic use in some countries; Barusiban, a potent and long-acting peptide antagonist; and Retosiban, an orally active non-peptide antagonist.

Comparative Pharmacological Data

The following tables summarize the binding affinities and selectivity profiles of L-368,899 and its comparators for the human oxytocin receptor (hOTR) and human vasopressin receptors (hV1aR, hV2R). Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Oxytocin Receptor (OTR) Binding Affinities

CompoundReceptorBinding Affinity (Ki/IC50, nM)
L-368,899 hOTR8.9 (IC50)[1]
AtosibanhOTR5 (IC50)[2]
BarusibanhOTR0.8 (Ki)[3]
RetosibanhOTR0.65 (Ki)[4][5]

Table 2: Vasopressin Receptor (V1aR and V2R) Binding Affinities and Selectivity

CompoundhV1aR Affinity (Ki/IC50, nM)hV2R Affinity (IC50, nM)OTR/V1aR Selectivity Ratio
L-368,899 370 (IC50)[1]570[1]~42
Atosiban4.7 (Ki)[6]-~0.01 (Higher affinity for V1aR)
Barusiban~240 (Implied from 300x selectivity)[7]-~300[7]
Retosiban>12000 (Ki)>10000 (Ki)>1400[4][5]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize human myometrial tissue or cells expressing the recombinant human oxytocin receptor in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-40 µg of protein per well).

  • Add a fixed concentration of a radiolabeled OTR ligand (e.g., [3H]-oxytocin) at a concentration at or below its Kd value.

  • Add increasing concentrations of the unlabeled test compound (e.g., L-368,899, Atosiban, etc.).

  • To determine non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) to a set of wells.

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol describes a common in vivo method to assess the functional antagonism of OTR.

1. Animal Preparation:

  • Use adult female Sprague-Dawley rats in estrus.

  • Anesthetize the rats (e.g., with an appropriate anesthetic agent).

  • Place a catheter in the jugular vein for intravenous administration of compounds.

  • Insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.

2. Experimental Procedure:

  • Allow the animal to stabilize and record baseline uterine activity.

  • Administer a single intravenous bolus injection of the test antagonist (e.g., L-368,899) or vehicle.

  • After a predetermined time (e.g., 5 minutes), administer a bolus of oxytocin (e.g., 100 mU) to induce uterine contractions.

  • Record the uterine contractile activity for a set period (e.g., 10 minutes) following oxytocin administration.

  • The oxytocin challenge can be repeated at regular intervals (e.g., every hour) to assess the duration of action of the antagonist.

3. Data Analysis:

  • Quantify the uterine contractile response, for example, by calculating the area under the curve (AUC) of the pressure recording.

  • Compare the uterine response to oxytocin in antagonist-treated animals to that in vehicle-treated control animals.

  • Calculate the percentage inhibition of the oxytocin-induced response for each dose of the antagonist to determine its potency.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.

OxytocinSignaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates L368899 L-368,899 (Antagonist) L368899->OTR Blocks

Caption: Simplified signaling pathway of the oxytocin receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

BindingAssayWorkflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes add_reagents Add Membranes, Radioligand, and Competitor to Plate prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Uterine Contraction Assay

UterineContractionWorkflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Catheterize Jugular Vein & Uterine Horn anesthetize->catheterize stabilize Record Baseline Uterine Activity catheterize->stabilize admin_antagonist Administer Antagonist or Vehicle (IV) stabilize->admin_antagonist admin_oxytocin Administer Oxytocin (IV) admin_antagonist->admin_oxytocin record_contractions Record Uterine Contractions admin_oxytocin->record_contractions analyze Analyze Contraction Data (% Inhibition) record_contractions->analyze end End analyze->end

Caption: Workflow for an in vivo uterine contraction assay.

References

A Comparative Analysis of L-368,899 and L-371,257: Potent and Selective Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two non-peptide oxytocin receptor (OTR) antagonists, L-368,899 and L-371,257. Both compounds have been instrumental in the preclinical and clinical investigation of the oxytocin system's role in various physiological processes, including uterine contractions, social behavior, and pain perception. This document summarizes their key pharmacological and pharmacokinetic parameters, presents detailed experimental methodologies for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for L-368,899 and L-371,257, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

ParameterL-368,899L-371,257
Oxytocin Receptor (OTR) Affinity
IC50 (rat uterus)8.9 nM[1]-
IC50 (human uterus)26 nM[1]-
Ki (human OTR)-4.6 nM[1], 9.3 nM[2]
pA2 (rat uterus)-8.4[1]
Vasopressin Receptor (V1aR) Affinity
IC50 (human liver)510 nM[1]-
Ki (human V1aR)->3.7 µM[1]
Vasopressin Receptor (V2R) Affinity
IC50 (human kidney)960 nM[1]-
Selectivity (OTR vs. V1aR) >40-fold[1]>800-fold[1]

Table 2: Pharmacokinetic Parameters

ParameterL-368,899L-371,257
Oral Bioavailability Rat: 14-41%[3], Dog: 17-41%[3]Good (specific values not detailed in provided results)[4]
Blood-Brain Barrier Penetration Yes, accumulates in limbic brain areas[5]Poor[4]
Half-life (t1/2) ~2 hours (IV in rats and dogs)[3]Not specified
Plasma Clearance 23-36 mL/min/kg (IV in rats and dogs)[3]Not specified
Volume of Distribution (Vdss) Rat: 2.0-2.6 L/kg, Dog: 3.4-4.9 L/kg[3]Not specified

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of L-368,899 and L-371,257.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a standard method for determining the binding affinity of a compound to its receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of L-368,899 and L-371,257 for the oxytocin receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Oxytocin or a selective radio-labeled OTR antagonist.

    • Test compounds: L-368,899 and L-371,257 at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-368,899 or L-371,257).

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Uterine Contraction Assay (pA2 Determination)

This functional assay measures the potency of an antagonist in inhibiting agonist-induced biological responses.

  • Objective: To determine the pA2 value of L-371,257, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

  • Materials:

    • Uterine tissue strips from estrogen-primed rats.

    • Organ bath system with physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and gassed with 95% O₂ / 5% CO₂.

    • Oxytocin (agonist).

    • L-371,257 (antagonist).

    • Isometric force transducer and data acquisition system.

  • Procedure:

    • Mount the uterine strips in the organ baths under a resting tension.

    • Allow the tissues to equilibrate.

    • Obtain a cumulative concentration-response curve for oxytocin-induced contractions.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of L-371,257 for a predetermined period.

    • Obtain a second cumulative concentration-response curve for oxytocin in the presence of the antagonist.

    • Repeat steps 4-6 with different concentrations of L-371,257.

    • The pA2 value is determined by Schild regression analysis.

In Vivo Pharmacokinetic Studies in Rats and Dogs

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Objective: To determine key pharmacokinetic parameters such as oral bioavailability, half-life, plasma clearance, and volume of distribution for L-368,899.

  • Animals: Male and female rats and female dogs.

  • Procedure:

    • Intravenous (IV) Administration: Administer a single IV dose of L-368,899. Collect blood samples at various time points post-administration.

    • Oral (PO) Administration: Administer a single oral gavage dose of L-368,899. Collect blood samples at various time points post-administration.

    • Sample Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of L-368,899 using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC (area under the concentration-time curve), Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2, clearance, and volume of distribution. Oral bioavailability is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.

Mandatory Visualization

Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). Antagonists like L-368,899 and L-371,257 block the initial binding of oxytocin, thereby inhibiting these downstream effects.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Antagonist L-368,899 or L-371,257 Antagonist->OTR Blocks Binding

Caption: Oxytocin receptor signaling pathway and point of antagonist inhibition.

Experimental Workflow for In Vitro Antagonist Characterization

The following flowchart outlines a typical experimental workflow for the in vitro characterization of OTR antagonists.

Antagonist_Characterization_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Lead Optimization A Compound Library (L-368,899, L-371,257) B Radioligand Binding Assay (OTR Affinity - Ki) A->B C High Affinity Hits B->C D Binding Assays for Related Receptors (e.g., V1aR, V2R) C->D E Determine Selectivity Ratio D->E F Selective Compounds E->F G In Vitro Functional Assays (e.g., Uterine Contraction, Calcium Mobilization) F->G H Determine Potency (pA2) G->H I Potent & Selective Antagonists H->I J Further Characterization (e.g., Pharmacokinetics) I->J

References

A Comparative Analysis of the Behavioral Effects of the Oxytocin Receptor Antagonist L-368,899 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of L-368,899, a selective oxytocin receptor antagonist, across various animal species. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers investigating the role of the oxytocin system in social and affective behaviors.

Summary of Behavioral Effects

L-368,899 has been instrumental in elucidating the nuanced role of oxytocin in regulating a spectrum of social behaviors. Its effects, however, exhibit considerable variability across species and even within different social contexts for the same species. The following tables summarize the key quantitative findings from studies in mice, rats, and rhesus monkeys.

Table 1: Behavioral Effects of L-368,899 in Mice (Mus musculus)
Behavioral ParadigmDosing RegimenKey FindingsReference
Tube Test for Social Rank 10 mg/kg, intraperitoneal (i.p.)No effect on the rank of dominant (first-rank) mice. Caused rank instability in subordinate (second-rank) mice.[1][2]
Sex Preference Task 3 mg/kg and 10 mg/kg, i.p.Dose-dependently impaired the preference of male mice for a female mouse over another male mouse.[1][3]
Social Preference Task 10 mg/kg, i.p.No significant effect on the preference of male mice for a novel mouse over a familiar object.[1]
Dyadic Social Interaction 10 mg/kg, i.p.No significant effect on the total time spent in social interaction between two unfamiliar male mice.[1][2]
Stress-Induced Social Avoidance 1 or 5 mg/kg, i.p.In female California mice exposed to social defeat, L-368,899 increased social approach. In unstressed males, it decreased social approach.[4]
Table 2: Behavioral Effects of L-368,899 in Rats (Rattus norvegicus)
Behavioral ParadigmDosing RegimenKey FindingsReference
Social Interaction Test 5 mg/kg, i.p.In adolescent male rats subjected to social instability stress, L-368,899 increased social avoidance compared to controls.[5]
Table 3: Behavioral Effects of L-368,899 in Rhesus Monkeys (Macaca mulatta)
Behavioral ParadigmDosing RegimenKey FindingsReference
Maternal Behavior (Interest in Infant) 1 mg/kg and 3 mg/kg, intravenous (i.v.)Reduced or eliminated the female monkey's interest in an infant, as measured by decreased lipsmacks and attempts to touch.[6][7][8]
Sexual Behavior 1 mg/kg and 3 mg/kg, i.v.Reduced or eliminated female sexual behavior directed towards a male.[6][7]

Signaling Pathways and Experimental Workflow

To provide a deeper understanding of the mechanisms of action and the experimental approaches used in studying L-368,899, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., social bonding, maternal behavior) Ca_release->Cellular_Response PKC->Cellular_Response

Oxytocin Receptor Signaling Pathway Blockade by L-368,899.

Experimental_Workflow Animal_Selection Animal Selection & Acclimation Baseline Baseline Behavioral Testing (optional) Animal_Selection->Baseline Drug_Admin Administration of L-368,899 or Vehicle Baseline->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

References

A Comparative Guide to L-368,899: Evaluating Findings Across Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxytocin receptor antagonist L-368,899, with a focus on replicating and understanding its pharmacological findings across various laboratory settings and species. We present a compilation of experimental data, detailed protocols for key assays, and a comparative analysis with other notable oxytocin receptor antagonists to support informed decision-making in research and drug development.

Performance of L-368,899: A Multi-Species Perspective

The non-peptide antagonist L-368,899 has been instrumental in exploring the role of the oxytocin system in a variety of physiological and behavioral processes. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin receptor blockade.[1] This section summarizes key quantitative findings from different laboratory settings and species, offering insights into the compound's consistency and variability.

Binding Affinity and Selectivity

A critical aspect of any receptor antagonist is its affinity for the target receptor and its selectivity over other related receptors. L-368,899 has been characterized in several species, demonstrating a consistent high affinity for the oxytocin receptor (OXTR) and significant selectivity over the vasopressin 1a receptor (AVPR1a).

Species/TissueParameterL-368,899 Value (nM)Alternative AntagonistAlternative Value (nM)Reference(s)
Rat (Uterus) IC₅₀ (OXTR)8.9--[2][3][4][5]
Human (Uterus) IC₅₀ (OXTR)26--[2][3][5]
Coyote (Brain) Kᵢ (OXTR)12.38--[6]
Human pKᵢ (OXTR)-Epelsiban9.9[7]
Human Kᵢ (OXTR)-Retosiban0.65[8][9]
Rat Kᵢ (OXTR)-Retosiban4.1[8]
COS Cells Kᵢ (OXTR)-Barusiban0.8[10]
Human (Myometrium) Kᵢ (OXTR)-Atosiban76.4[11]
Recombinant Human OTR Kᵢ (OXTR)-Atosiban32 - 39.81[11]
Rat (Liver) IC₅₀ (AVPR1a)890--[2]
Human (Liver) IC₅₀ (AVPR1a)510--[2]
Coyote (Brain) Kᵢ (AVPR1a)511.6--[6]

Table 1: Comparative Binding Affinities of L-368,899 and Other Oxytocin Receptor Antagonists. This table summarizes the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) values for L-368,899 and several alternative antagonists across different species and tissues.

The data consistently demonstrates L-368,899's high affinity for the oxytocin receptor across different species, although with some variation in the reported values which can be attributed to different experimental methodologies and tissue preparations.

Pharmacokinetic Properties

The in vivo efficacy of L-368,899 is largely determined by its pharmacokinetic profile. Studies in rats and dogs have provided valuable data on its absorption, distribution, metabolism, and excretion.

SpeciesRouteDose (mg/kg)t½ (hr)Cₘₐₓ (mg/L)AUC (mg·h/L)Bioavailability (%)Reference(s)
Rat (Female) IV10~2---[12]
Rat (Male) IV10~2---[12]
Dog (Female) IV10~2---[12]
Rat (Female) Oral25---14 (at 5 mg/kg)[2][12]
Rat (Male) Oral25--15.118 (at 5 mg/kg)[2][12]
Dog (Female) Oral5<1 hr--17[12]
Dog (Female) Oral331-4 hr--41[12]
Coyote IM3----[13]

Table 2: Pharmacokinetic Parameters of L-368,899 in Different Species. This table presents key pharmacokinetic parameters for L-368,899 following intravenous (IV), oral, and intramuscular (IM) administration in various animal models.

These findings highlight the oral bioavailability of L-368,899, a key feature for many research applications.[1][12] However, the pharmacokinetic profile can vary between species and even between sexes within the same species.[12]

Experimental Protocols

To facilitate the replication and comparison of findings, this section provides detailed methodologies for key experiments involving L-368,899.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of L-368,899 for the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from transfected HEK293 cells or myometrial tissue).

  • Radiolabeled ligand (e.g., [³H]-Oxytocin or a suitable radiolabeled antagonist).

  • Unlabeled competitor ligand (L-368,899).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (L-368,899) in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) can then be determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assessment of Uterine Contraction Inhibition in Rats

This in vivo assay evaluates the functional antagonism of L-368,899 on oxytocin-induced uterine contractions.

Objective: To determine the in vivo potency of L-368,899 in inhibiting oxytocin-stimulated uterine contractions.

Materials:

  • Female Sprague-Dawley rats.

  • L-368,899.

  • Oxytocin.

  • Anesthetic.

  • Intrauterine pressure recording equipment.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the jugular vein for drug administration and the uterine horn for pressure recording.

  • Baseline Recording: Record baseline uterine activity.

  • Oxytocin Challenge: Administer a bolus injection of oxytocin to induce uterine contractions and record the response.

  • Antagonist Administration: Administer a single bolus injection of L-368,899.

  • Repeated Oxytocin Challenge: At set time intervals after L-368,899 administration, repeat the oxytocin challenge and record the uterine response.

  • Data Analysis: Quantify the integrated uterine response to oxytocin before and after L-368,899 administration to determine the degree and duration of inhibition.[14]

Visualizing Molecular Interactions and Experimental Processes

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq Gq OTR->Gq Activates L368899 L-368,899 L368899->OTR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway. This diagram illustrates the Gq-coupled signaling cascade initiated by oxytocin binding to its receptor, leading to smooth muscle contraction, and the inhibitory action of L-368,899.

Experimental_Workflow cluster_invitro In Vitro Binding Assay cluster_invivo In Vivo Uterine Contraction Assay start_vitro Prepare Receptor Membranes & Radioligand incubate Incubate with varying concentrations of L-368,899 start_vitro->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify_vitro Quantify Radioactivity separate->quantify_vitro analyze_vitro Calculate IC₅₀ & Kᵢ quantify_vitro->analyze_vitro start_vivo Anesthetize Rat & Record Baseline oxytocin1 Administer Oxytocin start_vivo->oxytocin1 record1 Record Uterine Contractions oxytocin1->record1 antagonist Administer L-368,899 record1->antagonist oxytocin2 Re-administer Oxytocin antagonist->oxytocin2 record2 Record Uterine Contractions oxytocin2->record2 analyze_vivo Compare Contraction Before & After L-368,899 record2->analyze_vivo

Caption: Experimental Workflows. This diagram outlines the key steps in both in vitro binding assays and in vivo functional assays used to characterize L-368,899.

Conclusion

The available data from various laboratory settings and species consistently support the characterization of L-368,899 as a potent and selective oxytocin receptor antagonist with good oral bioavailability. While direct replication studies are not abundant, the collective evidence provides a strong foundation for its use in investigating the oxytocinergic system. The provided experimental protocols and comparative data with other antagonists aim to equip researchers with the necessary information to design and interpret their studies effectively. As with any pharmacological tool, careful consideration of the specific experimental context, including species and route of administration, is crucial for obtaining robust and reproducible results.

References

The Role of L-368,899 as a Negative Control in Oxytocin Agonist Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of the oxytocin system, the use of precise pharmacological tools is paramount to delineating the specific effects of oxytocin receptor (OXTR) activation. This guide provides a comparative analysis of the potent and selective OXTR antagonist, L-368,899, and its application as a negative control in research involving oxytocin agonists. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to equip researchers with the necessary information to effectively utilize L-368,899 in their studies.

Performance Comparison: L-368,899 vs. Oxytocin Agonists

L-368,899 is a non-peptide antagonist of the oxytocin receptor.[1][2][3] Its utility as a negative control stems from its high affinity for the OXTR, which allows it to competitively block the binding of agonists like oxytocin and its synthetic analogs (e.g., carbetocin), thereby inhibiting downstream signaling. A critical aspect of a good negative control is its selectivity. L-368,899 exhibits significantly lower affinity for the structurally related vasopressin receptors (V1a and V2), ensuring that its effects are primarily mediated through the blockade of the oxytocin receptor.[1][3]

The following table summarizes the quantitative data for L-368,899 in comparison to the endogenous agonist oxytocin and the synthetic agonist carbetocin. This data highlights the high affinity of L-368,899 for the oxytocin receptor, which is comparable to that of the natural ligand, and its lack of intrinsic agonistic activity.

Data Presentation: Comparison of L-368,899 and Oxytocin Agonists

CompoundTarget ReceptorSpeciesAssay TypeParameterValue (nM)
L-368,899 Oxytocin ReceptorRat (uterus)Radioligand BindingIC₅₀8.9[1][2]
Oxytocin ReceptorHuman (uterus)Radioligand BindingIC₅₀26[2]
Oxytocin ReceptorCoyoteRadioligand BindingKᵢ12.38[4]
Vasopressin V1a ReceptorGeneralRadioligand BindingIC₅₀370[1][3]
Vasopressin V2 ReceptorGeneralRadioligand BindingIC₅₀570[1][3]
Oxytocin Oxytocin ReceptorHumanRadioligand BindingKᵢ0.75
Oxytocin ReceptorHumanFunctional (Hyperplasia)EC₅₀5.47
Carbetocin Oxytocin ReceptorGeneralRadioligand BindingKᵢ7.1
Oxytocin ReceptorRatFunctional (Uterine Contraction)EC₅₀48.0

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

To ensure the robust and reproducible use of L-368,899 as a negative control, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of oxytocin receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., L-368,899) by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin)

  • Unlabeled L-368,899

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well filter plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled oxytocin), and competition binding (radioligand + varying concentrations of L-368,899).

  • Reaction Mixture: Add cell membranes (10-50 µg protein/well), a fixed concentration of radiolabeled oxytocin (typically at its Kd value), and the appropriate concentration of L-368,899 or buffer to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of an agonist to induce uterine muscle contraction and the ability of an antagonist like L-368,899 to block this effect.

Materials:

  • Isolated uterine tissue strips from a suitable animal model (e.g., rat)

  • Organ bath system with force-displacement transducers

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and maintained at 37°C

  • Oxytocin (agonist)

  • L-368,899 (antagonist)

Procedure:

  • Tissue Preparation: Dissect uterine horns and cut into longitudinal strips of appropriate size.

  • Mounting: Mount the tissue strips in the organ baths containing physiological salt solution under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) until spontaneous contractions stabilize.

  • Agonist Stimulation: To test the effect of L-368,899, first establish a cumulative concentration-response curve for oxytocin to determine its EC₅₀.

  • Antagonist Incubation: In separate experiments, pre-incubate the tissue strips with a fixed concentration of L-368,899 for a set period (e.g., 30-60 minutes).

  • Challenge with Agonist: In the continued presence of L-368,899, generate a new cumulative concentration-response curve for oxytocin.

  • Data Analysis: Measure the amplitude and frequency of contractions. Compare the oxytocin concentration-response curves in the absence and presence of L-368,899. A rightward shift in the curve indicates competitive antagonism. The pA₂ value can be calculated to quantify the potency of L-368,899.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for comparing an agonist and a negative control.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (GPCR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_ER->Response PKC->Response Oxytocin Oxytocin (Agonist) Oxytocin->OTR Binds & Activates L368899 L-368,899 (Negative Control) L368899->OTR Binds & Blocks

Caption: Oxytocin Receptor Signaling Pathway

G cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A1 Prepare Oxytocin Agonist Stock Solution B2 Group 2: Treat with Oxytocin Agonist (Dose-Response) A1->B2 A2 Prepare L-368,899 (Negative Control) Stock Solution B3 Group 3: Pre-treat with L-368,899, then Oxytocin Agonist A2->B3 A3 Prepare Assay System (e.g., Cells, Tissues) B1 Group 1: Treat with Vehicle A3->B1 A3->B2 A3->B3 C1 Measure Functional Readout (e.g., Ca²⁺ Flux, Contraction) B1->C1 B2->C1 B3->C1 D1 Plot Dose-Response Curves C1->D1 D2 Compare Agonist Potency (EC₅₀) with and without L-368,899 D1->D2 D3 Conclusion: - Agonist induces response - L-368,899 blocks response => Specificity for OXTR D2->D3

Caption: Experimental Workflow for Comparison

References

Assessing the Specificity of L-368,899 in Behavioral Paradigms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oxytocin receptor antagonist L-368,899 with other alternatives, supported by experimental data. The information is intended to aid in the selection of appropriate tools for investigating the role of the oxytocin system in behavioral paradigms.

L-368,899 is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR) that readily crosses the blood-brain barrier, making it a valuable tool for studying the central effects of oxytocin.[1][2] Its specificity, however, is a critical consideration for interpreting behavioral data accurately. This guide assesses the specificity of L-368,899 by comparing its binding profile and behavioral effects with other commonly used OTR antagonists.

Comparative Binding Affinities of Oxytocin Receptor Antagonists

The specificity of a drug is determined by its relative affinity for its target receptor versus other receptors. For OTR antagonists, the most critical off-target receptor is the structurally similar vasopressin 1a receptor (AVPR1a), as cross-reactivity can confound the interpretation of behavioral studies. The following table summarizes the binding affinities (Ki or IC50 in nM) of L-368,899 and other OTR antagonists for the oxytocin and vasopressin 1a receptors.

CompoundOxytocin Receptor (OTR) Affinity (Ki/IC50, nM)Vasopressin 1a Receptor (AVPR1a) Affinity (Ki/IC50, nM)Selectivity (AVPR1a/OTR)Species
L-368,899 12.38[1]511.6[1]~41-foldCoyote
10.3460~45-foldHuman
Atosiban 5 (IC50)[3]4.7[4]~0.94-foldHuman
1.29[5]>1000>775-foldMouse
Barusiban 0.6411~17-foldHuman (CHO cells)[6]
~300-fold more selective for OTR over V1aR~300-foldHuman (HEK-293 cells)[6]
Epelsiban 1.6130~81-foldHuman
L-371,257 0.8130~163-foldHuman
Retosiban 0.65[7]>910>1400-fold[7]Human[7]

L-368,899 in Behavioral Paradigms: Experimental Evidence

L-368,899 has been employed in a variety of behavioral paradigms in both rodents and primates to investigate the role of endogenous oxytocin in social behaviors, anxiety, and maternal care.

Social Behavior
  • Social Rank: In male mice, systemic administration of L-368,899 was found to disrupt the stability of social rank in second-ranked mice in a tube test, suggesting a role for oxytocin in maintaining established social hierarchies.[1]

  • Sex Preference: L-368,899 has been shown to impair sex preference in male mice, indicating that oxytocin signaling is crucial for this aspect of social discrimination.[1]

  • Social Recognition: Treatment with L-368,899 impaired the recognition of novel conspecifics in mice, a behavior known to be dependent on oxytocin signaling.[8]

  • Social Interaction: In adolescent male rats subjected to social instability stress, L-368,899 treatment led to increased social avoidance.[9]

  • Helping Behavior: An oxytocin antagonist, L-368,899, was observed to reverse the prosocial effect induced by acute restraint stress in a helping behavior test in rats.[10]

Anxiety-Like Behavior
  • Elevated Plus Maze: Studies have utilized L-368,899 to investigate the role of oxytocin in anxiety. For instance, in California mice, inhibition of OTR in the nucleus accumbens with L-368,899 reduced social approach but did not induce social vigilance, a component of anxiety-like behavior.[11]

Maternal and Sexual Behavior
  • Maternal Interest and Sexual Behavior: In rhesus monkeys, peripheral administration of L-368,899 was found to reduce or eliminate a female's interest in infants and her sexual behavior, providing evidence for the involvement of endogenous oxytocin in these primate social behaviors.[2][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and comparison.

Tube Test for Social Dominance

Objective: To assess social hierarchy in mice.

Apparatus: A clear acrylic tube, approximately 30 cm in length with a 3 cm internal diameter.

Procedure:

  • Habituation and Training: Mice are individually trained to traverse the tube from one end to the other. This is typically done over several days.

  • Testing: Two mice are simultaneously introduced into opposite ends of the tube.

  • Scoring: The "winner" is the mouse that forces the other to retreat. A round-robin format is often used where each mouse is tested against every other mouse in its home cage. Social rank is determined by the number of wins.[1]

Social Preference Test

Objective: To evaluate an animal's preference for a social stimulus over a non-social one.

Apparatus: A three-chambered box. The two outer chambers contain small, wire-mesh cups.

Procedure:

  • Habituation: The test mouse is allowed to freely explore the empty three-chambered apparatus.

  • Pre-test: Two identical inanimate objects are placed in the cups in the side chambers, and the test mouse is allowed to explore.

  • Test Phase: One of the inanimate objects is replaced with a "stranger" mouse of the same sex. The amount of time the test mouse spends interacting with the stranger mouse versus the inanimate object is recorded. A preference for the social stimulus is indicated by significantly more time spent with the stranger mouse.[13][14]

Elevated Plus Maze Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimation: The animal is placed in the testing room for a period of time before the test to acclimate.

  • Testing: The animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).

  • Scoring: The time spent in and the number of entries into the open and closed arms are recorded. A higher proportion of time spent in the closed arms is indicative of higher anxiety-like behavior.[15][16][17][18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 (Antagonist) L368899->OTR Binds and Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Assessing L-368,899 in a Behavioral Paradigm

This workflow outlines the typical steps involved in a study investigating the effects of L-368,899 on a specific behavior.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Random_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Random_Assignment Drug_Preparation L-368,899 & Vehicle Preparation Drug_Administration Administration (e.g., Intraperitoneal) Drug_Preparation->Drug_Administration Random_Assignment->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., Tube Test) Drug_Administration->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Behavioral Experiment Workflow.

Conclusion

L-368,899 demonstrates good selectivity for the oxytocin receptor over the vasopressin 1a receptor, particularly when compared to less selective antagonists like atosiban in certain species. Its efficacy in modulating a range of social and anxiety-related behaviors in both rodents and primates has been established in numerous studies. However, researchers should always consider the potential for off-target effects and choose the most selective antagonist available for their specific research question and animal model. The detailed protocols and comparative data provided in this guide are intended to support informed decision-making in the design and interpretation of behavioral pharmacology studies involving the oxytocin system.

References

Safety Operating Guide

Navigating the Proper Disposal of L-366,509: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Oxytocin Antagonist

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like L-366,509 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for L-366,509 is not publicly available, its classification as a potent oxytocin antagonist necessitates a cautious and informed approach to its disposal. This guide provides a procedural framework based on best practices for the disposal of potent research chemicals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local, state, and federal regulations.

Personal Protective Equipment (PPE) is mandatory when handling L-366,509 waste. This includes, at a minimum:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator, if indicated by a risk assessment or if handling powders outside of a certified chemical fume hood.

Quantitative Data Summary for Potent Pharmaceutical Compounds

The following table summarizes typical quantitative data found in an SDS for a hazardous solid pharmaceutical compound. This information is crucial for risk assessment and the development of appropriate handling and disposal procedures.

PropertyTypical Value RangeSignificance for Disposal
Physical State Solid (Crystalline Powder)Determines the appropriate type of waste container and potential for dust generation.
Melting Point/Range 80 - 200 °C / 176 - 392 °FHigh melting point suggests stability under normal conditions, but thermal decomposition hazards should be considered.
Solubility Varies (e.g., Soluble in DMSO, Ethanol; Insoluble in water)Influences the choice of decontamination solutions and the potential for aquatic environmental impact if improperly disposed.
LD50 (Oral, Rat) < 50 mg/kg (Potent Compound)Indicates high toxicity, requiring all waste to be handled as hazardous.

Experimental Protocol for the Disposal of L-366,509

The proper disposal of a potent research chemical like L-366,509 is a multi-step process that requires meticulous planning and execution. The following protocol is based on general guidelines for potent pharmaceutical compounds.

Step 1: Waste Identification and Classification

The first step is to identify all waste streams that have come into contact with L-366,509. This includes, but is not limited to:

  • Unused or expired neat compound.

  • Solutions containing L-366,509.

  • Contaminated personal protective equipment (PPE), such as gloves and gowns.

  • Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).

  • Spill cleanup materials.

This waste must be classified as hazardous pharmaceutical waste.

Step 2: Waste Segregation and Containerization

Proper segregation of waste is crucial to ensure safe handling and disposal and to prevent the commingling of incompatible waste types.

  • Hazardous Chemical Waste (Black Containers) : For bulk quantities of the compound, including unused product and heavily contaminated items. Syringes with any residual volume of the drug must also be disposed of in a designated black bulk waste container, not a sharps container.[1]

  • Trace Chemotherapy Waste (Yellow Containers) : For items with trace amounts of contamination, such as used PPE and absorbent pads.[1]

  • Sharps Waste (Red Containers) : For sharps that are completely empty of the drug. If a syringe contains even a small residual amount, it must be disposed of as hazardous chemical waste. Needles should not be recapped.[1]

All waste containers must be clearly labeled with a hazardous waste tag detailing the contents, including the full chemical name ("L-366,509") and the associated hazards.

Step 3: Storage and Collection

Store all hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked. Do not dispose of any L-366,509 waste down the drain or in the regular trash.[1] Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of L-366,509.

cluster_prep Preparation cluster_characterize Characterization cluster_segregate Segregation & Disposal cluster_finalize Final Steps A Identify L-366,509 Waste B Don Appropriate PPE A->B C Bulk Contamination? (e.g., unused product, solutions) B->C D Trace Contamination? (e.g., used PPE, empty glassware) C->D No F Dispose in Labeled 'Hazardous Chemical Waste' Container (Black) C->F Yes E Contaminated Sharps? D->E No G Dispose in Labeled 'Trace Chemo Waste' Container (Yellow) D->G Yes H Dispose in Labeled 'Sharps Waste' Container (Red) E->H Yes I Store in Satellite Accumulation Area E->I No F->I G->I H->I J Contact EHS for Pickup I->J

Caption: Decision workflow for the segregation and disposal of L-366,509 waste.

cluster_start Initial Assessment cluster_protocol Protocol Selection cluster_consult Mandatory Consultation cluster_action Action start L-366,509 designated for disposal sds_check Is a specific SDS available? start->sds_check sds_protocol Follow specific disposal instructions in the SDS sds_check->sds_protocol Yes general_protocol Follow general protocol for potent pharmaceutical waste sds_check->general_protocol No consult_ehs Consult Institutional EHS for specific guidance and regulatory requirements sds_protocol->consult_ehs general_protocol->consult_ehs proceed Proceed with disposal (Segregation, Labeling, Storage) consult_ehs->proceed

Caption: Logical steps for determining the correct disposal protocol for L-366,509.

References

Essential Safety and Operational Protocols for Handling L-366,509 (Devazepide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of L-366,509 (Devazepide), a potent cholecystokinin (CCK) receptor antagonist.

This document provides critical safety and logistical information to ensure the protection of laboratory personnel and maintain environmental compliance when working with L-366,509, also known as Devazepide. Adherence to these protocols is mandatory due to the compound's acute toxicity.

Hazard Identification and Classification

L-366,509 (Devazepide) is classified as acutely toxic and is fatal if swallowed.[1][2] It is essential to handle this compound with the utmost care and to use the personal protective equipment outlined in this guide.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed[2][3]

Signal Word: Danger[2][3]

Pictogram:

Skull and Crossbones

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel involved in the handling and disposal of L-366,509.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against dermal absorption. The outer pair should be changed immediately upon contamination.[1]
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of solutions containing the compound.[1]
Respiratory Protection An N95 respirator or higher (e.g., PAPR) should be used.Minimizes the risk of inhaling aerosolized particles.[1]
Body Protection A disposable coverall (e.g., Tyvek) or a dedicated lab coat.Prevents contamination of personal clothing.[1]
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.[1]

Safe Handling and Storage

Handling:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store locked up.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Recommended storage is at +4°C.[5]

  • For solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture and light.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[2][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

Spill and Leak Procedures

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material as hazardous waste.[2]

Disposal Plan

All waste streams containing L-366,509 (Devazepide) must be treated as hazardous waste and segregated from non-hazardous waste at the point of generation.[1]

Waste Segregation and Container Labeling:

cluster_generation Point of Generation cluster_containers Hazardous Waste Containers cluster_disposal Disposal Pathway Pure_Devazepide Pure L-366,509 Solid_Waste_Container Solid Waste Container (Clearly labeled 'Hazardous Waste - Devazepide') Pure_Devazepide->Solid_Waste_Container Contaminated_Labware Contaminated Labware (e.g., pipette tips, vials) Contaminated_Labware->Solid_Waste_Container Liquid_Waste Liquid Waste (solutions containing L-366,509) Liquid_Waste_Container Liquid Waste Container (Leak-proof, chemically compatible, labeled 'Hazardous Waste - Devazepide and solvents') Liquid_Waste->Liquid_Waste_Container EHS_Pickup Contact Environmental Health & Safety (EHS) for Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Caption: Waste Segregation and Disposal Workflow for L-366,509 (Devazepide).

Detailed Disposal Steps:

  • Segregation: At the point of generation, separate all waste containing L-366,509 from other waste streams.[1]

  • Solid Waste:

    • This includes pure L-366,509 and any contaminated labware (e.g., pipette tips, vials, gloves).

    • Collect in a dedicated, clearly labeled "Hazardous Waste" container that specifies "Devazepide".[1]

    • Do not rinse empty containers that held pure L-366,509; they must be disposed of as hazardous waste.[1]

  • Liquid Waste:

    • Collect all solutions containing L-366,509 in a dedicated, leak-proof, and chemically compatible container.[1]

    • Keep the container closed except when adding waste.

    • Label the container as "Hazardous Waste" and list all chemical components, including "Devazepide" and the solvents used, with their approximate concentrations.[1]

  • Accumulation: Store waste in a designated Satellite Accumulation Area within the laboratory. Adhere to the accumulation limit for acutely hazardous waste, which is 1 quart for liquids or 1 kilogram for solids.[1]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of L-366,509 waste down the drain or in regular trash.[1]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₅H₂₀N₄O₂[2][7]
Molecular Weight 408.45 g/mol [2][7]
Appearance Solid[7] / White to off-white powder[8]
Solubility Soluble in DMSO[7]
CAS Number 103420-77-5[2][7]

Toxicological Information

The primary toxicological concern is its high acute oral toxicity.[1][2]

Toxicity EndpointValue
Acute Oral Toxicity Category 1: Fatal if swallowed[2][3]

Experimental Protocols

Experimental Workflow for Handling L-366,509:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh L-366,509 Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment 5. Perform Experiment Prepare_Solution->Perform_Experiment Segregate_Waste 6. Segregate Waste Perform_Experiment->Segregate_Waste Decontaminate_Surfaces 7. Decontaminate Surfaces & Equipment Segregate_Waste->Decontaminate_Surfaces Doff_PPE 8. Doff PPE Decontaminate_Surfaces->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step experimental workflow for the safe handling of L-366,509.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with the potent compound L-366,509 (Devazepide).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 366509
Reactant of Route 2
L 366509

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。